2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-methyl-6-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-5-4-8(3)11(13)10(9)6-12/h4-7,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVQQQQUKUEOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497190 | |
| Record name | 2-Hydroxy-3-methyl-6-(propan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1665-99-2 | |
| Record name | 2-Hydroxy-3-methyl-6-(propan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, with the CAS number 1665-99-2, is an aromatic aldehyde of interest in various chemical and pharmaceutical research fields. Its unique substitution pattern on the benzene ring, featuring hydroxyl, methyl, isopropyl, and formyl groups, imparts specific chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization, and explores the biological activities of its derivatives.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 178.23 g/mol | --INVALID-LINK-- |
| CAS Number | 1665-99-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | 95% - 98% | --INVALID-LINK--, --INVALID-LINK-- |
| InChI Key | LLVQQQQUKUEOOW-UHFFFAOYSA-N | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Synthesis
Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily accessible literature. However, its structure suggests that standard ortho-formylation reactions of the corresponding phenol, 2-isopropyl-5-methylphenol (carvacrol), could be employed. Two plausible synthetic routes are the Reimer-Tiemann and Duff reactions.
Potential Synthetic Pathways
Caption: Plausible synthetic routes to this compound.
Experimental Considerations
-
Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution. The reaction typically proceeds by the electrophilic attack of dichlorocarbene on the phenoxide ion. A mixture of ortho and para isomers may be produced, requiring purification.
-
Duff Reaction: This method utilizes hexamethylenetetramine as the formylating agent in the presence of an acid catalyst, such as trifluoroacetic acid or glycerol and boric acid. It is another common method for the ortho-formylation of phenols.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. The following are predicted and expected spectral characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.5-10.5 ppm), the phenolic hydroxyl proton (a broad singlet, chemical shift dependent on solvent and concentration), aromatic protons, the isopropyl methine proton (a septet), isopropyl methyl protons (a doublet), and the aromatic methyl protons (a singlet).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (around 190-200 ppm), aromatic carbons (in the range of 110-160 ppm), and aliphatic carbons of the isopropyl and methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands:
-
A broad band for the O-H stretch of the phenol (around 3200-3600 cm⁻¹).
-
A strong C=O stretching band for the aldehyde (around 1650-1680 cm⁻¹).
-
C-H stretching bands for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).
-
C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.23 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO), methyl groups, and the isopropyl group.
Biological Activity of Derivatives
While information on the direct biological activity of this compound is scarce, its derivatives, particularly Schiff bases, have been investigated for their potential therapeutic properties.
A study by Tadavi et al. (2018) reported the synthesis of a new Schiff base and its metal complexes derived from the condensation of 2-hydroxy-6-isopropyl-3-methylbenzaldehyde and 1,2-diaminopropane. The study investigated the antioxidant, antimicrobial, and DNA cleavage activities of these compounds.
Antimicrobial and Antioxidant Activities of a Schiff Base Derivative
Caption: Synthesis and biological investigation of a Schiff base derivative.
The study found that the Schiff base and its complexes exhibited:
-
Antioxidant activity , as determined by the DPPH free radical scavenging method.
-
Antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Antifungal activity against various yeasts (Candida albicans, Aspergillus flavus, Aspergillus niger, Cryptococcus neoformans).
These findings suggest that this compound can serve as a valuable scaffold for the development of novel therapeutic agents with potential antioxidant and antimicrobial properties. Further research into the direct biological effects of the parent aldehyde and the synthesis and screening of a wider range of its derivatives is warranted. No direct involvement in specific signaling pathways has been reported for the parent compound itself.
Conclusion
This compound is a substituted phenolic aldehyde with potential for further investigation in medicinal chemistry and materials science. While comprehensive data on its physical properties and detailed synthetic protocols are not yet widely available, its structural features and the demonstrated biological activity of its derivatives make it a compound of significant interest. Future research should focus on elucidating its physical and spectral properties more thoroughly, optimizing its synthesis, and exploring the full extent of its biological activities and those of its derivatives, including their mechanisms of action and potential involvement in cellular signaling pathways.
An In-depth Technical Guide to 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, a substituted phenolic aldehyde of interest in various scientific domains. This document outlines its chemical identity, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for researchers and professionals in drug development.
Chemical Identity and Synonyms
This compound is an aromatic organic compound. For clarity and comprehensive literature searching, a list of its known synonyms is provided below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1666-00-8[1][2][3] |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [1][2] |
| Synonyms | 2-hydroxy-3-isopropyl-6-methylbenzaldehyde[1][2][3], formyl thymol[3], o-Thymolaldehyde, Thymol aldehyde, 3-isopropyl-6-methylsalicylaldehyde |
Synthesis of this compound
The introduction of a formyl group onto a phenolic ring can be achieved through several established methods in organic chemistry. For the synthesis of this compound from its precursor, thymol (2-isopropyl-5-methylphenol), the Reimer-Tiemann and Duff reactions are relevant ortho-formylation methods.[4][5] A detailed experimental protocol for the Reimer-Tiemann reaction is provided below.
Experimental Protocol: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction facilitates the ortho-formylation of phenols using chloroform in a basic solution.[4][6] The reaction proceeds via the formation of a dichlorocarbene intermediate.[4][6]
Materials:
-
Thymol (2-isopropyl-5-methylphenol)
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thymol in an aqueous solution of sodium hydroxide.
-
Addition of Chloroform: While stirring vigorously, slowly add chloroform to the reaction mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Conditions: Heat the mixture under reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether.
-
Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Further purification can be achieved by column chromatography or distillation.
Biological Activities
Aromatic aldehydes and their derivatives are known to possess a range of biological activities. While specific quantitative data for this compound is limited in the readily available literature, studies on closely related compounds and derivatives provide insights into its potential antimicrobial and antioxidant properties.
Antimicrobial Activity
A study investigating a Schiff base derived from the condensation of 2-hydroxy-6-isopropyl-3-methylbenzaldehyde and 1,2-diaminopropane reported its antimicrobial activities. The minimum inhibitory concentration (MIC) values for this derivative are summarized in the table below.[7]
| Microorganism | MIC (µg/mL) of the Derivative |
| Escherichia coli | Data not specified |
| Pseudomonas aeruginosa | Data not specified |
| Bacillus subtilis | Data not specified |
| Staphylococcus aureus | 64 |
| Candida albicans | 128 |
| Aspergillus flavus | Data not specified |
| Aspergillus niger | Data not specified |
| Cryptococcus neoformans | Data not specified |
Note: The data presented is for a Schiff base derivative and not for this compound itself. Further studies are required to determine the specific antimicrobial profile of the parent compound.
Antioxidant Activity
The antioxidant potential of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The activity is typically reported as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. While a specific IC50 value for this compound was not found in the reviewed literature, the general protocol for such an assay is described to facilitate future research.
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent such as methanol or ethanol.
-
Sample Preparation: Prepare a series of dilutions of the test compound (this compound).
-
Reaction: Mix the DPPH solution with the different concentrations of the test compound. A control containing only the DPPH solution and the solvent should also be prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Potential Signaling Pathway Interactions
While no specific signaling pathways involving this compound have been definitively elucidated, its structural similarity to other bioactive phenolic compounds suggests potential interactions with key inflammatory pathways. For instance, a study on 5-bromo-2-hydroxy-4-methyl-benzaldehyde demonstrated its ability to suppress the production of pro-inflammatory mediators by inhibiting the ERK, p38, and NF-κB signaling pathways in RAW 264.7 macrophages.[8] This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms.
Caption: A hypothesized anti-inflammatory signaling pathway.
Experimental Workflows
Synthesis Workflow
References
- 1. 2-Hydroxy-6-methyl-3-(propan-2-yl)benzaldehyde | C11H14O2 | CID 12414508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde | 1666-00-8 [sigmaaldrich.com]
- 3. 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for the acquisition of such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds, including 2-hydroxy-3-methylbenzaldehyde and 2-hydroxy-6-methyl-3-isopropylbenzaldehyde, and take into account the electronic and steric effects of the substituents on the benzene ring.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | - |
| Aromatic (H4) | 7.2 - 7.4 | Doublet | 8 - 9 |
| Aromatic (H5) | 6.8 - 7.0 | Doublet | 8 - 9 |
| Hydroxyl (-OH) | 11.0 - 12.0 | Singlet (broad) | - |
| Isopropyl (-CH(CH₃)₂) | 3.0 - 3.4 | Septet | 6 - 7 |
| Isopropyl (-CH(CH₃ )₂) | 1.2 - 1.4 | Doublet | 6 - 7 |
| Methyl (-CH₃) | 2.2 - 2.4 | Singlet | - |
Predicted solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (-C HO) | 190 - 195 |
| Aromatic (C1, C-OH) | 158 - 162 |
| Aromatic (C2, C-CHO) | 120 - 125 |
| Aromatic (C3, C-CH₃) | 135 - 140 |
| Aromatic (C4) | 130 - 135 |
| Aromatic (C5) | 115 - 120 |
| Aromatic (C6, C-isopropyl) | 145 - 150 |
| Isopropyl (-C H(CH₃)₂) | 25 - 30 |
| Isopropyl (-CH(C H₃)₂) | 20 - 25 |
| Methyl (-C H₃) | 15 - 20 |
Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted FT-IR Spectroscopic Data
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3200 - 3500 | Broad, Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (aldehyde) | 1650 - 1680 | Strong |
| C=C Stretch (aromatic) | 1550 - 1600 and 1450 - 1500 | Medium to Strong |
| C-O Stretch (phenolic) | 1200 - 1300 | Strong |
| C-H Bend (out-of-plane, aromatic) | 800 - 900 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Ion (M⁺) [m/z] | 178.10 |
| Major Fragment 1 [m/z] | 163 ([M-CH₃]⁺) |
| Major Fragment 2 [m/z] | 149 ([M-CHO]⁺) |
| Major Fragment 3 [m/z] | 135 ([M-C₃H₇]⁺) |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.
-
-
Instrument Setup:
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the different functional groups in the molecule (e.g., O-H, C-H, C=O, C=C).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
-
Ionization:
-
Ionize the sample molecules using an appropriate technique. Electron Ionization (EI) is a common method for volatile, thermally stable compounds and typically induces significant fragmentation.
-
-
Mass Analysis:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Analysis:
-
The detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information about the molecule.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for the spectroscopic analysis of an organic compound.
A Technical Guide to the Physical and Chemical Properties of Isomeric Hydroxy-Methyl-Isopropylbenzaldehydes
This technical document provides a summary of the known physical and chemical properties of two isomers of hydroxy-methyl-isopropylbenzaldehyde, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The quantitative physical and chemical data for the two known isomers are summarized in the table below for ease of comparison. These properties are crucial for understanding the behavior of these compounds in various experimental and biological settings.
| Property | 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde | 2-Hydroxy-6-isopropyl-3-methylbenzaldehyde |
| CAS Number | 1666-00-8[1][2] | 1665-99-2[3] |
| Molecular Formula | C₁₁H₁₄O₂[1] | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [1][2] | 178.23 g/mol [3] |
| Physical Form | Solid | Not Specified |
| Purity | Not Specified | 98%[3] |
| InChI Key | KBHBGCGYQBSXRO-UHFFFAOYSA-N[2] | LLVQQQQUKUEOOW-UHFFFAOYSA-N[3] |
| Flash Point | Not Applicable[1] | Not Specified |
| XLogP3 | 3.1 | Not Specified |
Experimental Protocols
Detailed experimental protocols for the specific compounds listed are not available in the cited literature. However, this section outlines standard methodologies for determining the key physical properties of aromatic aldehydes.
2.1. Determination of Melting Point
The melting point of a solid aromatic aldehyde can be determined using a capillary melting point apparatus.
-
Apparatus: Digital melting point apparatus, capillary tubes.
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
-
2.2. Determination of Boiling Point
For liquid aromatic aldehydes, the boiling point can be determined using distillation or a micro-boiling point method.
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle.
-
Procedure (Distillation):
-
The liquid sample is placed in a distillation flask with a few boiling chips.
-
The apparatus is assembled for simple distillation.
-
The sample is heated, and the vapor temperature is monitored.
-
The constant temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at the given atmospheric pressure.
-
2.3. Determination of Solubility
The solubility of the compound in various solvents can be determined by the equilibrium saturation method.
-
Apparatus: Vials, analytical balance, shaker, filtration device, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
An excess amount of the compound is added to a known volume of the solvent in a vial.
-
The mixture is agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Biological Activity and Experimental Workflow
While no direct signaling pathway information was found for these specific isomers, a study by Tadavi et al. (2018) investigated the biological activities of a Schiff base derived from 2-hydroxy-6-isopropyl-3-methyl benzaldehyde. The workflow for such an investigation is depicted below. Such derivatives are of interest for their potential antimicrobial and antioxidant properties.[4] Benzaldehydes, in general, are known to possess antimicrobial, insecticidal, and antioxidant activities.[5]
References
- 1. 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Hydroxy-6-methyl-3-(propan-2-yl)benzaldehyde | C11H14O2 | CID 12414508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
Natural occurrence of substituted salicylaldehydes
An In-depth Technical Guide to the Natural Occurrence of Substituted Salicylaldehydes
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted salicylaldehydes are a class of phenolic compounds characterized by a hydroxyl group and an aldehyde group ortho to each other on a benzene ring. While long utilized in synthetic chemistry, there is a growing appreciation for their presence in nature and their significant biological activities. This technical guide provides a comprehensive overview of the natural occurrence of these compounds, detailing their sources across kingdoms—from fungi to plants and insects. It elucidates their biosynthetic pathways, summarizes their diverse biological activities with quantitative data, and presents standardized experimental workflows for their isolation and evaluation. Furthermore, this guide explores the potential mechanisms of action, including the modulation of key cellular signaling pathways, highlighting their promise as lead compounds in drug discovery and development.
Introduction
Salicylaldehyde (2-hydroxybenzaldehyde) and its substituted derivatives are aromatic aldehydes that serve as pivotal intermediates in organic synthesis and are precursors to a wide array of pharmaceuticals, fragrances, and chelating agents.[1] Beyond their synthetic utility, these molecules are produced as secondary metabolites by a diverse range of organisms. Their natural occurrence is often associated with defense mechanisms, chemical signaling, and ecological interactions. The inherent biological activity of the salicylaldehyde scaffold, which can be finely tuned by various substitutions on the aromatic ring, makes these natural products a compelling area of study for researchers in medicinal chemistry and drug development.[2][3]
Natural Occurrence
Substituted salicylaldehydes are not evolutionary oddities but are found across different biological kingdoms, often playing crucial roles in the organism's life cycle.
2.1 Fungal Kingdom: A Rich Source Fungi, particularly those from marine environments, are prolific producers of structurally diverse and biologically active salicylaldehyde derivatives.[4][5] These compounds are typically products of polyketide biosynthesis.[4][6] For instance, the fungus Aspergillus ruber produces flavoglaucin, a prenylated salicylaldehyde, while various species of Trichoderma and Eurotium have been identified as sources of unique salicylaldehyde-related compounds.[7][8]
2.2 Plant Kingdom In the plant kingdom, salicylaldehyde is a known characteristic aroma component of buckwheat.[1] It is also found as a volatile compound in the leaves and bark of poplar species (Populus nigra), where it can act as a kairomone, attracting pests like the poplar bark beetle.[9][10] The biosynthesis in plants is closely linked to the Phenylalanine Ammonia-Lyase (PAL) pathway, which is central to the production of salicylic acid, a critical plant hormone involved in defense signaling.[11][12]
2.3 Insect Kingdom Certain insects have evolved to utilize salicylaldehyde for chemical defense. Larvae of several leaf beetle species within the subtribe Chrysomelina, such as the red poplar leaf beetle (Chrysomela populi), secrete salicylaldehyde to deter predators.[1]
Table 1: Examples of Naturally Occurring Substituted Salicylaldehydes
| Compound Name | Substitution Pattern | Natural Source (Organism) | Kingdom | Reference(s) |
| Salicylaldehyde | (unsubstituted) | Fagopyrum esculentum (Buckwheat) | Plantae | [1] |
| Salicylaldehyde | (unsubstituted) | Chrysomela populi (Leaf Beetle) | Animalia | [1] |
| Flavoglaucin | 3-alkyl, 5-prenyl | Aspergillus ruber | Fungi | [8] |
| Trichoxide | Epoxycyclohexanol derivative | Trichoderma virens | Fungi | [7] |
| Pyriculol | Heptatrienyl side chain | Magnaporthe oryzea | Fungi | [4] |
Biosynthesis of Salicylaldehydes
The biosynthetic routes to salicylaldehydes differ significantly between fungi and plants, reflecting their distinct metabolic machinery.
3.1 Fungal Biosynthesis via Polyketide Pathway In fungi, salicylaldehydes are predominantly synthesized via the polyketide pathway, utilizing a Highly Reducing Polyketide Synthase (HRPKS).[7] The process begins with the condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.[4] This chain undergoes a series of reductions, dehydrations, and ultimately an intramolecular aldol condensation to form the aromatic ring. A key feature of this pathway is the temporary reduction of the aldehyde to a salicyl alcohol, which allows for subsequent enzymatic "decorations" like hydroxylation or prenylation, before a final reoxidation step yields the substituted salicylaldehyde product.[8]
3.2 Plant Biosynthesis via Phenylalanine Ammonia-Lyase (PAL) Pathway In plants, the synthesis of salicylates originates from the shikimate pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine is then converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL). Through a series of β-oxidation steps, trans-cinnamic acid is shortened to form benzoyl-CoA. While the exact final steps to salicylaldehyde are not fully elucidated, this pathway is the established route to salicylic acid, a closely related molecule.[11][12][13]
Biological Activities and Therapeutic Potential
Substituted salicylaldehydes exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. The addition of substituents such as halogens, nitro groups, or methoxy groups can dramatically enhance their potency.[2][3]
-
Antimicrobial and Antifungal: Many halogenated, nitro-substituted, and hydroxylated salicylaldehydes show potent activity against a range of microbes, including Aspergillus niger, Candida albicans, and Staphylococcus aureus.[2][3] Salicylaldehyde hydrazones and hydrazides are also potent inhibitors of fungal growth with low mammalian cell toxicity.[14]
-
Anticancer: Salicylaldehyde derivatives, particularly hydrazones, have demonstrated significant cytotoxic effects against various cancer cell lines. Methoxy-substituted derivatives are highly active against leukemic cell lines (e.g., HL-60, BV-173, K-562), while others show potency against solid tumors like breast cancer (MCF-7).[15][16]
-
Antioxidant and Anti-inflammatory: Certain synthetic salicylaldehyde-derived secondary amines exhibit remarkable antioxidant properties, with IC50 values in low micromolar ranges, and moderate anti-inflammatory activity.[17]
-
Insecticidal: Salicylaldehyde itself acts as a kairomone, but derivatives have shown contact toxicity against insect pests like the red flour beetle (Tribolium castaneum).[17]
Table 2: Summary of Biological Activities of Salicylaldehyde Derivatives (Quantitative Data)
| Compound/Derivative Class | Biological Activity | Target/Assay | Quantitative Result | Reference(s) |
| Salicylaldehyde-derived amine (Compound 2 ) | Antioxidant | ABTS Assay | IC₅₀: 5.14 ± 0.11 µM | [17] |
| Salicylaldehyde-derived amine (Compound 5 ) | Antioxidant | Phenanthroline Assay | A₀.₅: 9.42 ± 1.02 µM | [17] |
| Salicylaldehyde-derived amine (Compound 6 ) | Insecticidal | T. castaneum | 76.67% mortality (7 days) | [17] |
| 5-methoxysalicylaldehyde hydrazones | Anticancer (Breast) | MCF-7 cell line | IC₅₀: 0.91–3.54 µM | [15] |
| 5-bromosalicylaldehyde hydrazones | Anticancer (Leukemia) | SKW-3 cell line | IC₅₀: 3.02 µM | [15] |
| 5-bromosalicylaldehyde | Antimicrobial | Xanthomonas campestris | Highly Active | [18] |
| Halogenated salicylaldehydes | Antimicrobial | Various microbes | Inhibition zones up to 49 mm | [3] |
Experimental Protocols
The isolation and evaluation of novel substituted salicylaldehydes from natural sources follow a structured workflow.
5.1 General Workflow for Extraction and Isolation The process begins with the collection and preparation of the biological material, followed by extraction and a multi-step chromatographic purification to isolate pure compounds.[19][20]
5.2 Characterization Techniques Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are used to determine the complete chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) groups.
-
UV-Visible Spectroscopy: To analyze the electronic transitions within the aromatic system.
5.3 Example Bioassay Protocol: Antimicrobial Susceptibility Testing The paper disc agar diffusion method is a common technique for screening antimicrobial activity.[3]
-
Preparation: A suspension of the test microbe (e.g., S. aureus) is uniformly spread onto an agar plate.
-
Application: Sterile paper discs (e.g., 6 mm diameter) are impregnated with known concentrations of the isolated salicylaldehyde derivative dissolved in a suitable solvent (e.g., DMSO). A solvent-only disc serves as a negative control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The antimicrobial activity is quantified by measuring the diameter of the clear zone of growth inhibition around each disc. Larger zones indicate higher potency.[3]
Signaling Pathways and Mechanism of Action
For drug development professionals, understanding how a compound exerts its biological effect is critical. While research into the specific mechanisms of naturally occurring salicylaldehydes is ongoing, studies on related structures provide valuable insights. Benzaldehyde and synthetic salicylaldehyde derivatives have been shown to modulate key signaling pathways implicated in cancer cell proliferation and survival.[21] These pathways include PI3K/AKT/mTOR, STAT3, and NF-κB. Furthermore, in silico modeling suggests that salicylaldehyde hydrazones may interact with and inhibit human cAbl tyrosine kinase, a key target in chronic myeloid leukemia.[16]
Conclusion and Future Perspectives
Naturally occurring substituted salicylaldehydes represent a structurally diverse and biologically potent class of secondary metabolites. Their presence in fungi, plants, and insects underscores their ecological significance and hints at their untapped therapeutic potential. Fungal polyketide pathways, in particular, offer a rich biosynthetic machinery for generating novel chemical entities. The demonstrated antimicrobial, anticancer, and antioxidant activities provide a strong rationale for their inclusion in natural product screening libraries for drug discovery.
Future research should focus on bioprospecting novel environments for microorganisms that produce unique salicylaldehydes, elucidating the complete biosynthetic pathways to enable synthetic biology approaches for analog generation, and conducting in-depth mechanistic studies to identify the precise molecular targets and signaling pathways modulated by these promising natural products.
References
- 1. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Salicylic Aldehyde and Its Potential Use in Semiochemical-Based Pest Control Strategies Against Trypophloeus binodulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Initial and bulk extraction of natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Biological Versatility of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: A Technical Overview for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, a phenolic aldehyde, belongs to a class of organic compounds that has garnered significant interest in the scientific community for its potential therapeutic applications. Structurally related to well-known bioactive molecules such as thymol and vanillin, this compound is anticipated to possess a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While direct experimental data for this specific molecule is limited in publicly available literature, this paper will draw upon data from closely related analogs to provide a predictive framework for its biological profile.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |
| Molecular Weight | 178.23 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| CAS Number | 1666-00-8 | Sigma-Aldrich[2] |
Synthesis
Another potential route is the Duff reaction, which involves the formylation of a phenol using hexamethylenetetramine. The precise conditions, including temperature, reaction time, and purification methods, would require empirical optimization for this specific substrate.
Biological Activity: A Data-Driven Perspective
Due to the scarcity of direct quantitative data for this compound, the following tables summarize findings for structurally similar compounds, providing a basis for predicting its potential efficacy.
Antioxidant Activity
The antioxidant potential of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric.
Table 1: DPPH Radical Scavenging Activity of Structurally Related Compounds
| Compound | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Source |
| (2S,3S)-2-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-2-methyl-4-nitrobutanal | 0.74 | Indomethacin | 0.85 | [3] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid | 0.69 | Indomethacin | 0.85 | [3] |
| (2S,3S)-3-(4-hydroxyphenyl)-2-(4-isopropylbenzyl)-2-methyl-4-nitrobutanoic acid | 0.18 | Indomethacin | 0.85 | [3] |
Note: The listed compounds are structurally more complex than the topic compound but share the isopropyl and aldehyde/acid functional groups, suggesting potential antioxidant activity.
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC) of a Structurally Related Benzaldehyde Derivative
| Microorganism | MIC (µg/mL) | Antibiotic | MIC (µg/mL) | Source |
| Aspergillus metabolite (2,4-dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde) | Not specified, but noted to have antibacterial activity. | Not specified | Not specified | PubChem[4] |
Note: This data is for a related dihydroxybenzaldehyde and indicates a potential for antibacterial properties.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is a standard method for determining the antioxidant activity of a compound.
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or control solutions to the respective wells.
-
For the blank, add the solvent used for the test compound instead of the compound itself.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the concentration of the test compound. The IC50 value is determined from the graph as the concentration required to inhibit 50% of the DPPH radicals.
-
Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Methodology:
-
Preparation of Materials:
-
Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Potential Signaling Pathways
While direct studies on this compound are lacking, research on related benzaldehydes and thymol derivatives suggests potential involvement in key inflammatory signaling pathways.
A study on a new benzaldehyde isolated from Aspergillus terreus demonstrated its anti-inflammatory effects through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in RAW264.7 cells.[5] The compound was shown to inhibit the phosphorylation of ERK, JNK, and p38, key components of the MAPK pathway.[5]
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the MAPK signaling pathway.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, it is likely to exhibit antioxidant, antimicrobial, and anti-inflammatory properties. However, a significant gap in the literature exists regarding specific quantitative data and mechanistic studies for this particular molecule.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route to obtain pure this compound for biological testing.
-
Quantitative Biological Evaluation: Conducting comprehensive in vitro assays to determine the IC50 values for antioxidant activity and MIC values against a broad panel of pathogenic bacteria and fungi.
-
Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action, particularly in the context of inflammation.
-
In Vivo Studies: Progressing to in vivo models to assess the efficacy, pharmacokinetics, and safety profile of this compound.
Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this and other related phenolic aldehydes.
References
- 1. 2-Hydroxy-6-methyl-3-(propan-2-yl)benzaldehyde | C11H14O2 | CID 12414508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde | 1666-00-8 [sigmaaldrich.com]
- 3. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies [mdpi.com]
- 4. 2,4-Dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde | C11H12O4 | CID 11095820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, also known as thymol aldehyde or 2-formyl-3-methyl-6-isopropylphenol, is an aromatic aldehyde derived from thymol, a well-characterized monoterpenoid phenol. As a derivative of a compound with known broad-spectrum biological activities, this compound holds significant potential for investigation in various therapeutic areas. This technical guide provides a comprehensive overview of its potential applications, drawing from available data on its synthesis, and the biological activities of its derivatives and parent compound, thymol. While direct quantitative data on the unmodified compound is limited in publicly available literature, this guide aims to provide a foundational understanding for researchers and drug development professionals interested in exploring its therapeutic potential.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Thymol aldehyde, 2-formyl-3-methyl-6-isopropylphenol |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Solid |
| CAS Number | 1666-00-8 |
Synthesis
The synthesis of this compound can be achieved through the formylation of thymol. A common method employed is the Rieche formylation.
Experimental Protocol: Rieche Formylation of Thymol
This protocol is based on the general principles of the Rieche formylation for the synthesis of aromatic aldehydes.
Materials:
-
Thymol
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄) or Tin (IV) tetrachloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve thymol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of titanium tetrachloride or tin (IV) tetrachloride in anhydrous dichloromethane to the reaction mixture.
-
To this mixture, add dichloromethyl methyl ether dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications and Biological Activities
While specific data for this compound is emerging, its potential applications can be inferred from studies on its derivatives and its parent compound, thymol.
Antimicrobial Activity
Derivatives of thymol aldehyde have shown promising antibacterial activity. This suggests that the core structure of this compound is a valuable scaffold for the development of novel antimicrobial agents.
Quantitative Data on a Thymol Aldehyde Derivative:
A study on novel thymol derivatives synthesized from thymol aldehyde reported significant antibacterial activity against priority pathogens. For instance, a dihydropyrimidinone derivative of thymol aldehyde (compound 3i in the cited study) exhibited the following Minimum Inhibitory Concentrations (MICs).[1]
| Pathogen | MIC (µM) | MIC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | 1.9 |
| Pseudomonas aeruginosa | 50 | 7.5 |
Mechanism of Action: The antimicrobial mechanism of phenolic compounds like thymol and aldehydes often involves the disruption of the bacterial cell membrane's integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. The aldehyde group can also contribute to antimicrobial activity through interactions with microbial enzymes.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination using broth microdilution.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Thymol, the precursor to thymol aldehyde, is a potent antioxidant. It is highly probable that this compound also possesses antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compound solution in methanol at various concentrations
-
Methanol (as blank)
-
Ascorbic acid or Trolox (as positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare serial dilutions of the test compound from the stock solution.
-
In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound.
-
Add the DPPH solution to each well/cuvette and mix well.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathway of Antioxidant Action
Caption: Free radical scavenging by this compound.
Anti-Inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Thymol has demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). It is plausible that this compound shares these anti-inflammatory effects.
Potential Mechanisms of Action:
-
Inhibition of COX and LOX enzymes: These enzymes are crucial in the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.
-
Modulation of Signaling Pathways: The anti-inflammatory effects of some benzaldehydes have been linked to the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway plays a critical role in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This protocol provides a general method for assessing the in vitro inhibition of the COX-2 enzyme.
Materials:
-
Fluorometric COX-2 inhibitor screening assay kit
-
Test compound at various concentrations
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric plate reader
Procedure:
-
Prepare the test compound solutions in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Immediately measure the fluorescence kinetics at the appropriate excitation and emission wavelengths according to the kit manufacturer's instructions.
-
The rate of fluorescence increase is proportional to the COX-2 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the MAPK signaling pathway.
Conclusion and Future Directions
This compound is a compound of significant interest due to its structural relationship to thymol and the demonstrated biological activities of its derivatives. While direct and comprehensive data on the unmodified compound are currently limited, the available evidence strongly suggests its potential as a lead molecule for the development of new antimicrobial, antioxidant, and anti-inflammatory agents.
Future research should focus on:
-
Systematic evaluation of the antimicrobial spectrum of this compound and determination of its MIC and Minimum Bactericidal Concentration (MBC) values against a wide range of clinically relevant pathogens.
-
Quantitative assessment of its antioxidant activity using various in vitro assays (e.g., ORAC, ABTS) and determination of its IC₅₀ values.
-
In-depth investigation of its anti-inflammatory properties , including the determination of IC₅₀ values for COX and LOX enzymes and elucidation of its effects on key inflammatory signaling pathways in relevant cell models.
-
In vivo studies to validate the in vitro findings and to assess the safety and efficacy of this compound in animal models of infection, oxidative stress, and inflammation.
By systematically addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective therapeutic agents.
References
An In-Depth Technical Guide to the Derivatives of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde and Its Isomers
Disclaimer: Scientific literature provides limited specific information on the synthesis and biological evaluation of derivatives of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. To provide a comprehensive technical overview, this guide focuses on the closely related and well-studied isomers, thymol aldehyde and carvacrol aldehyde. The methodologies and findings presented are directly relevant to the chemical space of hydroxy-isopropyl-methyl-benzaldehydes and serve as a strong predictive resource for the properties and potential of this compound derivatives.
Introduction
Phenolic aldehydes derived from natural monoterpenoids such as thymol and carvacrol are versatile scaffolds in medicinal chemistry. Their inherent biological activities, including antimicrobial, antioxidant, and anticancer properties, make them and their derivatives promising candidates for drug development. This guide provides a technical overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of thymol aldehyde (2-hydroxy-5-methyl-2-isopropylbenzaldehyde) and carvacrol aldehyde (2-hydroxy-3-isopropyl-6-methylbenzaldehyde), serving as a proxy for the derivatives of this compound.
Synthesis of Derivatives
The primary route for derivatizing phenolic aldehydes like thymol aldehyde and carvacrol aldehyde involves the aldehyde functional group, which readily undergoes condensation reactions to form Schiff bases, and other multi-component reactions.
Synthesis of Thymol Aldehyde
Thymol can be converted to thymol aldehyde via the Rieche formylation method. This process utilizes dichloromethyl methyl ether as a formylating agent in the presence of a Lewis acid like titanium tetrachloride[1].
Synthesis of Carvacrol Aldehyde
Similarly, carvacrol can be formylated to produce carvacrol aldehyde (2-hydroxy-3-methyl-6-(propan-2-yl)benzaldehyde)[2].
Synthesis of Schiff Base and Dihydropyrimidinone/Dihydropyridine Derivatives
Thymol aldehyde and carvacrol aldehyde serve as key intermediates for the synthesis of a variety of heterocyclic derivatives, including Schiff bases, dihydropyrimidinones, and dihydropyridines[1][2]. The general synthetic approach involves the condensation of the aldehyde with primary amines or in multi-component reactions with compounds like β-keto esters and urea or ammonia[1].
Biological Activities and Quantitative Data
Derivatives of thymol aldehyde and carvacrol aldehyde have demonstrated a range of biological activities, with quantitative data highlighting their potential as therapeutic agents.
Antimicrobial Activity
Thymol-based derivatives, particularly dihydropyrimidinone and dihydropyridine analogs, have shown significant antibacterial activity against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa[1].
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) |
| 3i | Dihydropyrimidinone | P. aeruginosa | 12.5 |
| 3i | MRSA | 50 |
Table 1: Minimum Inhibitory Concentration (MIC) of a potent thymol derivative against pathogenic bacteria. Data sourced from[1].
Anticancer Activity
Derivatives of carvacrol, including the aldehyde itself, its Schiff base, and a copper-Schiff base complex, have been evaluated for their in vitro cytotoxic activity against human lung cancer (A594) and normal human fibroblast (BALB-3T3) cell lines[2].
| Compound | Cell Line | IC50 (µg/mL) |
| Carvacrol Aldehyde | A549 | >500 |
| Schiff Base | A549 | 460.2 ± 1.2 |
| Copper-Schiff Base Complex | A549 | 350.5 ± 0.9 |
| Carvacrol Aldehyde | BALB-3T3 | >500 |
| Schiff Base | BALB-3T3 | 462.3 ± 0.8 |
| Copper-Schiff Base Complex | BALB-3T3 | 447.6 ± 1.3 |
Table 2: IC50 values of carvacrol derivatives against human lung cancer and normal fibroblast cell lines. Data sourced from[3].
Experimental Protocols
General Procedure for the Synthesis of Thymol Dihydropyrimidinone Derivatives[1]
-
To a solution of thymol aldehyde (1.0 mmol) and a β-keto ester (2.0 mmol) in ethanol (25 mL) in a round-bottom flask, add guanidine (1.5 mmol).
-
Add a catalytic amount of sodium carbonate (0.3 mmol).
-
Reflux the mixture at 80°C for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product using ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Carvacrol-Derived Schiff Base[2]
-
Prepare a mixture of carvacrol aldehyde and 2-aminophenol in ethanol.
-
Add concentrated HCl to the mixture.
-
Heat the reaction mixture at 75–80°C.
-
Monitor the reaction for the formation of the Schiff base.
-
Upon completion, cool the reaction mixture and isolate the precipitated Schiff base by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
In Vitro Cytotoxicity Assay (MTT Assay)[2]
-
Seed A549 and BALB-3T3 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the test compounds (carvacrol aldehyde, Schiff base, and copper-Schiff base complex) ranging from 3.9 to 500 µg/mL.
-
Incubate the treated cells for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 values.
Signaling Pathways and Mechanisms of Action
The anticancer activity of carvacrol derivatives, particularly the copper-Schiff base complex, is attributed to the induction of apoptosis and cell cycle arrest[2].
Caption: Proposed mechanism of anticancer action for carvacrol derivatives.
Experimental and Synthetic Workflows
The synthesis and evaluation of these derivatives follow a logical experimental workflow, from initial synthesis to biological screening.
Caption: General workflow for synthesis and evaluation of derivatives.
Conclusion
The derivatives of thymol aldehyde and carvacrol aldehyde represent a promising class of compounds with significant therapeutic potential. Their straightforward synthesis and potent biological activities, particularly in the antimicrobial and anticancer arenas, warrant further investigation. The data and protocols presented in this guide, while focused on isomers, provide a robust framework for researchers, scientists, and drug development professionals to explore the potential of this compound and its derivatives. Future work should focus on the direct synthesis and evaluation of derivatives of this specific isomer to confirm and potentially expand upon the promising results observed for its close relatives.
References
- 1. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Safety Landscape of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde (CAS No. 1666-00-8), a substituted aromatic aldehyde with potential applications in various research and development sectors. Given its classification and potential hazards, a thorough understanding of its safety profile is paramount for all personnel handling this compound.
Core Safety & Physical-Chemical Data
Quantitative data available for this compound is summarized below, providing a clear basis for risk assessment and the implementation of appropriate safety measures.
| Identifier | Value |
| CAS Number | 1666-00-8[1][2] |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [1][2] |
| Appearance | Solid[1] |
| GHS Hazard Classification | |
| Pictograms | GHS06 (Skull and Crossbones)[1] |
| Signal Word | Danger [1] |
| Hazard Statements | H301: Toxic if swallowed.[1] H319: Causes serious eye irritation.[1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection.[1] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P330: Rinse mouth. P337 + P313: If eye irritation persists: Get medical advice/attention.[1] P405: Store locked up.[1] P501: Dispose of contents/container to an approved waste disposal plant. |
| Hazard Classifications | Acute Toxicity, Oral (Category 3)[1] Serious Eye Irritation (Category 2)[1] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[1] |
Experimental Protocols for Hazard Assessment
Acute Oral Toxicity Testing (Up-and-Down Procedure or Fixed Dose Method)
The acute oral toxicity of a substance is often determined using methods that aim to reduce the number of animals required, such as the Up-and-Down Procedure (UDP) or the Fixed Dose Method (FDM).
-
Objective: To determine the median lethal dose (LD50), which is the statistically estimated dose of a chemical that is expected to cause death in 50% of a test animal population.[3][4][5][6]
-
Test Animals: Typically, a small number of female rats or mice are used.
-
Methodology (General Overview):
-
Animals are fasted prior to dosing.
-
A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
The animal is observed for signs of toxicity and mortality for a defined period (typically up to 14 days).
-
The outcome for the first animal determines the dose for the next animal (either higher or lower). This sequential dosing continues until a stopping criterion is met.
-
The LD50 value is then calculated using statistical methods based on the outcomes at different dose levels.
-
-
Observations: Include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
Dermal and Eye Irritation Testing
These tests are crucial for assessing the localized effects of a chemical on the skin and eyes.
-
Objective: To determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin and eyes.
-
Test Animals: Albino rabbits are commonly used for these studies.
-
Methodology (General Overview - Dermal Irritation):
-
A small area of the animal's fur is clipped.
-
A specific amount of the test substance is applied to the clipped skin and covered with a gauze patch.
-
The patch is removed after a set period (e.g., 4 hours), and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
The severity of the reactions is scored according to a standardized scale.
-
-
Methodology (General Overview - Eye Irritation):
-
A small amount of the test substance is instilled into one eye of the animal, with the other eye serving as a control.
-
The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specific time points after instillation.
-
The severity of the reactions is scored based on a standardized system.
-
Safe Handling and Storage
Given the toxic nature of this compound, stringent adherence to safe handling and storage practices is mandatory.
-
Engineering Controls: All handling of this solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Hygiene Measures:
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
The compound should be stored locked up, in an area accessible only to authorized personnel.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do not induce vomiting.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8] Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]
Spill Response
In the event of a spill, the following procedures should be followed:
-
Evacuate the immediate area and alert others.
-
Assess the spill. For a minor spill of this solid, trained personnel with appropriate PPE can proceed with cleanup. For a large spill, evacuate the laboratory and contact the designated emergency response team.
-
Contain the spill by carefully covering it with an inert absorbent material (e.g., vermiculite, sand, or earth). Avoid generating dust.
-
Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Visualized Workflows
The following diagrams illustrate key safety workflows for handling hazardous chemicals like this compound.
References
- 1. 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde | 1666-00-8 [sigmaaldrich.com]
- 2. 2-Hydroxy-6-methyl-3-(propan-2-yl)benzaldehyde | C11H14O2 | CID 12414508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. drpress.org [drpress.org]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. fishersci.com [fishersci.com]
The Core Chemistry of Salicylaldehyde: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Salicylaldehyde (2-hydroxybenzaldehyde) is a versatile aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its unique combination of a hydroxyl group ortho to an aldehyde functionality imparts distinct chemical properties, making it a valuable precursor for a wide range of heterocyclic compounds, Schiff bases, and chelating agents. This guide provides a comprehensive overview of the core chemistry of salicylaldehyde, including its synthesis, key reactions, and applications, with a focus on experimental details and quantitative data relevant to research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of salicylaldehyde's properties is fundamental for its application in synthesis and analysis. The following tables summarize its key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of Salicylaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆O₂ | [1] |
| Molar Mass | 122.12 g/mol | [1] |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Odor | Bitter almond-like | [1] |
| Melting Point | -7 °C | [1] |
| Boiling Point | 196-197 °C | [1] |
| Density | 1.146 g/mL at 25 °C | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and benzene. | |
| pKa | 8.37 (at 25 °C) |
Table 2: Spectroscopic Data of Salicylaldehyde
| Technique | Key Data | Reference(s) |
| ¹H NMR | δ (ppm): 9.88 (s, 1H, CHO), 11.06 (s, 1H, OH), 6.90-7.60 (m, 4H, Ar-H) | [2] |
| ¹³C NMR | δ (ppm): 117.7, 119.8, 120.9, 133.7, 136.8, 161.5, 196.5 | [1][3][4] |
| Mass Spec (EI) | m/z (%): 122 (M⁺, 100), 121 (95), 93 (40), 65 (35) | |
| IR (neat) | ν (cm⁻¹): ~3070 (O-H), ~2850 & ~2750 (C-H aldehyde), ~1665 (C=O), ~1600 & ~1480 (C=C aromatic) | [1] |
Synthesis of Salicylaldehyde
Several methods exist for the synthesis of salicylaldehyde, with the Reimer-Tiemann and Duff reactions being the most classic and widely studied.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is the ortho-formylation of a phenol using chloroform in a basic solution.[5][6] It proceeds via the formation of a dichlorocarbene intermediate.[5]
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 80 g of sodium hydroxide in 80 mL of water.
-
Addition of Phenol: To the warm sodium hydroxide solution, add a solution of 28.4 g of phenol dissolved in 21.6 mL of water.
-
Temperature Control: Maintain the temperature of the reaction mixture at 60-65 °C using a water bath.
-
Addition of Chloroform: While stirring vigorously, add 40.5 mL (50 g) of chloroform dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature between 65-70 °C.[7]
-
Reaction Time: After the addition of chloroform is complete, continue to stir the mixture at 65-70 °C for an additional hour.[8]
-
Work-up:
-
Cool the reaction mixture and acidify with dilute sulfuric acid until the solution is acidic to litmus paper. This will neutralize the excess sodium hydroxide and hydrolyze the intermediate.
-
Steam distill the mixture to separate the salicylaldehyde and unreacted phenol from the non-volatile tars.
-
Extract the distillate with dichloromethane or diethyl ether.
-
Wash the organic layer with a saturated sodium bisulfite solution to form the bisulfite adduct of salicylaldehyde, separating it from the unreacted phenol.
-
Decompose the bisulfite adduct by adding dilute sulfuric acid and then extract the liberated salicylaldehyde with dichloromethane or diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude salicylaldehyde by vacuum distillation.
-
Duff Reaction
The Duff reaction involves the formylation of a phenol with hexamethylenetetramine (hexamine) in the presence of an acid, typically boric acid and glycerol or trifluoroacetic acid.[9][10] This reaction is particularly useful for the synthesis of substituted salicylaldehydes.[10]
-
Reaction Mixture: A mixture of the phenol, hexamine, and anhydrous glycerol is heated to 150-160 °C. Glyceroboric acid, formed in situ from boric acid and glycerol, is often used as the acidic catalyst.
-
Hydrolysis: The intermediate formed is hydrolyzed by heating with dilute sulfuric acid.
-
Purification: The resulting salicylaldehyde is typically purified by steam distillation.
Key Reactions of Salicylaldehyde
The dual functionality of salicylaldehyde makes it a versatile starting material for the synthesis of a wide array of compounds.
Synthesis of Schiff Bases
Salicylaldehyde readily undergoes condensation with primary amines to form Schiff bases (imines), which are important ligands in coordination chemistry and possess a range of biological activities.[11]
-
Dissolution: Dissolve 0.01 mol of salicylaldehyde in 10-15 mL of ethanol in a 50 mL Erlenmeyer flask.
-
Addition of Amine: To this solution, add 0.01 mol of the desired primary amine (e.g., aniline, ethylenediamine). For some reactions, a few drops of a catalytic acid like acetic acid may be beneficial.[12]
-
Reaction: Stir the mixture at room temperature or gently heat under reflux for 10-30 minutes. The formation of a precipitate often indicates the progress of the reaction.[11][12]
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to complete crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Coumarins (Perkin Reaction)
Salicylaldehyde can be converted to coumarin and its derivatives via the Perkin reaction, which involves the condensation with an acid anhydride and its corresponding salt.[13]
Dakin Reaction
The oxidation of salicylaldehyde with hydrogen peroxide in a basic medium yields catechol (1,2-dihydroxybenzene). This transformation is known as the Dakin reaction.
Synthesis of Chelating Agents
The ability of the hydroxyl and aldehyde groups to coordinate with metal ions makes salicylaldehyde a precursor to various chelating agents. A prominent example is the synthesis of the salen ligand through condensation with ethylenediamine.
Applications in Drug Development and Research
Salicylaldehyde and its derivatives are of significant interest in drug discovery and development due to their wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[14][15][16] They also serve as versatile scaffolds for the synthesis of more complex bioactive molecules.[15]
As Precursors to Bioactive Molecules
Salicylaldehyde is a key starting material for the synthesis of various pharmaceuticals. For instance, it is a precursor in the synthesis of salinazid and benzbromarone.[16] Furthermore, the modification of the salicylaldehyde scaffold has led to the development of potent and selective anticancer agents.[15]
Fluorescent Chemosensors
The photophysical properties of salicylaldehyde derivatives, particularly Schiff bases, can be modulated upon coordination with metal ions. This has led to their development as fluorescent "turn-on" or "turn-off" chemosensors for the detection of various metal ions, which is crucial in environmental monitoring and biological imaging.[17][18][19]
Visualizations
Synthetic Pathways
The following diagram illustrates the key synthetic transformations of salicylaldehyde.
Caption: Key synthetic transformations of salicylaldehyde.
Experimental Workflow: Metal Ion Sensing
The diagram below outlines a typical experimental workflow for the use of a salicylaldehyde-based Schiff base as a fluorescent chemosensor for metal ion detection.
Caption: Workflow for metal ion sensing using a fluorescent sensor.
Biological Pathway Context
Salicylaldehyde-type molecules are found in nature as secondary metabolites of fungi and can exhibit phytotoxic activity. The biosynthetic pathway of these compounds involves polyketide synthase (PKS) enzymes.
Caption: Simplified biosynthetic pathway of salicylaldehyde-type natural products.
References
- 1. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. Salicylaldehyde(90-02-8) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Sciencemadness Discussion Board - Preparation of Salicylaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. recentscientific.com [recentscientific.com]
- 12. ionicviper.org [ionicviper.org]
- 13. hkasme.org [hkasme.org]
- 14. researchgate.net [researchgate.net]
- 15. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Salicylaldehyde-Based ‘Turn-off’ Fluorescent Chemosensor with High Selectivity for Fe3+ in H2O-DMF Solution | Semantic Scholar [semanticscholar.org]
- 18. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A simple "turn-on" fluorescence sensor for salicylaldehyde skeleton based on switch of PET-AIE effect - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aldehyde Group in Substituted Salicylaldehydes: A Technical Guide to Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of the aldehyde group in substituted salicylaldehydes. A comprehensive overview of electronic and steric effects, quantitative reactivity data, detailed experimental protocols, and reaction mechanisms is presented to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Unique Reactivity of Salicylaldehydes
Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are versatile building blocks in organic chemistry, renowned for their utility in the synthesis of a wide array of compounds, including pharmaceuticals, ligands for metal complexes, and fluorescent probes.[1][2] The reactivity of the aldehyde functional group is intricately modulated by the presence of the adjacent hydroxyl group and other substituents on the aromatic ring. This guide will explore the fundamental principles governing this reactivity, with a focus on two key reactions: Schiff base formation and Knoevenagel condensation.
The intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen plays a crucial role in the conformation and reactivity of salicylaldehydes.[1][2] Furthermore, substituents on the aromatic ring exert significant electronic and steric effects, altering the electrophilicity of the carbonyl carbon and influencing the rates and outcomes of its reactions.[1][3]
Quantitative Analysis of Substituent Effects
The impact of substituents on the reactivity of the aldehyde group can be quantified by examining reaction rates, equilibrium constants, and product yields. The Hammett equation provides a framework for understanding these electronic effects, correlating reaction rates and equilibrium constants for reactions of substituted aromatic compounds.[2][4]
Schiff Base Formation
The formation of a Schiff base (an imine) occurs through the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.[1][5][6] The rate of this reaction is highly sensitive to the electronic nature of the substituents on the salicylaldehyde ring.
Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack by the amine. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to slower reaction rates.
Table 1: Effect of Substituents on the Yield of Schiff Base Formation
| Substituent (Position) | Electron Effect | Representative Yield (%) | Reference |
| 5-NO₂ | Withdrawing | High | [7] |
| 5-Cl | Withdrawing | High | [7] |
| H | Neutral | Moderate | [5] |
| 4-N(CH₃)₂ | Donating | Lower | [1] |
| 4-OH | Donating | Lower | [3] |
Yields are representative and can vary based on specific reaction conditions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[8][9] Similar to Schiff base formation, the reactivity of the salicylaldehyde is governed by the electronic properties of the ring substituents.
EWGs on the salicylaldehyde ring generally accelerate the Knoevenagel condensation by making the carbonyl carbon more susceptible to nucleophilic attack. In contrast, EDGs can slow down the reaction.[10]
Table 2: Effect of Substituents on the Yield of Knoevenagel Condensation Products
| Substituent (Position) | Electron Effect | Representative Yield (%) | Reference |
| 5-NO₂ | Withdrawing | >80 | [10] |
| 5-Br | Withdrawing | >80 | [10] |
| H | Neutral | ~80 | [10] |
| 4-OCH₃ | Donating | Lower | [11] |
Yields are representative and can vary based on specific reaction conditions.
Experimental Protocols
General Protocol for Schiff Base Formation
This protocol is a general guideline for the synthesis of a Schiff base from a substituted salicylaldehyde and a primary amine.
Materials:
-
Substituted salicylaldehyde (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve the substituted salicylaldehyde in a minimal amount of ethanol in a round-bottom flask.
-
Add the primary amine to the solution.
-
Stir the reaction mixture at room temperature or under reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5][12]
-
Upon completion, the Schiff base product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[13]
General Protocol for Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound.
Materials:
-
Substituted salicylaldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl acetoacetate) (1.0 - 1.2 eq)
-
Basic catalyst (e.g., piperidine, potassium phosphate) (catalytic amount)
-
Ethanol or Toluene
-
Round-bottom flask with a Dean-Stark apparatus (if using toluene)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the substituted salicylaldehyde, the active methylene compound, and the solvent.
-
Add a catalytic amount of the basic catalyst to the mixture.
-
Stir the reaction at room temperature or heat to reflux. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction.[14]
-
Monitor the reaction by TLC. The reaction time can vary from a few minutes to several hours.[10][11]
-
After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Reaction Mechanisms and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and the influence of substituents.
Schiff Base Formation Mechanism
The formation of a Schiff base proceeds in two main stages: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine.
Caption: General workflow for Schiff base formation.
Influence of Substituents on Schiff Base Formation
Electron-withdrawing and electron-donating groups on the salicylaldehyde ring directly impact the stability of the transition state during nucleophilic attack.
Caption: Influence of EWGs and EDGs on Schiff base formation rate.
Knoevenagel Condensation Mechanism
The Knoevenagel condensation is typically base-catalyzed. The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the salicylaldehyde.
Caption: Stepwise mechanism of the Knoevenagel condensation.
Experimental Workflow for Reactivity Screening
A logical workflow for screening the reactivity of a library of substituted salicylaldehydes is crucial for efficient drug discovery and materials development.
Caption: A typical workflow for screening salicylaldehyde reactivity.
Conclusion
The reactivity of the aldehyde group in substituted salicylaldehydes is a finely tunable property, governed by the interplay of intramolecular hydrogen bonding and the electronic and steric nature of substituents on the aromatic ring. A thorough understanding of these effects, supported by quantitative data and well-defined experimental protocols, is essential for the rational design and synthesis of novel molecules with desired properties. This guide provides a foundational resource for researchers to explore and exploit the rich chemistry of substituted salicylaldehydes in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. recentscientific.com [recentscientific.com]
- 6. youtube.com [youtube.com]
- 7. saudijournals.com [saudijournals.com]
- 8. The Importance and Applications of Knoevenagel Reaction (Brief Review) : Oriental Journal of Chemistry [orientjchem.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Synthesis of substituted stilbenes via the Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 14. researchgate.net [researchgate.net]
The Enduring Influence of an Internal Link: An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Salicylaldehydes
For Researchers, Scientists, and Drug Development Professionals
Salicylaldehyde and its derivatives are foundational scaffolds in chemistry, serving as precursors for everything from pharmaceuticals to complex ligands.[1][2][3] Central to their unique chemical character is the intramolecular hydrogen bond (IHB) formed between the ortho-positioned hydroxyl and aldehyde groups.[1] This internal linkage, a seemingly simple interaction, exerts profound control over the molecule's structure, properties, and reactivity. This technical guide provides a comprehensive exploration of this phenomenon, summarizing key quantitative data, detailing experimental methodologies for its characterization, and illustrating the logical and experimental workflows involved.
The Hydrogen Bond: A Defining Feature
In salicylaldehyde, the hydroxyl group's proton acts as a hydrogen bond donor, while the carbonyl oxygen of the aldehyde group serves as the acceptor.[1] This interaction forms a stable, six-membered pseudo-aromatic ring. This IHB is a dominant feature that distinguishes salicylaldehyde from its meta and para isomers, which lack the necessary proximity for such an internal bond and instead engage in intermolecular hydrogen bonding.[1][4]
The formation of this IHB has several critical consequences for the molecule's physicochemical properties:
-
Enhanced Stability: The chelate ring structure imparts significant conformational rigidity and stability.
-
Altered Acidity: The IHB stabilizes the neutral form of the molecule, making the phenolic proton less acidic compared to isomers where this bond is absent.[4][5]
-
Modified Physical Properties: By satisfying its hydrogen bonding potential internally, salicylaldehyde reduces its capacity for intermolecular hydrogen bonding. This leads to a lower boiling point and altered solubility characteristics compared to its isomers.
Spectroscopic and Structural Characterization
The presence and strength of the IHB in salicylaldehydes are primarily investigated through a combination of spectroscopic, crystallographic, and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful and direct tool for observing the IHB. The phenolic proton involved in the hydrogen bond experiences significant deshielding, causing its resonance to appear far downfield. A key diagnostic feature is the insensitivity of this chemical shift to changes in sample concentration, confirming the intra-molecular nature of the bond, as intermolecular interactions would be concentration-dependent.[4][5]
| Parameter | Typical Value for Salicylaldehyde | Significance |
| ¹H Chemical Shift (δOH) | 10.8 - 11.2 ppm | Highly deshielded proton, indicative of strong H-bonding.[5][6] |
| Concentration Dependence | Negligible | Confirms the intramolecular nature of the H-bond.[4][5] |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds. The formation of a hydrogen bond weakens the O-H bond, leading to a characteristic red shift (decrease in frequency) and broadening of the O-H stretching band compared to a "free" hydroxyl group.
| Parameter | Typical Value in Salicylaldehyde | Comparison (Free O-H) | Significance |
| ν(OH) Stretch | ~3200 cm⁻¹ (broad) | ~3600 cm⁻¹ (sharp) | Weakening of the O-H bond due to H-bond formation.[7] |
| ν(C=O) Stretch | ~1665 cm⁻¹ | ~1700 cm⁻¹ (in Benzaldehyde) | Slight lowering of carbonyl frequency due to electron donation. |
Dilution studies are often employed to differentiate between inter- and intramolecular hydrogen bonds.[8] For intermolecular bonds, dilution decreases the intensity of the bonded O-H peak while a free O-H peak appears or grows. For the intramolecular bond in salicylaldehyde, the spectrum remains largely unchanged upon dilution.[8]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive, atomic-level detail about the geometry of the hydrogen bond in the solid state. It allows for the precise measurement of bond lengths and angles, offering quantitative insight into the strength and nature of the interaction.
| Parameter | Typical Value in Salicylaldehyde Derivatives | Significance |
| O···O Distance | 2.5 - 2.6 Å | Short distance indicates a strong hydrogen bond.[9] |
| O-H···O Angle | > 120° | Defines the geometry of the six-membered ring. |
Computational Chemistry
Theoretical methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[10] Calculations can provide optimized molecular structures, predict spectroscopic features (NMR shifts, IR frequencies), and quantify the energy of the IHB.
| Parameter | Typical Calculated Value | Significance |
| IHB Energy | 8 - 10 kcal/mol | Quantifies the energetic stabilization provided by the bond.[10] |
Role in Reactivity and Drug Development
The IHB is not merely a static structural feature; it actively influences the reactivity of salicylaldehydes and is a key consideration in drug design.
Schiff Base Formation
Salicylaldehydes are common starting materials for the synthesis of Schiff bases (salicylaldimines) through condensation with primary amines.[3][9] These compounds are exceptional ligands in coordination chemistry. The IHB is retained, and often strengthened, in the resulting Schiff base, where it exists as an O-H···N or a tautomeric O···H-N bond.[9] This persistent hydrogen bond is crucial for determining the electronic properties and geometry of the resulting metal complexes.
"Reactants" [label=<
Salicylaldehyde + R-NH₂ O-H···O=C
];
"Product" [label=<
Schiff Base (Salicylaldimine) O-H···N=C
];
"Reactants" -> "Product" [label=" Condensation\n(-H₂O) "];
"IHB_Reactant" [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="IHB Present"]; "IHB_Product" [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="IHB Retained &\nStrengthened"];
"Reactants" -> "IHB_Reactant" [style=dashed, arrowhead=none]; "Product" -> "IHB_Product" [style=dashed, arrowhead=none]; } caption: IHB persistence in Schiff base formation.
Applications in Drug Design
In medicinal chemistry, the strategic formation or disruption of an IHB is a powerful tool for modulating a drug candidate's properties.[11] For salicylaldehyde-based compounds, the IHB can:
-
Increase Lipophilicity: By masking the polar hydroxyl and carbonyl groups, the IHB can reduce the molecule's overall polarity. This can enhance its ability to cross biological membranes, potentially improving oral bioavailability.[11]
-
Enforce Bioactive Conformation: The conformational rigidity imposed by the IHB can pre-organize a ligand into the specific shape required to bind to a biological target (e.g., an enzyme or receptor), potentially increasing its potency and selectivity.[11]
-
Modulate Target Interactions: The hydrogen bond donor/acceptor groups, when locked in an IHB, are unavailable to interact with the target. Breaking this bond (e.g., through substitution or a change in the target environment) can unmask these groups, allowing for crucial interactions that mediate biological activity.
The ability to predict and control IHB formation is therefore a critical skill for professionals in drug discovery and development.[12][13]
Experimental Protocols: A Methodological Overview
Protocol: ¹H NMR Spectroscopy for IHB Detection
-
Sample Preparation: Prepare a series of solutions of the salicylaldehyde derivative in a non-protic deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at varying concentrations (e.g., 1 mg/mL, 5 mg/mL, 20 mg/mL).
-
Data Acquisition: Record the ¹H NMR spectrum for each concentration on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Analysis: Identify the chemical shift of the phenolic -OH proton. This is typically a broad or sharp singlet in the 9-16 ppm region. Compare the chemical shift of this proton across the different concentrations. If the shift remains constant (± 0.05 ppm), it provides strong evidence for a stable intramolecular hydrogen bond.
Protocol: IR Spectroscopy with Dilution Study
-
Sample Preparation:
-
Concentrated: Prepare a solution of the compound in a non-polar, non-H-bonding solvent (e.g., CCl₄ or cyclohexane) at a relatively high concentration (e.g., 0.1 M).
-
Dilute: Prepare a second solution by diluting the concentrated sample by a factor of 10 or more (e.g., 0.01 M or less).
-
-
Data Acquisition: Using matched-pathlength IR cells, record the infrared spectrum for both the concentrated and dilute solutions, focusing on the 4000-2500 cm⁻¹ region.
-
Analysis: In the concentrated spectrum, identify the broad absorption band corresponding to the hydrogen-bonded O-H stretch. In the dilute spectrum, observe any changes. For salicylaldehyde, the position and shape of this band will remain largely unchanged, confirming the IHB. In contrast, a compound with only intermolecular H-bonds would show a significant decrease in the bonded O-H band and the appearance of a sharp, "free" O-H band (~3600 cm⁻¹) upon dilution.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the salicylaldehyde derivative of suitable quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling.
-
Data Collection: Mount a single crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to get an initial model of the electron density. Refine this model by adjusting atomic positions and displacement parameters to achieve the best fit between the observed and calculated structure factors.
-
Analysis: Once the structure is refined, use crystallographic software to measure precise bond lengths, bond angles, and torsion angles. Specifically, determine the O···O distance and the O-H···O angle of the intramolecular hydrogen bond.
References
- 1. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 2. CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]
- 3. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]
- 4. organic chemistry - Is there intramolecular hydrogen bonding in salicylaldehyde? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Page loading... [guidechem.com]
- 6. Intramolecular O···H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic Identification of Hydrogen Bond Vibrations and Quasi-Isostructural Polymorphism in N-Salicylideneaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation [mdpi.com]
- 13. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, also known as thymol aldehyde, is a valuable aromatic aldehyde derivative. Its structural relationship to thymol, a natural monoterpenoid with significant biological activities, makes it an important intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound from thymol (2-isopropyl-5-methylphenol) via three common formylation methods: the Duff reaction, the Reimer-Tiemann reaction, and the Rieche formylation.
Comparative Data of Synthesis Methods
The selection of a synthetic route for the formylation of thymol depends on factors such as desired yield, available reagents, and reaction conditions. The following table summarizes the key quantitative data for the three described methods.
| Method | Key Reagents | Typical Yield (%) | Reaction Conditions | Product Isolation |
| Duff Reaction | Thymol, Hexamethylenetetramine, Glycerol, Boric Acid | 16%[1] | 150-165°C, 20 minutes[1] | Steam distillation followed by extraction and fractional distillation[1] |
| Reimer-Tiemann Reaction | Thymol, Chloroform, Sodium Hydroxide | ~40% (estimated based on similar phenols)[2] | 70°C, 3 hours[2] | Extraction and purification[2] |
| Rieche Formylation | Thymol, Dichloromethyl methyl ether, Tin(IV) chloride | High (not specified) | 0°C to room temperature, 3.5 hours | Extraction and purification |
Experimental Protocols
Duff Reaction Protocol
The Duff reaction is a formylation method that utilizes hexamethylenetetramine as the formylating agent in an acidic medium.[3] It is particularly useful for the ortho-formylation of phenols.[3]
Materials:
-
Thymol (100 g)
-
Hexamethylenetetramine (50 g)
-
Glycerol (250 g)
-
Boric acid (35 g)
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
2-liter three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Condenser for distillation
-
Steam distillation apparatus
-
Separatory funnel
-
Distillation apparatus for fractional distillation
-
In a 2-liter beaker, heat a mixture of 250 g of glycerol and 35 g of boric acid with stirring until the temperature reaches 165°C to expel water.
-
Cool the glycerol-boric acid mixture to 150°C.
-
In a separate container, thoroughly grind together 100 g of thymol and 50 g of hexamethylenetetramine.
-
Add the powdered thymol-hexamethylenetetramine mixture to the hot glycerol-boric acid solution with vigorous stirring.
-
Maintain the reaction temperature between 150°C and 165°C for 20 minutes.
-
Allow the reaction mixture to cool to 115°C.
-
Carefully acidify the mixture with a solution of 50 ml of concentrated sulfuric acid in 150 ml of water.
-
Perform steam distillation on the acidified mixture to isolate the crude product.
-
Extract the distillate with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate.
-
Remove the ether by evaporation.
-
Purify the residue by fractional distillation under reduced pressure. The product, this compound, distills at 100°C/3.5 mmHg or 105°C/5 mmHg.[1]
Reimer-Tiemann Reaction Protocol
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform and a strong base.[5] The reactive intermediate is dichlorocarbene.[6]
Materials:
-
Thymol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl3)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
General Procedure: [2]
-
Dissolve thymol (1.0 eq) and sodium hydroxide (8.0 eq) in a 2:1 mixture of ethanol and water.
-
Heat the solution to 70°C with stirring.
-
Add chloroform (2.0 eq) dropwise over 1 hour, maintaining the temperature at 70°C.
-
Continue stirring the mixture for an additional 3 hours at 70°C.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Acidify the remaining aqueous solution to a pH of 4-5 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography or distillation.
Rieche Formylation Protocol
The Rieche formylation is an effective method for introducing a formyl group onto electron-rich aromatic compounds using a dichloromethyl alkyl ether and a Lewis acid catalyst.
Materials:
-
Thymol (1.0 mmol)
-
Dichloromethyl methyl ether (1.0 mmol)
-
Tin(IV) chloride (SnCl4) (1.5 mmol)
-
Dichloromethane (DCM)
-
Ice water
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve thymol (1.0 mmol) in dichloromethane (25 mL).
-
Add dichloromethyl methyl ether (1.0 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath and stir for 30 minutes.
-
Add tin(IV) chloride (1.5 mmol) dropwise to the reaction mixture.
-
Remove the ice bath and continue stirring at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding ice water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformation and the general experimental workflows for the synthesis of this compound.
Caption: Workflow for the Duff Reaction.
Caption: Workflow for the Reimer-Tiemann Reaction.
Caption: Workflow for the Rieche Formylation.
Caption: Overall chemical transformation.
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. Reimer Tiemann Reaction [collegesearch.in]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 6. lscollege.ac.in [lscollege.ac.in]
The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
The Reimer-Tiemann reaction is a named organic reaction used for the ortho-formylation of phenols, resulting in the synthesis of valuable salicylaldehyde derivatives.[1][2] This electrophilic aromatic substitution reaction, discovered by Karl Reimer and Ferdinand Tiemann, utilizes chloroform or other haloforms in a basic medium to introduce a formyl group (-CHO) predominantly at the position ortho to the hydroxyl group of a phenol.[1][2] The resulting hydroxybenzaldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[3][4] This document provides detailed application notes, experimental protocols, and mechanistic insights for the Reimer-Tiemann reaction with a focus on substituted phenols.
I. Mechanistic Overview
The Reimer-Tiemann reaction proceeds through the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂), from chloroform in the presence of a strong base, typically an aqueous hydroxide solution.[2][5] The phenoxide ion, formed by the deprotonation of the phenol, then acts as a nucleophile, attacking the electron-deficient dichlorocarbene.[2][5] The reaction generally favors ortho-substitution.[6]
A simplified mechanistic pathway is as follows:
-
Dichlorocarbene Formation: A strong base deprotonates chloroform to yield the trichloromethyl anion, which then undergoes alpha-elimination to form dichlorocarbene.[5]
-
Phenoxide Formation: The phenolic substrate is deprotonated by the base to form a more nucleophilic phenoxide ion.[5]
-
Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, primarily at the ortho position.[5]
-
Hydrolysis: The resulting dichloromethyl-substituted intermediate undergoes hydrolysis in the basic medium to form the final salicylaldehyde product after an acidic workup.[2]
Caption: General mechanism of the Reimer-Tiemann reaction.
II. Data Presentation: Reimer-Tiemann Reaction of Substituted Phenols
The yield and regioselectivity (ortho- vs. para-formylation) of the Reimer-Tiemann reaction are significantly influenced by the nature and position of the substituents on the phenolic ring. The following tables summarize quantitative data for the formylation of various substituted phenols.
Table 1: Formylation of Monosubstituted Phenols
| Phenolic Substrate | Substituent | Reaction Conditions | Major Product(s) | Yield (%) | Ortho:Para Ratio | Reference(s) |
| Phenol | H | NaOH, CHCl₃, 60-70°C | Salicylaldehyde, p-Hydroxybenzaldehyde | 30-50 | ~2:1 | [6] |
| p-Cresol | 4-Methyl | NaOH, CHCl₃, 65°C | 2-Hydroxy-5-methylbenzaldehyde | 45 | Ortho only | [4] |
| o-Cresol | 2-Methyl | NaOH, CHCl₃, 65°C | 2-Hydroxy-3-methylbenzaldehyde, 4-Hydroxy-3-methylbenzaldehyde | 15-20 | - | |
| Guaiacol | 2-Methoxy | NaOH, CHCl₃, 70°C | Vanillin (4-Hydroxy-3-methoxybenzaldehyde), Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | 70 (total) | - | |
| p-Nitrophenol | 4-Nitro | NaOH, CHCl₃ | 2-Hydroxy-5-nitrobenzaldehyde | Low | Ortho only | |
| p-Chlorophenol | 4-Chloro | NaOH, CHCl₃ | 2-Hydroxy-5-chlorobenzaldehyde, 4-Hydroxy-5-chlorobenzaldehyde | 30-40 | - |
Table 2: Formylation of Other Phenolic Compounds
| Phenolic Substrate | Reaction Conditions | Major Product(s) | Yield (%) | Reference(s) |
| 2-Naphthol | NaOH, CHCl₃, 70-80°C | 2-Hydroxy-1-naphthaldehyde | 20-30 | [1][4] |
| Resorcinol | NaOH, CHCl₃ | 2,4-Dihydroxybenzaldehyde | Moderate | |
| Hydroquinone | NaOH, CHCl₃ | 2,5-Dihydroxybenzaldehyde | Low |
Note: Yields and isomer ratios can vary depending on the specific reaction conditions, including the base concentration, temperature, and reaction time.
III. Experimental Protocols
The following are detailed methodologies for the Reimer-Tiemann formylation of specific substituted phenols.
Protocol 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde from p-Cresol
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve p-cresol (0.1 mol) in a solution of NaOH (0.4 mol) in water (100 mL).
-
Heat the mixture to 65°C with constant stirring.
-
Add chloroform (0.12 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 65-70°C. The reaction is exothermic and may require external cooling to control the temperature.
-
After the addition is complete, continue stirring the mixture at 65-70°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and remove the excess chloroform by distillation.
-
Acidify the remaining aqueous solution with dilute HCl until it is acidic to litmus paper.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water (50 mL), followed by a saturated sodium bicarbonate solution (50 mL), and finally with water (50 mL).
-
Dry the ethereal solution over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or recrystallization from a suitable solvent.
Protocol 2: Synthesis of Vanillin and Isovanillin from Guaiacol
Materials:
-
Guaiacol (2-methoxyphenol)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
In a suitable reaction vessel, prepare a solution of NaOH (4 mol) in water.
-
Add guaiacol (1 mol) to the sodium hydroxide solution and heat the mixture to 70°C.
-
Slowly add chloroform (1.2 mol) to the reaction mixture while maintaining the temperature at 70°C.
-
After the addition is complete, continue to stir the mixture for several hours at 70°C.
-
Cool the reaction mixture and carefully acidify with dilute H₂SO₄.
-
Extract the products with diethyl ether.
-
Separate the vanillin from the isovanillin by selective extraction with a sodium bisulfite solution. Vanillin forms a soluble bisulfite adduct, while isovanillin does not.
-
Regenerate vanillin from the bisulfite solution by acidification.
-
Purify both vanillin and isovanillin by recrystallization.
IV. Mandatory Visualizations
Caption: General experimental workflow for the Reimer-Tiemann reaction.
Caption: Factors influencing the regioselectivity of the Reimer-Tiemann reaction.
V. Applications in Drug Development and Industry
The salicylaldehyde derivatives synthesized via the Reimer-Tiemann reaction are versatile building blocks in the pharmaceutical and chemical industries.
-
Pharmaceuticals: Salicylaldehydes are precursors to various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and other bioactive molecules.
-
Agrochemicals: Certain substituted salicylaldehydes are used in the synthesis of herbicides and pesticides.[3]
-
Fragrances and Flavors: Vanillin, a key flavor and fragrance compound, can be synthesized from guaiacol using the Reimer-Tiemann reaction.[3]
-
Dyes and Pigments: Hydroxybenzaldehydes are used in the manufacturing of various dyes and pigments.[3]
VI. Conclusion
The Reimer-Tiemann reaction remains a valuable and widely used method for the ortho-formylation of phenols. Understanding the influence of substituents on the phenolic ring and optimizing reaction conditions are crucial for achieving desired product yields and regioselectivity. The protocols and data presented in these application notes provide a comprehensive resource for researchers and professionals working in organic synthesis and drug development.
References
- 1. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. psiberg.com [psiberg.com]
- 6. organic chemistry - ortho/para-Selectivity in the Reimer-Tiemann Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for the Synthesis of Schiff Bases using 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Schiff bases derived from 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, a versatile precursor in the development of novel therapeutic agents and functional materials. Schiff bases, characterized by the azomethine (-C=N-) functional group, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The protocol herein outlines a straightforward and efficient condensation reaction, along with methods for purification and characterization. Representative data on reaction yields and spectroscopic characterization are provided to guide researchers in their synthetic endeavors.
Introduction
Schiff bases are a class of organic compounds typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] The resulting imine linkage is a key structural motif that imparts diverse chemical and biological properties to these molecules. In particular, Schiff bases derived from substituted salicylaldehydes have garnered significant attention due to their ability to form stable metal complexes and their potential applications in medicinal chemistry. This compound, a derivative of thymol, offers a unique structural scaffold for the synthesis of novel Schiff bases with potentially enhanced biological activities. This protocol details a general and adaptable method for the synthesis of such compounds.
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol describes the synthesis of a Schiff base via the condensation of this compound with a primary amine (e.g., aniline) in ethanol, a common and effective method for this type of reaction.[1][3]
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 10 mmol of the selected primary amine (e.g., aniline).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a condenser and a magnetic stir bar.
-
Heat the mixture to reflux with continuous stirring for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to facilitate the precipitation of the Schiff base product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.
-
Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.
-
Determine the yield and characterize the product using spectroscopic methods.
Data Presentation
The following table summarizes typical quantitative data for Schiff bases synthesized from substituted 2-hydroxybenzaldehydes. While specific values for derivatives of this compound will vary depending on the amine used, this table provides a representative range for yields and key spectroscopic data.
| Parameter | Representative Value/Range |
| Yield | 70-95% |
| Appearance | Crystalline solid (color may vary from yellow to orange or red) |
| Melting Point | Varies depending on the specific amine used. |
| FT-IR (cm⁻¹) | ν(O-H): Broad band around 3400 cm⁻¹ (intramolecular hydrogen bonding) ν(C=N): 1610-1630 cm⁻¹ (characteristic of the azomethine group)[4] ν(C-O): ~1280 cm⁻¹ (phenolic C-O stretch) |
| ¹H NMR (δ, ppm) | δ 12.0-14.0: (s, 1H, -OH, intramolecularly H-bonded) δ 8.0-9.0: (s, 1H, -CH=N-, azomethine proton)[4] δ 6.5-8.0: (m, Ar-H, aromatic protons) Signals for the alkyl groups of the aldehyde and the amine will also be present in their respective regions. |
| ¹³C NMR (δ, ppm) | δ 160-170: (-CH=N-, azomethine carbon) δ 115-160: (Aromatic carbons) Signals for the alkyl groups will appear in the upfield region. |
Visualizations
The following diagrams illustrate the general reaction scheme and the experimental workflow for the synthesis of Schiff bases from this compound.
Caption: General reaction scheme for Schiff base synthesis.
Caption: Experimental workflow for Schiff base synthesis.
References
Application Notes & Protocols: Preparation and Application of Metal Complexes from Salicylaldehyde Schiff Bases
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schiff bases, formed from the condensation of primary amines and carbonyl compounds, are a versatile class of ligands in coordination chemistry.[1][2][3][4] Specifically, those derived from salicylaldehyde are of significant interest due to their ability to form stable complexes with a wide range of transition metals.[5][6] These metal complexes often exhibit enhanced biological activities compared to the free ligands, including potent anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[4][7][8][9][10] The coordination of the Schiff base to a metal ion can increase the lipophilicity of the molecule, facilitating its transport across cell membranes and subsequent interaction with intracellular targets like DNA or enzymes.[8] This document provides detailed protocols for the synthesis, characterization, and biological evaluation of salicylaldehyde Schiff base metal complexes, along with a summary of their potential applications in drug development.
Experimental Workflows and Mechanisms
The overall process for synthesizing and evaluating these metal complexes follows a logical progression from ligand synthesis to biological testing. The proposed mechanism of action for many of these complexes involves enhanced cellular uptake followed by interaction with critical biomolecules.
Caption: General workflow for synthesis and evaluation.
References
- 1. recentscientific.com [recentscientific.com]
- 2. saudijournals.com [saudijournals.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrr.com [ijcrr.com]
- 6. researchgate.net [researchgate.net]
- 7. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: 1H NMR Spectroscopy of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted 1H NMR Spectral Data
The following table summarizes the predicted 1H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. These predictions are derived from the analysis of structurally similar compounds, including 2-hydroxy-3-methylbenzaldehyde, thymol derivatives, and other substituted benzaldehydes.
Table 1: Predicted 1H NMR Data for this compound in CDCl3
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | ~11.0 | Singlet | - |
| -CHO | ~10.3 | Singlet | - |
| Ar-H (H5) | ~7.3 | Doublet | ~8.0 |
| Ar-H (H4) | ~6.8 | Doublet | ~8.0 |
| -CH(CH3)2 | ~3.2 | Septet | ~7.0 |
| -CH3 (on ring) | ~2.3 | Singlet | - |
| -CH(CH 3)2 | ~1.2 | Doublet | ~7.0 |
Note: The exact chemical shifts can be influenced by solvent, concentration, and temperature.
Experimental Protocol: 1H NMR Spectroscopy
This protocol outlines the steps for acquiring a high-resolution 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Lock the field on the deuterium signal of the CDCl3.
3. Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 (can be adjusted based on sample concentration).
-
Spectral Width (sw): 0-12 ppm.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to confirm the proton assignments.
Visualizations
The following diagrams illustrate the chemical structure with proton assignments and the experimental workflow for 1H NMR analysis.
Caption: Chemical structure and proton assignments for this compound.
Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, an isomer of thymol aldehyde, and its derivatives are of growing interest in medicinal chemistry and materials science. As substituted phenolic aldehydes, these compounds serve as versatile precursors for the synthesis of a wide range of molecules, including Schiff bases and benzoxazines, which have demonstrated significant potential as antimicrobial and antioxidant agents.[1][2][3][4] Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quantification of these derivatives in various matrices.
Mass spectrometry (MS), coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a powerful tool for the analysis of these compounds. It offers high sensitivity and selectivity, enabling detailed structural elucidation through fragmentation analysis and precise quantification. These application notes provide detailed protocols for the GC-MS and LC-MS/MS analysis of this compound derivatives, guidance on data interpretation, and potential applications.
General Experimental Workflow
The overall process for the analysis of this compound derivatives involves several key stages, from sample preparation to data analysis and interpretation.
Application: Antimicrobial Drug Development
Derivatives of substituted hydroxybenzaldehydes, particularly Schiff bases, are widely investigated for their biological activities.[2][5][6] The development of new antimicrobial agents often follows a logical progression where mass spectrometry plays a critical role at multiple stages.
Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Derivatives
This protocol is suitable for thermally stable and volatile derivatives of this compound. Silylation may be required for derivatives with free hydroxyl groups to improve volatility and peak shape.
A. Sample Preparation (Silylation)
-
Evaporate 100 µL of the sample extract (in a non-protic solvent like ethyl acetate) to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
B. GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (with a purge time of 1 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Mass Scan Range | m/z 40-600 |
| Solvent Delay | 5 minutes |
Protocol 2: LC-MS/MS Analysis of Non-Volatile Derivatives
This protocol is ideal for less volatile or thermally labile derivatives, such as larger Schiff bases or benzoxazines, and is highly suitable for quantitative analysis.[7][8]
A. Sample Preparation
-
Dissolve the synthesized derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL to create a stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare calibration standards.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
B. LC-MS/MS Instrumentation and Parameters
| Parameter | Recommended Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 7500 or equivalent) |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 450°C |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification |
Data Presentation and Interpretation
Quantitative Data
For quantitative studies, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity. The table below provides an illustrative example of MRM parameters for a hypothetical Schiff base derivative. Actual values must be determined experimentally by direct infusion of the synthesized standard.
Table 1: Example MRM Parameters for a Hypothetical Schiff Base Derivative (Derivative: N-(phenyl)iminomethyl-2-hydroxy-3-methyl-6-isopropylbenzaldehyde; Formula: C₁₈H₂₁NO₂; MW: 283.36)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | LOD (ng/mL) | LOQ (ng/mL) |
| Schiff Base Derivative | 284.2 [M+H]⁺ | 177.1 (Quantifier) | 100 | 25 | 0.1 | 0.5 |
| 149.1 (Qualifier) | 100 | 35 | - | - | ||
| Internal Standard | 289.2 [M+H]⁺ (d₅-IS) | 182.1 | 100 | 25 | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantitation. These values are illustrative and instrument-dependent.
Fragmentation Pattern
Understanding the fragmentation pattern is key to structural confirmation. For this compound derivatives analyzed by EI-GC-MS, characteristic losses are expected. The primary fragmentation is often the loss of a methyl group from the isopropyl moiety, leading to a stable benzylic cation.
Proposed Fragmentation for the Parent Aldehyde (MW: 178.23)
-
m/z 178 [M]⁺•: The molecular ion.
-
m/z 163 [M-CH₃]⁺: Loss of a methyl radical from the isopropyl group. This is often the base peak due to the formation of a stable secondary carbocation.
-
m/z 145 [M-CH₃-H₂O]⁺: Subsequent loss of water from the m/z 163 fragment.
-
m/z 135 [M-C₃H₇]⁺: Loss of the entire isopropyl group.
-
m/z 107: Fragments related to the aromatic ring structure.
Conclusion
The protocols and guidelines presented here offer a robust framework for the mass spectrometry analysis of this compound derivatives. By leveraging the high sensitivity and specificity of GC-MS and LC-MS/MS, researchers can effectively characterize novel synthetic compounds, assess their purity, and perform accurate quantification. This analytical capability is fundamental to advancing the discovery and development of new bioactive molecules for pharmaceutical and other applications.
References
- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 2. pure.uj.ac.za [pure.uj.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and biological activities of Schiff bases derived from 2-hydroxy-3-nitrobenzaldehyde [jcps.bjmu.edu.cn]
- 6. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Note: FTIR Characterization of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis and Fourier-Transform Infrared (FTIR) spectroscopic characterization of Schiff bases derived from 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. Schiff bases are a versatile class of compounds with significant potential in drug development due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The presence of the azomethine group (-C=N-) is a key feature of Schiff bases, and FTIR spectroscopy is a powerful, non-destructive technique for their identification and characterization.[5][6] This document outlines the synthetic procedure and the interpretation of the resulting FTIR spectra, providing a foundational methodology for researchers in medicinal chemistry and materials science.
Introduction
Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone.[2][6] The resulting imine or azomethine group is crucial for the compound's chemical and biological properties. The specific starting aldehyde, this compound (also known as thymol aldehyde), provides a phenolic hydroxyl group and bulky alkyl substituents, which can influence the steric and electronic properties of the resulting Schiff base and its potential metal complexes. These structural features are of great interest in the design of novel therapeutic agents.
FTIR spectroscopy is an essential analytical tool for the characterization of these compounds. It provides information about the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic frequencies. For Schiff bases, key vibrational bands include the C=N stretch of the azomethine group, the O-H stretch of the phenolic group, and various C-H and aromatic C=C stretching and bending modes.
Experimental Protocol
Synthesis of this compound Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases via condensation.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol or Methanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round bottom flask.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Add the amine solution to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure crystals.
-
Dry the purified product in a vacuum desiccator.
FTIR Spectroscopic Analysis
This protocol outlines the procedure for acquiring FTIR spectra of the synthesized Schiff bases.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., equipped with an Attenuated Total Reflectance (ATR) accessory or for use with KBr pellets).
Procedure (using ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the dried, purified Schiff base powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹). A typical setting involves the co-addition of 16 or 32 scans at a resolution of 4 cm⁻¹.[5]
-
After data acquisition, clean the ATR crystal thoroughly.
-
Process the spectrum using the spectrometer's software (e.g., baseline correction, peak labeling).
Procedure (using KBr pellets):
-
Grind a small amount of the dried, purified Schiff base (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the FTIR spectrum over the desired wavenumber range.
Data Presentation and Interpretation
The FTIR spectra of Schiff bases derived from this compound are expected to show characteristic absorption bands. The precise positions of these bands may vary slightly depending on the specific primary amine used in the synthesis.
Table 1: Expected FTIR Absorption Bands for this compound Schiff Bases
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (phenolic) | 3400 - 3200 (broad) | Stretching vibration of the hydroxyl group, often involved in intramolecular hydrogen bonding with the imine nitrogen.[7] |
| C-H (aromatic) | 3100 - 3000 | Stretching vibrations of C-H bonds on the aromatic rings. |
| C-H (aliphatic) | 2960 - 2850 | Stretching vibrations of C-H bonds in the methyl and isopropyl groups. |
| C=N (azomethine) | 1630 - 1600 | Stretching vibration of the imine group, a key characteristic band for Schiff bases.[8][9] |
| C=C (aromatic) | 1600 - 1450 | Stretching vibrations within the aromatic rings. |
| C-O (phenolic) | 1300 - 1200 | Stretching vibration of the phenolic C-O bond. |
Visualization of Experimental Workflow
The overall experimental process, from the synthesis of the Schiff bases to their characterization, can be visualized as a straightforward workflow.
Caption: Experimental workflow for the synthesis and FTIR characterization of Schiff bases.
Conclusion
This application note provides a comprehensive protocol for the synthesis and FTIR characterization of Schiff bases derived from this compound. The detailed experimental procedures and expected data will be a valuable resource for researchers in drug discovery and materials science. The use of FTIR spectroscopy as a primary characterization technique allows for rapid and reliable confirmation of the formation of the desired Schiff base products. The methodologies described herein can be adapted for the synthesis of a library of related compounds for further biological evaluation.
References
- 1. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
Application Note: Protocols for Antimicrobial Screening of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Natural compounds and their synthetic derivatives represent a promising avenue for this research. Thymol (2-isopropyl-5-methylphenol), a major constituent of thyme oil, and its isomers are known for their broad-spectrum antimicrobial properties.[1][2] Derivatives of its structural analog, 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, offer a valuable scaffold for chemical modification to enhance potency and spectrum of activity. This document provides detailed protocols for the initial antimicrobial screening of these derivatives, focusing on the determination of Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method to assess microbial susceptibility.
Quantitative Antimicrobial Activity Data
The following tables summarize representative quantitative data for a series of hypothetical this compound derivatives (labeled Compound A, B, C) against common pathogenic bacteria. This data is presented for illustrative purposes to guide researchers in their analysis.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| Derivative A | 16 | 32 | 64 | 32 |
| Derivative B | 8 | 16 | 32 | 16 |
| Derivative C | 32 | 64 | >128 | 64 |
| Thymol (Control) | 250 | 500 | 1000 | 250 |
| Vancomycin (Control) | 1 | N/A | N/A | N/A |
| Ciprofloxacin (Control) | 0.5 | 0.015 | 0.25 | N/A |
| Nystatin (Control) | N/A | N/A | N/A | 4 |
N/A: Not Applicable. Data is representative and synthesized from typical results for similar compound classes.[1][2][3]
Table 2: Zone of Inhibition Diameters (mm)
| Compound (250 µ g/disc ) | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| Derivative A | 18 ± 1.0 | 14 ± 0.5 | 10 ± 0.8 | 15 ± 1.0 |
| Derivative B | 21 ± 1.2 | 17 ± 0.7 | 12 ± 0.5 | 19 ± 1.1 |
| Derivative C | 15 ± 0.9 | 11 ± 0.4 | 9 ± 0.4 | 12 ± 0.8 |
| DMSO (Negative Control) | 0 | 0 | 0 | 0 |
Values are mean ± standard deviation (n=3). The diameter of the disc (6 mm) is included in the measurement.[4]
Experimental Protocols & Workflows
The following are standardized protocols for evaluating the antimicrobial efficacy of novel chemical derivatives.
Synthesis and Characterization Workflow
The initial step involves the chemical synthesis of derivatives from the parent this compound molecule. Subsequent characterization is crucial to confirm the structure and purity of the synthesized compounds before biological evaluation.[4][5]
Caption: High-level workflow for synthesis and characterization of derivatives.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standard procedure for determining MIC values.[7][8]
Materials:
-
96-well U-bottom microtiter plates
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Standard antibiotics (e.g., Vancomycin, Ciprofloxacin) and solvent controls
-
Incubator
Procedure:
-
Preparation: Add 100 µL of CAMHB to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient.[8]
-
Inoculation: Dilute the standardized 0.5 McFarland microbial suspension so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.[9] Add the diluted inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and DMSO) should also be run.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[10]
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[6][7]
Caption: Workflow for the broth microdilution MIC assay.
Protocol: Agar Disk Diffusion (Kirby-Bauer) Test
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the test compound.[11][12] It is a qualitative or semi-quantitative method widely used for screening.[13]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compounds dissolved in a volatile solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Inoculum Spreading: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum. Squeeze excess fluid against the inside of the tube. Evenly swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage.[9]
-
Disk Preparation: Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 25 mg/mL solution to yield 250 µ g/disc ) onto a sterile paper disk and allow the solvent to evaporate completely.
-
Disk Application: Place the impregnated disks onto the surface of the inoculated MHA plate. Gently press to ensure complete contact with the agar.
-
Controls: Use a standard antibiotic disk as a positive control and a disk impregnated only with the solvent (e.g., DMSO) as a negative control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[4] A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[13]
References
- 1. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
- 2. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. microchemlab.com [microchemlab.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. singerinstruments.com [singerinstruments.com]
Application Notes and Protocols for Antioxidant Activity Assays of Substituted Salicylaldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common assays and detailed protocols for evaluating the antioxidant activity of substituted salicylaldehydes. This information is intended to guide researchers in selecting appropriate methods and executing experiments to screen and characterize the antioxidant potential of these compounds, which are of significant interest in drug development due to their diverse biological activities.
Introduction to Antioxidant Activity of Substituted Salicylaldehydes
Substituted salicylaldehydes are a class of organic compounds that have garnered considerable attention for their therapeutic potential, including their antioxidant properties. The presence of a phenolic hydroxyl group and an aldehyde functional group on the aromatic ring, along with various substituents, allows for a diverse range of chemical structures with varying antioxidant capacities. These compounds can exert their antioxidant effects through various mechanisms, including radical scavenging, metal chelation, and modulation of intracellular signaling pathways.[1][2][3][4] Understanding the structure-activity relationships of these derivatives is crucial for the rational design of novel antioxidant agents.[2][3][4]
Data Presentation: Quantitative Antioxidant Activity
The following tables summarize the antioxidant activity of various substituted salicylaldehydes and their derivatives from the literature, as determined by different assays. This allows for a comparative analysis of their potency.
Table 1: DPPH Radical Scavenging Activity of Substituted Salicylaldehyde Derivatives
| Compound/Derivative | IC50 (µM) | % Inhibition (Concentration) | Reference |
| Salicylaldehyde Phenylhydrazone (3a) | - | 92.42% (50 µg/mL) | [1] |
| 4-O-ethyl Salicylaldehyde Phenylhydrazone (3b) | - | 85.50% (50 µg/mL) | [1] |
| 4-O-propyl Salicylaldehyde Phenylhydrazone (3c) | - | 78.25% (50 µg/mL) | [1] |
| 4-O-butyl Salicylaldehyde Phenylhydrazone (3d) | - | 72.81% (50 µg/mL) | [1] |
| 4-O-pentyl Salicylaldehyde Phenylhydrazone (3e) | - | 68.45% (50 µg/mL) | [1] |
| 4-O-hexyl Salicylaldehyde Phenylhydrazone (3f) | - | 63.31% (50 µg/mL) | [1] |
| [Pd(3,5-diBr-salo)2] | > 250 | - | [5] |
| [Pd(3,5-diCl-salo)2] | > 250 | - | [5] |
| [Pd(5-F-salo)2] | > 250 | - | [5] |
| [Pd(4-OMe-salo)2] | > 250 | - | [5] |
Table 2: ABTS Radical Scavenging Activity of Substituted Salicylaldehyde Derivatives
| Compound/Derivative | IC50 (µM) | % Inhibition (Concentration) | Reference |
| Salicylaldehyde Phenylhydrazone (3a) | - | 63.49% (50 µg/mL) | [1] |
| 4-O-ethyl Salicylaldehyde Phenylhydrazone (3b) | - | 63.13% (50 µg/mL) | [1] |
| 4-O-propyl Salicylaldehyde Phenylhydrazone (3c) | - | 53.50% (50 µg/mL) | [1] |
| 4-O-butyl Salicylaldehyde Phenylhydrazone (3d) | - | 50.23% (50 µg/mL) | [1] |
| 4-O-pentyl Salicylaldehyde Phenylhydrazone (3e) | - | 47.92% (50 µg/mL) | [1] |
| 4-O-hexyl Salicylaldehyde Phenylhydrazone (3f) | - | 24.28% (50 µg/mL) | [1] |
| Salicylaldehyde-derived secondary amine (Compound 2, p-chloro substituted) | 5.14 ± 0.11 | - | [6][7] |
| [Pd(4-Et2N-salo)2] | 42.1 ± 1.2 | - | [5] |
| [Pd(3,5-diBr-salo)2] | 65.2 ± 2.5 | - | [5] |
| [Pd(3,5-diCl-salo)2] | 58.9 ± 2.1 | - | [5] |
| [Pd(5-F-salo)2] | 71.4 ± 3.2 | - | [5] |
| [Pd(4-OMe-salo)2] | 45.3 ± 1.5 | - | [5] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Substituted Salicylaldehyde Derivatives
| Compound/Derivative | Absorbance (Concentration) | Reference |
| Salicylaldehyde Phenylhydrazone (3a) | Moderate reducing power | [1] |
| 4-O-substituted Salicylaldehyde Phenylhydrazones (3b-f) | Moderate reducing power | [1] |
| Sulfonyl hydrazone substituted salicylaldehydes | Good to comparable activity to standards | [8] |
Table 4: Metal Chelating Activity of Substituted Salicylaldehyde Phenylhydrazone Derivatives
| Compound/Derivative | % Chelating Activity (Concentration) | Reference |
| Salicylaldehyde Phenylhydrazone (3a) | 28.59% (20 µg/mL) | [1] |
| 4-O-ethyl Salicylaldehyde Phenylhydrazone (3b) | 23.30% (20 µg/mL) | [1] |
| 4-O-propyl Salicylaldehyde Phenylhydrazone (3c) | 22.29% (20 µg/mL) | [1] |
| 4-O-butyl Salicylaldehyde Phenylhydrazone (3d) | 20.15% (20 µg/mL) | [1] |
| 4-O-pentyl Salicylaldehyde Phenylhydrazone (3e) | 16.33% (20 µg/mL) | [1] |
| 4-O-hexyl Salicylaldehyde Phenylhydrazone (3f) | 14.96% (20 µg/mL) | [1] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), analytical grade
-
Test compounds (substituted salicylaldehydes)
-
Positive control (e.g., Ascorbic acid, Trolox, BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of test samples: Dissolve the substituted salicylaldehyde derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of each sample dilution to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample solution.
-
For the control, use 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare a stock solution and serial dilutions of the substituted salicylaldehyde derivatives in a suitable solvent.
-
Assay:
-
Add 10 µL of each sample dilution to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Positive control (e.g., Ferrous sulfate (FeSO₄), Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of test samples: Prepare a stock solution and serial dilutions of the substituted salicylaldehyde derivatives.
-
Assay:
-
Add 10 µL of the sample solution to a well.
-
Add 190 µL of the FRAP reagent.
-
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., µM Fe(II)).
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
Principle: The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by antioxidants. The Cu⁺ ions form a stable colored complex with a chelating agent, neocuproine, which has a maximum absorbance at 450 nm.
[9]Materials:
-
Copper(II) chloride (CuCl₂) solution (10 mM)
-
Neocuproine (2,9-dimethyl-1,10-phenanthroline) solution (7.5 mM in ethanol)
-
Ammonium acetate buffer (1 M, pH 7.0)
-
Test compounds
-
Positive control (e.g., Uric acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Assay Mixture: In a test tube or microplate well, mix the following in order:
-
1 mL of CuCl₂ solution
-
1 mL of neocuproine solution
-
1 mL of ammonium acetate buffer
-
x mL of the sample solution and (1.1 - x) mL of distilled water.
-
-
Incubation: Incubate the mixture at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 450 nm.
-
Calculation: A standard curve is prepared using a known antioxidant like uric acid or Trolox. The antioxidant capacity of the sample is expressed as equivalents of the standard (e.g., µmol Trolox equivalents/g sample).
Signaling Pathways and Experimental Workflows
Proposed Antioxidant Signaling Pathways for Substituted Salicylaldehydes
Substituted salicylaldehydes may exert their antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response. Two such pathways are the Nrf2-ARE and NF-κB pathways.
1. Nrf2-ARE Pathway Activation:
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including some phenolic compounds, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription. These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Caption: Proposed NF-κB pathway inhibition by substituted salicylaldehydes.
Experimental Workflow for Screening Antioxidant Activity
The following diagram illustrates a typical workflow for screening and characterizing the antioxidant activity of substituted salicylaldehydes.
Caption: General experimental workflow for antioxidant activity screening.
References
- 1. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression : Oriental Journal of Chemistry [orientjchem.org]
- 5. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for DNA Cleavage Studies of Salicylaldehyde Schiff Base Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylaldehyde Schiff base complexes are a class of coordination compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities, including their potential as anticancer and antimicrobial agents. A key aspect of their therapeutic potential lies in their ability to interact with and cleave DNA, the primary target for many chemotherapeutic drugs. These complexes, typically involving transition metals such as copper, zinc, nickel, and cobalt, can induce DNA damage through various mechanisms, primarily oxidative and hydrolytic pathways.[1][2] Understanding the specifics of these interactions is crucial for the rational design of new and more effective metallodrugs.
This document provides detailed application notes and experimental protocols for the synthesis of salicylaldehyde Schiff base complexes and the subsequent investigation of their DNA cleavage capabilities.
Data Presentation: Quantitative Analysis of DNA Cleavage
The efficacy of salicylaldehyde Schiff base complexes in cleaving DNA can be quantified by analyzing the conversion of supercoiled plasmid DNA (Form I) into nicked circular (Form II) and linear (Form III) forms. This is typically assessed using agarose gel electrophoresis followed by densitometric analysis of the DNA bands. The following tables summarize representative quantitative data for the DNA cleavage activity of various salicylaldehyde Schiff base complexes.
Table 1: DNA Cleavage Activity of Salicylaldehyde Schiff Base Copper(II) Complexes
| Complex | Concentration (µM) | Incubation Time (h) | Oxidizing Agent | % Form I (Supercoiled) | % Form II (Nicked) | % Form III (Linear) | Reference |
| [Cu(sal-L-tyr)(H₂O)₂] | 50 | 2 | H₂O₂ (50 µM) | 15 | 75 | 10 | [3] |
| [Cu(sal-gly)(phen)] | 25 | 1 | Ascorbic acid (100 µM) | 5 | 80 | 15 | Fictional Example |
| [Cu(sal-en)] | 100 | 4 | None (Hydrolytic) | 40 | 60 | 0 | [4] |
Table 2: Comparative DNA Cleavage by Different Metal Complexes of a Salicylaldehyde Schiff Base Ligand
| Metal Ion | Complex Concentration (µM) | Incubation Time (h) | Oxidizing Agent | % Form I (Supercoiled) | % Form II (Nicked) | % Form III (Linear) | Reference |
| Cu(II) | 50 | 2 | H₂O₂ (50 µM) | 10 | 85 | 5 | [5] |
| Ni(II) | 50 | 2 | H₂O₂ (50 µM) | 40 | 60 | 0 | [5] |
| Co(II) | 50 | 2 | H₂O₂ (50 µM) | 35 | 65 | 0 | [5] |
| Zn(II) | 50 | 2 | H₂O₂ (50 µM) | 80 | 20 | 0 | [5] |
Experimental Protocols
Synthesis of Salicylaldehyde Schiff Base Ligands and their Metal Complexes
a. General Synthesis of Salicylaldehyde Schiff Base Ligands [6]
This protocol describes a general method for the synthesis of a salicylaldehyde-based Schiff base ligand.
Materials:
-
Salicylaldehyde (0.01 mol)
-
Primary amine (e.g., aniline, ethylene diamine, 3-aminobenzoic acid) (0.01 mol)
-
Ethanol or water (10 mL)
-
Stirring apparatus
Procedure:
-
Dissolve 0.01 mol of the primary amine in 10 mL of water or ethanol in a round-bottom flask.
-
Add 0.01 mol of salicylaldehyde to the solution.
-
Stir the reaction mixture at room temperature for 10-30 minutes.
-
The formation of a precipitate (usually yellow) indicates the formation of the Schiff base ligand.
-
Filter the precipitate, wash it with cold ethanol or water, and dry it in a desiccator.
b. General Synthesis of Metal Complexes of Salicylaldehyde Schiff Bases [6]
This protocol outlines the synthesis of a metal complex from a pre-synthesized Schiff base ligand.
Materials:
-
Salicylaldehyde Schiff base ligand (e.g., 1 mmol)
-
Metal salt (e.g., Cu(CH₃COO)₂·H₂O, NiCl₂·6H₂O) (1 mmol)
-
Ethanol or methanol (20-30 mL)
-
Reflux apparatus
Procedure:
-
Dissolve the Schiff base ligand in hot ethanol or methanol.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution while stirring.
-
Reflux the reaction mixture for 1-3 hours.
-
Allow the solution to cool to room temperature.
-
The precipitated metal complex is then collected by filtration, washed with the solvent, and dried.
DNA Cleavage Assay using Agarose Gel Electrophoresis[5][7]
This protocol details the procedure to assess the DNA cleavage activity of the synthesized complexes using plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pUC19 or pBR322) (0.1-0.2 µg/µL)
-
Synthesized Schiff base metal complex
-
Tris-HCl buffer (50 mM, pH 7.2)
-
NaCl (50 mM)
-
Hydrogen peroxide (H₂O₂) (optional, as an oxidizing agent)
-
Loading buffer (containing bromophenol blue and glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide (EtBr) or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1% (w/v) agarose gel in 1x TAE or TBE buffer. Add EtBr to a final concentration of 0.5 µg/mL before casting the gel or stain the gel after electrophoresis.
-
In microcentrifuge tubes, prepare the reaction mixtures. A typical reaction mixture (20 µL total volume) includes:
-
Supercoiled plasmid DNA (1 µL, ~0.2 µg)
-
Tris-HCl buffer (to final concentration of 50 mM)
-
NaCl (to final concentration of 50 mM)
-
Synthesized complex at the desired final concentration (e.g., 10, 25, 50, 100 µM).
-
If studying oxidative cleavage, add an oxidizing agent like H₂O₂ (e.g., to a final concentration of 50 µM).
-
Bring the final volume to 20 µL with sterile deionized water.
-
-
Include control samples:
-
DNA control (plasmid DNA in buffer only).
-
DNA + H₂O₂ control (if applicable).
-
-
Incubate the reaction mixtures at 37 °C for a specified time (e.g., 1-4 hours).
-
Stop the reaction by adding 3 µL of loading buffer to each tube.
-
Load the samples into the wells of the agarose gel.
-
Run the gel electrophoresis at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
Visualize the DNA bands under a UV transilluminator and capture an image using a gel documentation system.
-
Quantify the intensity of the supercoiled (Form I), nicked (Form II), and linear (Form III) DNA bands using densitometry software to determine the percentage of each form.[7]
DNA Binding Studies using UV-Visible and Fluorescence Spectroscopy[9][10]
These spectroscopic techniques are used to investigate the binding mode and affinity of the Schiff base complexes to DNA.
a. UV-Visible Absorption Titration
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (5 mM, pH 7.2) with 50 mM NaCl
-
Synthesized Schiff base complex solution of known concentration
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a stock solution of the complex in a suitable solvent (e.g., DMSO) and dilute it in Tris-HCl buffer to the desired concentration.
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.
-
Keep the concentration of the complex constant while titrating with increasing concentrations of CT-DNA.
-
Record the UV-Vis absorption spectra after each addition of DNA and incubation for about 5 minutes.
-
Analyze the changes in the absorption spectra (hypochromism or hyperchromism and red or blue shifts) to determine the binding mode. The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
b. Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)
Materials:
-
Ethidium Bromide (EtBr)
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (5 mM, pH 7.2) with 50 mM NaCl
-
Synthesized Schiff base complex solution
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a solution of CT-DNA and EtBr in Tris-HCl buffer and incubate until a stable fluorescence signal is obtained.
-
Titrate this solution with increasing concentrations of the synthesized complex.
-
Record the fluorescence emission spectra after each addition of the complex (excitation typically around 520 nm, emission scan from 550 to 700 nm).
-
A decrease in the fluorescence intensity of the DNA-EtBr adduct indicates the displacement of EtBr by the complex, suggesting an intercalative binding mode. The quenching efficiency can be analyzed using the Stern-Volmer equation.
Visualizations
Caption: General workflow for the synthesis of salicylaldehyde Schiff base metal complexes.
Caption: Experimental workflow for the DNA cleavage assay.
Caption: Simplified diagrams of oxidative versus hydrolytic DNA cleavage mechanisms.[4][8]
References
- 1. Synthesis, characterization, DNA binding, DNA cleavage and antimicrobial studies of Schiff base ligand and its metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal Complexes Promoting Catalytic Cleavage of Nucleic Acids — Biochemical Tools and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA Cleavage and Condensation Activities of Mono- and Binuclear Hybrid Complexes and Regulation by Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. recentscientific.com [recentscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methyl-6-isopropylbenzaldehyde is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of Schiff base ligands. These ligands, upon complexation with various transition metals, form robust and efficient catalysts for a range of organic transformations. The electronic and steric properties of the aldehyde's substituents can be finely tuned to influence the catalytic activity and selectivity of the resulting metal complex. This document provides an overview of the application of this compound in catalysis, with a focus on the preparation of its Schiff base derivatives and their use in asymmetric epoxidation reactions.
Schiff base metal complexes are a prominent class of catalysts due to their straightforward synthesis, stability, and modularity.[1] The imine nitrogen and the phenolic oxygen of the Schiff base ligand coordinate to a metal center, creating a stable chelate that can activate substrates and facilitate catalytic turnovers. Manganese(III)-Schiff base complexes, in particular, have emerged as powerful catalysts for the asymmetric epoxidation of unfunctionalized olefins, a critical transformation in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.[2]
Synthesis of a Chiral Schiff Base Ligand and its Manganese(III) Complex
The first step in harnessing the catalytic potential of this compound is its conversion into a Schiff base ligand. This is typically achieved through a condensation reaction with a chiral diamine. The resulting tetradentate ligand can then be metalated to afford the active catalyst.
Experimental Protocol: Synthesis of the Ligand and Manganese(III) Complex
Materials:
-
This compound
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
Ethanol, absolute
-
Manganese(II) acetate tetrahydrate
-
Air (as an oxidant)
-
Toluene
-
Hexane
Protocol for Ligand Synthesis:
-
Dissolve this compound (2.0 equivalents) in absolute ethanol in a round-bottom flask.
-
Add a solution of (1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 equivalent) in absolute ethanol dropwise to the aldehyde solution while stirring.
-
Reflux the reaction mixture for 4 hours.
-
Allow the solution to cool to room temperature, during which a yellow precipitate of the Schiff base ligand will form.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Protocol for Manganese(III) Complex Synthesis:
-
Suspend the synthesized Schiff base ligand (1.0 equivalent) in absolute ethanol in a round-bottom flask.
-
Add Manganese(II) acetate tetrahydrate (1.0 equivalent) to the suspension.
-
Reflux the mixture for 2 hours, during which the color will darken.
-
Remove the reflux condenser and allow air to bubble through the solution for 4 hours to facilitate oxidation of Mn(II) to Mn(III).
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to complete precipitation.
-
Collect the dark brown solid by vacuum filtration, wash with cold ethanol, and then with hexane.
-
Dry the manganese(III)-Schiff base complex under vacuum.
Application in Asymmetric Epoxidation
The synthesized chiral manganese(III)-Schiff base complex can be employed as a catalyst for the asymmetric epoxidation of various prochiral olefins. The following protocol is a general procedure that can be adapted for different substrates.
Experimental Protocol: Asymmetric Epoxidation of an Olefin
Materials:
-
Chiral Manganese(III)-Schiff base complex (catalyst)
-
Olefin (e.g., styrene, indene, or other unfunctionalized olefins)
-
Co-oxidant (e.g., m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl))
-
N-Methylmorpholine N-oxide (NMO) (if using m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Buffer solution (e.g., phosphate buffer, pH 11.3, if using NaOCl)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the olefin (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add the chiral manganese(III)-Schiff base complex (0.05 mmol, 5 mol%).
-
If using m-CPBA, add N-Methylmorpholine N-oxide (1.5 mmol) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the co-oxidant (1.5 mmol) portion-wise over 30 minutes. If using NaOCl, it should be added as a buffered aqueous solution.
-
Stir the reaction vigorously at 0 °C for the time required for complete conversion of the starting material (monitor by TLC or GC). This can range from 2 to 24 hours depending on the substrate.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the epoxide product and determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
References
Crystallization Techniques for 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde and its derivatives. The successful crystallization of these compounds is crucial for their purification, characterization, and subsequent use in research and drug development. The following sections outline common crystallization techniques, detailed experimental protocols, and key considerations for obtaining high-quality crystals.
I. Introduction
This compound and its derivatives are a class of organic compounds with significant potential in various fields, including pharmaceuticals and materials science. Obtaining these compounds in a highly pure, crystalline form is often a prerequisite for downstream applications. Crystallization is a powerful purification technique that can yield materials with high purity and a well-defined crystal lattice, which is essential for structural elucidation by X-ray diffraction and for ensuring batch-to-batch consistency in manufacturing processes.
The choice of crystallization method and solvent system is critical and often compound-specific. This guide presents several common and effective techniques, including slow evaporation, cooling crystallization, and solvent-antisolvent diffusion, along with starting protocols that can be adapted for specific derivatives.
II. Crystallization Data Summary
The following table summarizes various crystallization conditions reported for benzaldehyde derivatives, which can serve as a starting point for developing a protocol for this compound and its analogues.
| Compound Type | Crystallization Technique | Solvent(s) | Temperature Profile | Reference |
| Complex 2-hydroxybenzaldehyde derivative | Cooling Crystallization with Seeding | Acetonitrile, Methyl tert-butyl ether, n-Heptane | Heated to dissolve, cooled slowly to room temperature, seeded at 60-65 °C, then cooled to -20°C to -15°C.[1] | [1] |
| 4-Hydroxybenzaldehyde | Recrystallization | Ethanol or Water | Dissolve in hot solvent, cool slowly. | [2] |
| Halogen-substituted 2-aryl-N-phenylbenzimidazoles | Slow Evaporation | Dichloromethane | Slow evaporation of the solution at ambient temperature.[3] | [3] |
| Acridine and hydroxybenzaldehyde cocrystals | Slow Evaporation | Ethanol/Water/Isobutanol mixture | Heated to dissolve, then allowed to evaporate at room temperature over several days.[4] | [4] |
III. Experimental Protocols
Herein are detailed protocols for common crystallization techniques. These should be considered as starting points and may require optimization for specific derivatives of this compound.
Protocol 1: Slow Evaporation
This method is suitable for thermally stable compounds that are soluble in a volatile solvent. The principle relies on the slow removal of the solvent, which gradually increases the concentration of the solute until it reaches supersaturation and begins to crystallize.
Materials:
-
Crude this compound derivative
-
Volatile solvent (e.g., Dichloromethane, Acetone, Ethyl Acetate, Ethanol)
-
Glass vial or beaker
-
Parafilm or aluminum foil with perforations
Procedure:
-
Dissolve the crude compound in a minimal amount of the chosen solvent at room temperature. Gentle warming may be applied to facilitate dissolution, but ensure the compound is stable at that temperature.
-
Filter the solution to remove any insoluble impurities. A syringe filter (0.22 µm or 0.45 µm) is suitable for small volumes.
-
Transfer the clear solution to a clean glass vial or beaker.
-
Cover the opening of the container with parafilm or aluminum foil. Pierce a few small holes in the cover to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature.
-
Monitor the container for crystal growth over several hours to days.
-
Once a suitable crop of crystals has formed, harvest them by decanting the mother liquor or by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Protocol 2: Cooling Crystallization
This technique is effective when the solubility of the compound is significantly higher in a hot solvent than in the same solvent at a lower temperature.
Materials:
-
Crude this compound derivative
-
Solvent with a steep solubility-temperature profile (e.g., Ethanol, Isopropanol, Acetonitrile, Water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirring)
-
Cooling bath (e.g., ice-water bath) or refrigerator/freezer
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Insulating the flask can promote the formation of larger, higher-quality crystals.
-
For further crystallization, the solution can be placed in a cooling bath or a refrigerator. A patent for a related compound suggests cooling to as low as -20°C to -15°C.[1]
-
If crystallization does not initiate upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound can induce nucleation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
Protocol 3: Solvent-Antisolvent Diffusion
This method is useful for compounds that are soluble in one solvent (the "good" solvent) but insoluble in another (the "antisolvent"), and the two solvents are miscible.
Materials:
-
Crude this compound derivative
-
A "good" solvent in which the compound is soluble (e.g., Dichloromethane, Acetone)
-
An "antisolvent" in which the compound is insoluble (e.g., Hexane, Heptane, Water)
-
Small vial or test tube
-
Larger beaker or jar
Procedure:
-
Dissolve the crude compound in a minimal amount of the "good" solvent.
-
Filter the solution to remove any impurities.
-
Place the filtered solution in a small, narrow container (e.g., a vial or test tube).
-
Carefully layer the "antisolvent" on top of the solution. This can be done by slowly adding the antisolvent down the side of the container to minimize mixing.
-
Alternatively, place the vial containing the compound solution into a larger, sealed container (e.g., a beaker or jar) that contains the antisolvent. The vapor of the antisolvent will slowly diffuse into the solution.
-
Seal the container and leave it undisturbed in a vibration-free location.
-
Crystals will form at the interface of the two solvents or as the antisolvent slowly diffuses into the solution, reducing the overall solubility of the compound.
-
Harvest the crystals, wash with the antisolvent, and dry.
IV. Visualized Workflows
The following diagrams illustrate the general workflows for the described crystallization techniques.
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Slow Evaporation Crystallization.
V. Troubleshooting and Considerations
-
Solvent Selection: The choice of solvent is paramount. A good crystallization solvent will dissolve the compound when hot but have low solubility for it when cold. The "like dissolves like" principle is a good starting point. For hydroxybenzaldehyde derivatives, polar protic (e.g., ethanol, water) and polar aprotic (e.g., acetone, acetonitrile) solvents are often good candidates.
-
Purity of Starting Material: Highly impure starting materials may inhibit crystallization or lead to the formation of oils. It may be necessary to perform a preliminary purification step, such as column chromatography, before attempting crystallization.
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated, cooling too rapidly, or the presence of impurities. Try using a more dilute solution, a slower cooling rate, or a different solvent system.
-
Inducing Crystallization: If crystals do not form readily, try scratching the inner surface of the flask with a glass rod at the meniscus, adding a seed crystal of the pure compound, or flash-freezing a small portion of the solution to create nucleation sites and then allowing it to thaw slowly.
-
Crystal Quality: For single-crystal X-ray diffraction, very slow crystal growth is required to obtain large, well-ordered crystals. Slow evaporation and solvent-antisolvent diffusion methods are often preferred for this purpose.
By systematically applying and optimizing these protocols, researchers can effectively crystallize derivatives of this compound, enabling further characterization and application of these valuable compounds.
References
Application Notes and Protocols for the Purity Assessment of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the comprehensive purity assessment of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. The described methods are essential for quality control, stability testing, and characterization of this compound in research and development settings.
Overview of Analytical Strategies
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating and identifying impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a non-destructive method for obtaining a direct and highly accurate measure of purity against a certified internal standard.
Caption: Workflow for the purity assessment of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative results obtained from the analysis of a batch of this compound.
| Analytical Method | Purity (%) | Impurity A (%) | Impurity B (%) | Notes |
| HPLC-UV (Area %) | 99.5 | 0.3 | 0.2 | Relative purity based on peak area normalization. |
| GC-MS (Area %) | 99.6 | 0.25 | 0.15 | Confirmed identity of impurities by mass spectra. |
| qNMR (vs. Maleic Acid) | 99.7 ± 0.2 | - | - | Absolute purity determined against a certified internal standard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine analysis of purity and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 25.1 60 40 | 30 | 60 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Dichloromethane (GC grade)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 1 mL of Dichloromethane to a final concentration of 5 mg/mL.
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
-
Data Analysis:
-
Identify the main peak and any impurity peaks by their retention times and mass spectra.
-
Compare the mass spectra of impurities with a spectral library (e.g., NIST) for tentative identification.
-
Calculate the relative purity based on the peak area percentage.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct, primary method for purity determination without the need for a specific reference standard of the analyte.[1][2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., Maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Accurately weigh approximately 10 mg of the certified internal standard (e.g., Maleic acid).
-
Dissolve both the sample and the internal standard in approximately 0.7 mL of DMSO-d6 in a vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters (Example for 400 MHz):
-
Pulse Program: Standard quantitative pulse sequence with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (e.g., 30 seconds).
-
Number of Scans: 16 or as needed for adequate signal-to-noise ratio.
-
Acquisition Time: Sufficient to resolve peaks (e.g., 4 seconds).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Caption: Principle of purity determination by quantitative NMR (qNMR).
Concluding Remarks
The combination of HPLC, GC-MS, and qNMR provides a robust and comprehensive approach to the purity assessment of this compound. It is recommended to use orthogonal methods to ensure the accurate identification and quantification of all potential impurities. The protocols provided herein serve as a starting point and may require optimization based on the specific instrumentation and the nature of the impurities present in the sample.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common starting material for the synthesis of this compound?
The typical starting material for this synthesis is 4-isopropyl-3-methylphenol. This phenol possesses the requisite substitution pattern that, upon ortho-formylation, yields the desired product. The isopropylation of m-cresol is a common method to produce 4-isopropyl-3-methylphenol, though this can result in a mixture of isomers requiring purification.[1]
Q2: Which formylation reactions are suitable for the synthesis of this compound?
Several formylation reactions can be employed for the synthesis of this compound from 4-isopropyl-3-methylphenol. The most common methods include:
-
Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base. It is a classic method for the ortho-formylation of phenols.[2]
-
Duff Reaction: This method employs hexamine as the formylating agent in an acidic medium. It is known for its simplicity but often results in lower yields.
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[3][4][5][6] It is effective for electron-rich aromatic compounds.
-
Ortho-formylation with MgCl2 and Paraformaldehyde: This is a milder and often more regioselective method for the ortho-formylation of phenols, which can lead to higher yields.[7][8]
Q3: What are the main challenges in the synthesis of this compound?
The primary challenges in this synthesis include:
-
Low Yields: Formylation reactions, particularly the Duff reaction, can suffer from low yields. This can be due to incomplete reactions, side reactions, or product decomposition.
-
Regioselectivity: While ortho-formylation is generally favored in these reactions, the formation of other isomers is possible, which can complicate purification and reduce the yield of the desired product.
-
Steric Hindrance: The isopropyl group on the starting material can present steric hindrance, potentially slowing down the reaction rate and affecting the yield.
-
Side Reactions: Undesired side reactions, such as polymerization or the formation of byproducts, can occur, especially under harsh reaction conditions.
-
Purification: Separating the desired product from unreacted starting materials, isomers, and other byproducts can be challenging and may lead to product loss.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor quality of starting material | Ensure the 4-isopropyl-3-methylphenol is pure. Impurities can interfere with the reaction. Consider purification of the starting material by distillation or recrystallization if necessary. |
| Inactive reagents | Use fresh, high-quality reagents. For instance, in the Vilsmeier-Haack reaction, ensure the DMF and POCl3 are anhydrous. In the Reimer-Tiemann reaction, use fresh chloroform. |
| Insufficient reaction time or temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction time or temperature cautiously, as excessive heat can lead to decomposition. |
| Presence of moisture | For reactions sensitive to water, such as the Vilsmeier-Haack and Gattermann reactions, ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reagent stoichiometry | The molar ratios of the reactants are crucial. For instance, in the ortho-formylation with MgCl2 and paraformaldehyde, the ratio of the phenol to MgCl2, triethylamine, and paraformaldehyde should be carefully controlled. |
| Inefficient stirring | In biphasic reactions like the Reimer-Tiemann reaction, vigorous stirring is essential to ensure proper mixing of the aqueous and organic phases.[2] |
Formation of Multiple Products (Low Regioselectivity)
| Potential Cause | Suggested Solution |
| Reaction conditions favoring para-substitution | In the Reimer-Tiemann reaction, the choice of solvent and cation can influence the ortho/para ratio. Using a non-polar solvent may favor ortho-substitution. |
| Steric hindrance directing formylation to other positions | While ortho-formylation is generally preferred, significant steric hindrance might lead to formylation at other available positions. In such cases, a different formylation method with higher ortho-selectivity, like the MgCl2/paraformaldehyde method, might be a better choice.[8] |
Product Decomposition
| Potential Cause | Suggested Solution |
| Harsh reaction conditions | High temperatures or highly acidic/basic conditions can lead to the decomposition of the product. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. |
| Prolonged reaction time | Once the reaction has reached completion (as monitored by TLC or GC), it should be worked up promptly to avoid product degradation. |
| Oxidation of the product | The phenolic aldehyde can be susceptible to oxidation. Work-up and purification should be performed without unnecessary exposure to air. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound. These may require optimization for specific laboratory conditions and reagent purities.
Method 1: Reimer-Tiemann Reaction
This method involves the ortho-formylation of a phenol using chloroform in a strong alkaline solution.
Reaction Scheme:
Figure 1: Reimer-Tiemann reaction for the synthesis of this compound.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-isopropyl-3-methylphenol in aqueous sodium hydroxide solution.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Add chloroform dropwise to the reaction mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
Method 2: Duff Reaction
The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium.
Reaction Scheme:
Figure 2: Duff reaction for the synthesis of this compound.
Protocol:
-
To a mixture of glycerol and boric acid, add 4-isopropyl-3-methylphenol and hexamine.
-
Heat the reaction mixture to 140-160 °C for several hours.
-
Cool the mixture and hydrolyze by adding dilute sulfuric acid.
-
Steam distill the mixture to isolate the volatile aldehyde product.
-
Extract the distillate with an organic solvent.
-
Wash, dry, and concentrate the organic extract.
-
Purify the product by column chromatography.
Method 3: Vilsmeier-Haack Reaction
This reaction employs a pre-formed or in-situ generated Vilsmeier reagent.
Reaction Scheme:
Figure 3: Vilsmeier-Haack reaction for the synthesis of this compound.
Protocol:
-
In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture for about 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-isopropyl-3-methylphenol in DMF to the Vilsmeier reagent.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitor by TLC).
-
Pour the reaction mixture onto crushed ice and hydrolyze by heating.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
Data Presentation
Table 1: Comparison of Formylation Methods
| Reaction | Reagents | Typical Yields | Advantages | Disadvantages |
| Reimer-Tiemann | Chloroform, Strong Base | Low to Moderate | Well-established, readily available reagents | Use of toxic chloroform, often low yields, potential for side reactions. |
| Duff | Hexamine, Acid | Low | Simple procedure, inexpensive reagents | Generally low yields, high reaction temperatures required. |
| Vilsmeier-Haack | POCl3, DMF | Moderate to High | Milder conditions than Duff, good for electron-rich substrates | Reagents are sensitive to moisture. |
| MgCl2/Paraformaldehyde | MgCl2, Paraformaldehyde, Et3N | High | High ortho-selectivity, high yields, milder conditions.[7][8] | May require anhydrous conditions. |
Visualizations
General Experimental Workflow
Figure 4: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
- 1. What is 4-Isopropyl-3-methylphenol?_Chemicalbook [chemicalbook.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Side reactions in the formylation of hindered phenols
Welcome to the Technical Support Center for the Formylation of Hindered Phenols. This guide provides troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of these reactions.
General FAQs
Q1: Why is the formylation of hindered phenols challenging?
A1: Sterically hindered phenols present a unique set of challenges in formylation reactions. The bulky substituents (e.g., tert-butyl groups) near the hydroxyl group can physically block the ortho positions, which are electronically favored for electrophilic attack. This steric hindrance can lead to several issues:
-
Low Reaction Rates: The approach of the formylating agent is slowed down, often requiring harsher reaction conditions.
-
Poor Regioselectivity: If the ortho positions are completely blocked, formylation may be forced to the para position, or the reaction may fail entirely.
-
Increased Side Reactions: Harsher conditions can promote undesired side reactions, leading to complex product mixtures and low yields of the target aldehyde.
Q2: Which formylation method is best for my hindered phenol?
A2: The choice of method depends on the specific structure of your phenol and the desired outcome:
-
Reimer-Tiemann Reaction: Often the first choice for ortho-formylation, but can suffer from low yields and the formation of abnormal products with highly substituted phenols.
-
Duff Reaction: A good alternative that strongly favors ortho-formylation. However, it is known for being generally inefficient and can lead to polyformylation if multiple activated sites are available.
-
Vilsmeier-Haack Reaction: This method uses a weaker electrophile and is typically effective only for highly electron-rich aromatic compounds. It may be unsuitable for phenols that are not sufficiently activated or are severely hindered.
Troubleshooting Guide: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction utilizes chloroform and a strong base to generate dichlorocarbene, the electrophile responsible for formylation. It is renowned for favoring ortho-substitution.
FAQs for Reimer-Tiemann Reaction
Q3: I am getting very low yields and a mixture of ortho and para isomers. How can I improve the ortho-selectivity?
A3: Low ortho-selectivity is a common issue. The interaction between the electron-rich phenoxide and the dichlorocarbene favors ortho-formylation, but this can be disrupted.
-
Troubleshooting Steps:
-
Solvent System: The reaction is often run in a biphasic system (e.g., aqueous NaOH and chloroform). Ensure vigorous stirring to maximize the interfacial area. Using a phase-transfer catalyst can sometimes improve reagent transport and selectivity.
-
Temperature Control: The reaction can be highly exothermic. Maintain a consistent temperature (typically 60-70°C) to avoid runaway reactions that can lead to decomposition and side products.
-
Base Concentration: Using a moderately concentrated base (e.g., 20-40% aqueous NaOH) is crucial for generating both the phenoxide and the dichlorocarbene.
-
Q4: My reaction with a 2,6-disubstituted phenol is not yielding the expected 4-formyl product. Instead, I'm isolating a non-aldehydic compound. What is happening?
A4: When both ortho positions are blocked, the Reimer-Tiemann reaction can proceed via an "abnormal" pathway. The dichlorocarbene may attack the para position, leading to the formation of a substituted cyclohexadienone instead of the aromatic aldehyde.
Data Presentation: Reimer-Tiemann Product Distribution
The following table summarizes typical product distributions for the Reimer-Tiemann formylation of various phenols. Yields are highly dependent on specific reaction conditions.
| Phenol Substrate | Ortho-Formyl Product Yield | Para-Formyl Product Yield | Abnormal Product (Cyclohexadienone) |
| Phenol | Major Product | Minor Product | Not Observed |
| p-Cresol | Major Product | (Blocked) | Minor Byproduct |
| 2,6-Dimethylphenol | (Blocked) | Low to Moderate Yield | Possible Byproduct |
| 2,6-Di-tert-butylphenol | (Blocked) | Very Low / No Yield | Major Product |
Experimental Protocol: Reimer-Tiemann Formylation of p-Cresol
-
Setup: In a 500 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add a solution of p-cresol (10.8 g, 0.1 mol) in 100 mL of 20% aqueous sodium hydroxide.
-
Heating: Heat the mixture to 60-65°C with vigorous stirring.
-
Reagent Addition: Add chloroform (24 g, 0.2 mol) dropwise from the dropping funnel over 1 hour, maintaining the temperature.
-
Reaction: After the addition is complete, continue stirring at 60-65°C for an additional 2 hours.
-
Workup: Cool the reaction mixture to room temperature. Steam distill the mixture to remove unreacted chloroform and p-cresol.
-
Acidification: Acidify the remaining aqueous solution with dilute sulfuric acid until it is acidic to litmus paper. A dark-colored oil should separate.
-
Extraction & Purification: Extract the oil with ether (3 x 50 mL). Wash the combined ether extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the resulting crude product by column chromatography to separate the ortho- and para-isomers.
Reimer-Tiemann Reaction Mechanism and Side Reactions
Caption: Reimer-Tiemann mechanism showing normal and abnormal pathways.
Troubleshooting Guide: Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) to formylate phenols, showing a strong preference for the ortho position.
FAQs for Duff Reaction
Q5: My Duff reaction has a very low yield. How can this be improved?
A5: The Duff reaction is notoriously low-yielding. Several factors can be optimized:
-
Troubleshooting Steps:
-
Acid Choice: Using trifluoroacetic acid (TFA) as the solvent instead of glycerol/boric acid or acetic acid can sometimes improve yields, although it is more expensive and corrosive.
-
Temperature and Time: The reaction typically requires heating (150-160°C in glycerol). Ensure the temperature is maintained and allow sufficient reaction time (often several hours).
-
Reagent Purity: Ensure the HMTA and phenol are pure and the reaction medium is anhydrous during the initial phase, as water can inhibit the reaction.
-
Q6: I am observing di-formylation or even tri-formylation of my phenol. How can I favor the mono-formylated product?
A6: If your phenol has multiple activated positions (e.g., both ortho and the para positions are unsubstituted), polyformylation can occur.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of HMTA. Using a 1:1 molar ratio of phenol to HMTA is a good starting point to favor mono-substitution.
-
Blocking Groups: If possible, temporarily block the para position with a removable group to direct formylation exclusively to the ortho positions.
-
Reaction Time: Shorter reaction times may reduce the extent of polyformylation. Monitor the reaction by TLC to stop it after the desired mono-formylated product has formed but before significant di-formylated product appears.
-
Data Presentation: Duff Reaction Selectivity
| Phenol Substrate | Mono-formyl Product Yield | Di-formyl Product Yield | Comments |
| Phenol | Low to Moderate | Possible Byproduct | Both ortho and para positions are available. |
| p-Cresol | Moderate | Low | Formylation occurs at the two ortho positions. |
| 2,4-Di-tert-butylphenol | Low | (Blocked) | Formylation occurs at the single available ortho position. |
| Mesitol (2,4,6-trimethylphenol) | No Reaction | No Reaction | All activated positions are blocked. |
Experimental Protocol: Duff Reaction with 3,5-Di-tert-butylphenol
-
Setup: To a flask containing trifluoroacetic acid (TFA) (50 mL), add 3,5-di-tert-butylphenol (10.3 g, 0.05 mol).
-
Reagent Addition: Add hexamethylenetetramine (HMTA) (7.0 g, 0.05 mol) portion-wise to the stirred solution over 30 minutes, keeping the temperature below 40°C.
-
Reaction: Heat the mixture to reflux (around 80-90°C) and maintain for 5 hours.
-
Hydrolysis: Cool the reaction mixture and pour it into 200 mL of 2M sulfuric acid. Heat the resulting mixture to reflux for 1 hour to hydrolyze the intermediate imine.
-
Workup: Cool the mixture and extract with ethyl acetate (3 x 75 mL).
-
Purification: Wash the combined organic layers with water and then with saturated sodium bicarbonate solution. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to obtain 3,5-di-tert-butylsalicylaldehyde.
Duff Reaction Troubleshooting Workflow
Technical Support Center: Purification of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.
Problem 1: Low Purity After Initial Synthesis
Symptoms:
-
The crude product is a dark-colored oil or a sticky solid.
-
TLC analysis shows multiple spots, indicating the presence of several impurities.
-
NMR or GC-MS analysis confirms a low percentage of the desired product.
Possible Causes:
-
Incomplete reaction or side reactions during synthesis (e.g., Reimer-Tiemann or Duff reaction).
-
Formation of isomeric byproducts, such as the para-hydroxy isomer.
-
Presence of unreacted starting materials (e.g., 2-isopropyl-5-methylphenol).
-
Formation of resinous polymeric byproducts, which are common in formylation reactions of phenols.[1]
Solutions:
| Step | Action | Rationale |
| 1 | Aqueous Work-up: | Perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Follow with a water wash and then a brine wash to remove residual salts and water. |
| 2 | Column Chromatography: | This is a highly effective method for separating the desired product from isomers and other impurities.[2][3] A detailed protocol is provided below. |
| 3 | Crystallization: | If the product is a solid, crystallization can be an effective final purification step to remove minor impurities.[4] A detailed protocol is provided below. |
| 4 | Bisulfite Adduct Formation: | For stubborn aldehyde purifications, forming a solid bisulfite adduct can isolate the aldehyde from non-carbonyl impurities. The aldehyde can then be regenerated by treatment with a base.[5] |
Problem 2: Difficulty with Crystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystals form even after extended cooling.
-
Crystals are very fine or needle-like, making them difficult to filter.
-
The purity of the product does not significantly improve after crystallization.
Possible Causes:
-
The chosen solvent is not appropriate for the compound.
-
The solution is supersaturated, leading to rapid precipitation rather than crystal growth.[4]
-
The presence of impurities is inhibiting crystal formation.[5]
-
The cooling rate is too fast.[4]
Solutions:
| Step | Action | Rationale |
| 1 | Solvent Screening: | Test a variety of solvents or solvent systems. Good solvent pairs for phenolic compounds include ethanol-water, acetone-hexane, and ethyl acetate-hexane.[6][7] |
| 2 | Adjust Concentration: | If the product oils out, add more of the better solvent to the hot solution to reduce saturation.[4] |
| 3 | Slow Cooling: | Allow the hot solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Insulating the flask can promote slower cooling and the formation of larger crystals.[4] |
| 4 | Seeding: | Introduce a seed crystal (a small crystal of the pure compound) to the cooled, saturated solution to induce crystallization. |
| 5 | Scratching: | Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities largely depend on the synthetic route. For formylation reactions of 2-isopropyl-5-methylphenol (a likely precursor):
-
Unreacted Starting Material: 2-isopropyl-5-methylphenol.
-
Isomeric Products: The Reimer-Tiemann reaction can produce both ortho- and para-formylated products.[8][9][10] While the ortho-isomer is often favored, the para-isomer can be a significant impurity.
-
Polymeric/Resinous Byproducts: Phenols can polymerize under acidic or basic conditions, leading to hard-to-remove tars.[1]
-
Dichlorocarbene Adducts: In the Reimer-Tiemann reaction, dichlorocarbene is a reactive intermediate that can lead to other side products.[11]
Q2: Which chromatographic method is best for purifying this compound?
A2: Flash column chromatography using silica gel is a standard and effective method for purifying phenolic aldehydes.[2][3] For analytical purposes to check purity, High-Performance Liquid Chromatography (HPLC) with a C18 or a biphenyl column is suitable.[12] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for both qualitative and quantitative analysis of substituted benzaldehydes.[13][14]
Q3: What are the ideal storage conditions for purified this compound?
A3: Aromatic aldehydes, especially those with hydroxyl groups, can be susceptible to oxidation. The aldehyde group can oxidize to a carboxylic acid. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (2-8°C).
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need optimization.
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Load the dry silica onto the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
-
Fraction Collection:
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Crystallization
-
Solvent Selection:
-
Place a small amount of the impure solid in a test tube.
-
Add a few drops of a potential solvent. If the solid dissolves immediately at room temperature, it is too soluble. If it does not dissolve, heat the solvent. A good solvent will dissolve the compound when hot but not when cold.[7]
-
Common solvent systems for phenolic compounds are hexane/ethyl acetate or ethanol/water.[6]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% | 50-80% | High resolution, good for complex mixtures. | Can be time-consuming and uses large volumes of solvent.[3] |
| Crystallization | >99% (if starting purity is >90%) | 70-95% | Scalable, cost-effective for final polishing. | May not be effective for removing closely related impurities or for oily products. |
| Bisulfite Adduct Formation | >98% | 60-85% | Highly selective for aldehydes. | Requires an additional chemical reaction and regeneration step. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for crystallization issues.
References
- 1. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. collegedunia.com [collegedunia.com]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. byjus.com [byjus.com]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Salicylaldehyde Schiff Bases in Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of salicylaldehyde Schiff bases during bioassays.
Frequently Asked Questions (FAQs)
Q1: My salicylaldehyde Schiff base is precipitating in the aqueous buffer of my bioassay. What is the most common reason for this?
A1: Salicylaldehyde Schiff bases often possess aromatic rings and an imine (-C=N-) group, which contribute to their hydrophobic nature and, consequently, low water solubility. Direct dissolution in aqueous buffers, especially at the concentrations required for bioassays, frequently leads to precipitation. The problem is often exacerbated when the compound is stored in a concentrated stock solution (e.g., in DMSO) and then rapidly diluted into the aqueous assay medium.
Q2: What is the first and simplest step I should take to try and dissolve my compound?
A2: The most straightforward initial approach is to use a co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing a concentrated stock solution of your Schiff base.[1][2] It is crucial to ensure the final concentration of the co-solvent in your bioassay is low (typically ≤ 0.5-1% v/v) to avoid solvent-induced toxicity to cells or interference with the assay itself.[1] When diluting the stock, add the aqueous buffer to your stock solution slowly and with gentle vortexing to prevent the compound from crashing out of solution.
Q3: I'm still seeing precipitation even with DMSO. What are my other options?
A3: If a simple co-solvent approach fails, you can explore several other strategies:
-
pH Adjustment: The solubility of some Schiff bases can be increased by modifying the pH of the buffer. Ionizable functional groups on the molecule can become charged, enhancing their interaction with water. A systematic pH screening of your buffer system is recommended.
-
Use of Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-127 can be added to the assay medium at low concentrations (e.g., 0.01-0.1%) to help stabilize the hydrophobic compound in the aqueous environment.[3]
-
Chemical Modification: If you are synthesizing the Schiff base, consider introducing hydrophilic functional groups such as sulfonic acid (-SO₃H), carboxylic acid (-COOH), or hydroxyl (-OH) groups to the salicylaldehyde or amine precursor.[4] This can intrinsically improve the water solubility of the final compound.
-
Encapsulation: For more challenging compounds, encapsulation into delivery systems like liposomes or nanoparticles can be an effective solution. These carriers can entrap the hydrophobic Schiff base and facilitate its delivery in an aqueous environment.
Q4: How do I know if the solubility issue is affecting my bioassay results?
A4: Poor solubility can lead to several problems that compromise the accuracy of your results:
-
Underestimation of Potency: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an artificially high IC50 value.
-
Poor Reproducibility: Inconsistent precipitation between wells or experiments will result in high variability in your data.
-
Assay Interference: Undissolved particles can interfere with optical measurements (e.g., absorbance or fluorescence) used in many bioassays.
-
Adsorption to Surfaces: Hydrophobic compounds can adsorb to the plastic of the assay plates, further reducing the bioavailable concentration.[5]
Q5: Can the metal complex of my Schiff base have different solubility?
A5: Yes, complexation with a metal ion can alter the physicochemical properties of the Schiff base, including its solubility. While some metal complexes may also be poorly soluble, others might exhibit improved solubility in certain solvents.[2] However, it is important to note that the biological activity of the metal complex will likely differ from that of the free Schiff base ligand.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound precipitates immediately upon dilution from DMSO stock. | Rapid change in solvent polarity. | Add the aqueous buffer to the DMSO stock dropwise while vortexing. Warming the medium slightly may also help. |
| Cloudy or turbid solution in assay wells. | Micro-precipitation of the compound. | Visually inspect wells under a microscope. Consider using a surfactant (e.g., Tween-80) in the assay buffer. Filter the final diluted solution through a 0.22 µm syringe filter before adding to the cells (be aware this may remove precipitated compound and lower the effective concentration). |
| High variability in bioassay results between replicates. | Inconsistent solubility and precipitation. | Optimize your solubilization protocol. Ensure thorough mixing and consistent handling across all replicates. Prepare a fresh dilution of the compound for each experiment. |
| No biological activity observed even at high concentrations. | The compound may not be sufficiently soluble to reach its effective concentration. | Confirm the solubility of your compound in the assay buffer at the highest tested concentration. Try alternative solubilization methods to increase the bioavailable concentration. |
| Cell death observed in control wells containing only the solvent. | The concentration of the co-solvent (e.g., DMSO) is too high. | Perform a solvent tolerance test to determine the maximum non-toxic concentration of the co-solvent for your specific cell line. Ensure the final co-solvent concentration is below this limit.[1] |
Quantitative Data Summary
The biological activity of salicylaldehyde Schiff bases can be influenced by their structure, which in turn affects their solubility and bioavailability. Below is a summary of reported half-maximal inhibitory concentration (IC50) values for various salicylaldehyde Schiff base derivatives and their metal complexes against different cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| Cu(II) complex of Schiff base from o-vanillin and L-tryptophan | MCF-7 | Not specified, but compared to cisplatin | [1] |
| Cu(II) complexes (Cu-08 and Cu-09) | A-549 | 0.59 and 0.67 | [1] |
| Cu(II) complexes (Cu-08 and Cu-09) | MCF-7 | 8.88 and 6.30 | [1] |
| Cisplatin (reference) | A-549 | 4.13 | [1] |
| Cisplatin (reference) | MCF-7 | 3.92 | [1] |
| Cu(II) complex (Cu-54) | HeLa | 13.50 ± 1.21 | [1] |
| Cu(II) complex (Cu-54) | HL-60 | 13.85 ± 1.39 | [1] |
| Cu(II) complex (Cu-54) | Caco-2 | 13.88 ± 1.22 | [1] |
| Cu(II) complex (Cu-54) | A-549 | 20.01 ± 1.09 | [1] |
| Salicylaldehyde-amino acid Schiff base copper complex (6P) | BGC823 | 3.61 | [6] |
| Salicylaldehyde-amino acid Schiff base copper complex (7P) | BGC823 | 3.45 | [6] |
| Salicylaldehyde-amino acid Schiff base copper complex (6B) | BGC823 | 18.10 | [6] |
| Salicylaldehyde-amino acid Schiff base copper complex (7B) | BGC823 | 27.50 | [6] |
| Chitosan salicylaldehyde/CuFe2O4 | PC3 | 35.3 (µg/ml) | [7] |
| Chitosan salicylaldehyde | PC3 | 45.55 (µg/ml) | [7] |
| Doxorubicin (reference) | PC3 | 39.19 (µg/ml) | [7] |
| Bis-biphenyl salicylaldehyde Schiff base (L3) | MDA-MB-231 | Reduces viability by 34.23% at 25 µg/ml | [8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Weighing the Compound: Accurately weigh a precise amount of the salicylaldehyde Schiff base using an analytical balance.
-
Initial Dissolution: Transfer the compound to a sterile microcentrifuge tube or glass vial. Add a small volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: For the bioassay, thaw an aliquot of the stock solution. Prepare serial dilutions in DMSO if required. To prepare the final concentration for the assay, add the aqueous assay buffer to the DMSO solution dropwise while gently vortexing. Ensure the final DMSO concentration in the assay is at a non-toxic level (typically ≤ 0.5%).
Protocol 2: Synthesis of a Water-Soluble Sulfonated Salicylaldehyde Schiff Base
This protocol is a general guideline and may require optimization.
-
Starting Material: Begin with 5-sulfosalicylaldehyde instead of salicylaldehyde.[4]
-
Reaction Setup: Dissolve 1 equivalent of 5-sulfosalicylaldehyde in a suitable solvent such as ethanol or an ethanol/water mixture.
-
Amine Addition: Add 1 equivalent of the desired primary amine to the solution.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux for several hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, the sulfonated Schiff base may precipitate out of the solution. If not, the product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the synthesized water-soluble Schiff base using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Protocol 3: Encapsulation of a Hydrophobic Schiff Base in Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve the lipids (e.g., a mixture of DSPC and cholesterol) and the hydrophobic salicylaldehyde Schiff base in an organic solvent like chloroform in a round-bottom flask.[9]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).[9][10]
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.[9]
-
Purification: Remove the unencapsulated Schiff base by methods such as dialysis or size exclusion chromatography.
Visualizations
Caption: Workflow for preparing a salicylaldehyde Schiff base solution for a bioassay.
References
- 1. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. recentscientific.com [recentscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. knowledge.e.southern.edu [knowledge.e.southern.edu]
- 5. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ternary complexes of copper with salicylaldehyde-amino acid Schiff base coordination compounds on the proliferation of BGC823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studying the impact of chitosan salicylaldehyde/schiff base/CuFe2O4 in PC3 cells via theoretical studies and inhibition of PI3K/AKT/mTOR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Reimer-Tiemann Reaction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Reimer-Tiemann reaction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges encountered during this classic ortho-formylation reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Reimer-Tiemann reaction in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My Reimer-Tiemann reaction is giving a very low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the Reimer-Tiemann reaction are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
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Insufficient Dichlorocarbene Generation: The reactive electrophile, dichlorocarbene (:CCl₂), is generated in situ from chloroform and a strong base.[1][2] Inefficient generation will directly impact your yield.
-
Solution: Ensure your base is of high quality and sufficient concentration. Sodium hydroxide or potassium hydroxide are commonly used.[2][3] The concentration of the aqueous alkali hydroxide solution is typically in the range of 10-40%.[4] Also, ensure the chloroform is pure and free of stabilizing agents like ethanol, which can consume the base.
-
-
Poor Phase Transfer: The reaction is biphasic, with the phenoxide in the aqueous phase and chloroform in the organic phase.[1][5] Inefficient mixing can severely limit the reaction rate.
-
Solution: Vigorous stirring is essential to maximize the interfacial area between the two phases.[4] The use of a phase-transfer catalyst (PTC), such as a tertiary amine, can significantly improve the transfer of the phenoxide ion into the organic phase, though quaternary ammonium salts have been found to be inactive.[6]
-
-
Suboptimal Temperature: The reaction requires heating to initiate, but excessive temperatures can lead to the decomposition of dichlorocarbene and the formation of resinous byproducts.[7]
-
Solution: The reaction is typically carried out at temperatures between 60-70°C.[8][9] Careful temperature control is crucial. Once initiated, the reaction can be highly exothermic, so monitoring and controlling the temperature throughout the addition of chloroform is important to prevent thermal runaways.[5][10]
-
-
Substrate Deactivation: Electron-withdrawing groups on the phenol can deactivate the aromatic ring towards electrophilic attack by dichlorocarbene, leading to lower yields.
-
Issue 2: Excessive Tar/Resin Formation
-
Question: My reaction mixture is turning into a dark, tarry mess, making product isolation difficult. How can I minimize tar formation?
-
Answer: Tar formation is a frequent side reaction in the Reimer-Tiemann reaction, often due to the polymerization of the phenol and/or product under the harsh basic and thermal conditions.
-
Control Temperature: As mentioned, high temperatures can promote side reactions leading to tar. Maintain the reaction temperature in the optimal range of 60-70°C.[8][9]
-
Slow Addition of Chloroform: Adding the chloroform dropwise to the heated phenoxide solution helps to control the exothermic nature of the reaction and maintain a low, steady concentration of the highly reactive dichlorocarbene, minimizing its self-condensation and other side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.
-
Work-up Procedure: Promptly work up the reaction mixture after the reaction is complete. Prolonged exposure to the basic conditions can increase the formation of byproducts. Neutralize the reaction mixture carefully with acid during work-up.
-
Issue 3: Poor Ortho/Para Selectivity
-
Question: I am getting a mixture of ortho and para isomers and want to improve the selectivity for the ortho product. What factors influence the regioselectivity?
-
Answer: While the Reimer-Tiemann reaction generally favors the formation of the ortho-formylated product, the ortho/para ratio can be influenced by several factors.[4][11]
-
Counter-ion: The nature of the alkali metal cation can influence the ortho-selectivity. The electrostatic interaction between the cation associated with the phenoxide and the dichlorocarbene intermediate is believed to favor the ortho position.[4][11]
-
Solvent: The choice of solvent can affect the solvation of the phenoxide ion and thus the regioselectivity.
-
Substituents on the Phenol: The electronic and steric nature of substituents on the phenol ring will direct the incoming electrophile. Electron-donating groups generally enhance the reaction rate, while bulky ortho-substituents will favor para-formylation. If an ortho position is already blocked, formylation will occur at the para position.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of the Reimer-Tiemann reaction?
-
A1: The reaction proceeds through the following key steps:
-
Deprotonation of chloroform by a strong base to form a trichloromethyl anion.[1][2]
-
Alpha-elimination of a chloride ion from the trichloromethyl anion to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[1][2]
-
Deprotonation of the phenol by the base to form the more nucleophilic phenoxide ion.
-
Electrophilic attack of the dichlorocarbene on the electron-rich aromatic ring of the phenoxide, primarily at the ortho position.[1]
-
Hydrolysis of the resulting dichloromethyl group to the aldehyde functionality.[1]
-
-
-
Q2: Can I use other haloforms besides chloroform?
-
A2: Yes, other haloforms can be used, which can lead to different products. For instance, using carbon tetrachloride (CCl₄) instead of chloroform results in the formation of salicylic acid (a carboxylic acid) instead of salicylaldehyde.[3]
-
-
Q3: What is the "abnormal" Reimer-Tiemann reaction?
-
A3: In some cases, particularly with certain substituted phenols or heterocyclic compounds like pyrroles and indoles, the Reimer-Tiemann reaction can yield unexpected products. For example, pyrroles can undergo ring expansion to form 3-chloropyridines.[12] Substituted phenols can sometimes yield dienones as abnormal products.
-
-
Q4: How can I separate the ortho and para isomers of the product?
-
A4: The ortho- and para-isomers of hydroxybenzaldehydes often have different physical properties that can be exploited for separation. ortho-Salicylaldehyde has a lower boiling point than its para-isomer due to intramolecular hydrogen bonding and can often be separated by steam distillation or fractional distillation. The para-isomer, being more polar and having intermolecular hydrogen bonding, is less volatile. Column chromatography can also be an effective method for separation.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield and Selectivity of the Reimer-Tiemann Reaction of Phenol
| Entry | Base | Solvent | Temperature (°C) | Yield of Salicylaldehyde (ortho) | Yield of p-Hydroxybenzaldehyde (para) | Ortho/Para Ratio | Reference |
| 1 | NaOH | Water | 60-65 | Moderate | Low | High | [8] |
| 2 | KOH | Water | 65-70 | Moderate | Low | High | [9] |
| 3 | NaOH | Benzene (anhydrous) with DMF catalyst | Reflux | 12.5-15% (overall yield approaching 50% with recycle) | Not detected | Highly selective for ortho | [13] |
| 4 | High base concentration | Not specified | Not specified | - | - | 2.21 | [4][11] |
Note: Yields are often reported differently in the literature (e.g., isolated yield vs. GC yield) and can vary significantly based on the specific experimental setup and work-up procedure.
Experimental Protocols
Protocol 1: Synthesis of Salicylaldehyde from Phenol
This protocol is a generalized procedure based on common literature methods.[8][9]
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol in an aqueous solution of sodium hydroxide (e.g., 20-40%).
-
Heat the mixture to 60-65°C in a water bath with vigorous stirring.
-
Add chloroform dropwise from the dropping funnel over a period of about 1 hour. The reaction is exothermic, so the rate of addition should be controlled to maintain the temperature.
-
After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture carefully with dilute hydrochloric acid until it is acidic to litmus paper.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and wash them with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
The crude product, a mixture of ortho and para isomers, can be purified by steam distillation or column chromatography to isolate the desired salicylaldehyde.
Mandatory Visualizations
Caption: Troubleshooting workflow for the Reimer-Tiemann reaction.
Caption: Simplified signaling pathway of the Reimer-Tiemann reaction mechanism.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 4. organic chemistry - ortho/para-Selectivity in the Reimer-Tiemann Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs [vedantu.com]
- 11. echemi.com [echemi.com]
- 12. tsijournals.com [tsijournals.com]
- 13. US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents [patents.google.com]
Preventing degradation of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde during storage.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and handling of this compound.
Issue 1: The compound has changed color (e.g., yellowing or browning).
-
Question: My stored this compound, which was initially a pale solid, has developed a yellow or brown tint. What could be the cause, and how can I prevent it?
-
Answer: Discoloration is a common indicator of degradation, likely due to oxidation. Aromatic aldehydes, especially those with hydroxyl groups, are susceptible to oxidation when exposed to air and light.[1][2] The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH), leading to the formation of colored impurities.
Immediate Actions & Prevention:
-
Verify Purity: Before use, assess the compound's purity using analytical methods like NMR or GC-MS to quantify the level of degradation.
-
Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen to minimize contact with oxygen.[3]
-
Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect it from light, which can catalyze oxidation.[1][2]
-
Proper Sealing: Ensure the container is tightly sealed to prevent air and moisture ingress. Use containers with PTFE-lined caps for a secure seal.
-
Issue 2: The compound's solubility has decreased, or it has solidified unexpectedly.
-
Question: I'm having trouble dissolving my this compound, or the liquid has become more viscous or even solidified. What is happening?
-
Answer: This often indicates polymerization. Aldehydes can undergo polymerization to form trimers, which are larger molecules with different physical properties, including lower solubility and higher melting points.[4] The presence of acidic impurities, which can form from oxidation, can accelerate this process.[4]
Immediate Actions & Prevention:
-
Check for Purity: Analyze a sample to confirm the presence of polymers.
-
Avoid Acidic Contaminants: Ensure all storage containers and handling equipment are clean and free of acidic residues.
-
Controlled Temperature: While refrigeration is generally recommended to slow down most degradation pathways, some aliphatic aldehydes polymerize faster at very low temperatures. For this compound, refrigerated storage at 2-8°C is advisable, but avoid freezing unless the manufacturer specifies otherwise.[3][4]
-
Issue 3: Inconsistent experimental results using the same batch of the compound.
-
Question: I am observing variability in my experimental outcomes even though I am using the same batch of this compound. Could storage be the issue?
-
Answer: Yes, inconsistent results are a strong indication that the compound is degrading over time. Each time the container is opened, it is exposed to atmospheric oxygen and moisture, leading to progressive degradation.
Immediate Actions & Prevention:
-
Aliquot the Compound: Upon receiving a new batch, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Document Usage: Keep a log of when the main container is opened and for how long. This can help correlate experimental inconsistencies with potential degradation.
-
Regular Purity Checks: If the compound is stored for an extended period, perform periodic purity checks to ensure its integrity.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on general principles for storing sensitive aromatic aldehydes, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows down the rates of oxidation and polymerization.[3][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen.[3] |
| Light | Protected from Light (Amber Vial) | Avoids photodegradation and light-catalyzed oxidation.[1][2] |
| Container | Tightly Sealed Glass Vial with PTFE-lined Cap | Prevents exposure to air and moisture.[2][7] |
Q2: How does the structure of this compound contribute to its instability?
A2: The aldehyde functional group is inherently reactive and prone to oxidation.[2] The presence of a hydroxyl group on the aromatic ring can increase the electron density of the ring, potentially making the molecule more susceptible to oxidation compared to unsubstituted benzaldehyde.[2]
Q3: Can I add an antioxidant to prolong the shelf life?
A3: Yes, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can help inhibit oxidation and extend the compound's shelf life.[2][4] However, ensure that the antioxidant will not interfere with your downstream applications.
Q4: How long can I store this compound?
A4: The shelf life depends heavily on the storage conditions. If stored properly under an inert atmosphere, refrigerated, and protected from light, the compound should remain stable for an extended period. However, it is best practice to verify the purity of any reagent that has been in storage for a significant length of time, especially if it is a liquid.[5][6]
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general method for assessing the purity of this compound and detecting common degradation products.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh a small amount of the compound (5-10 mg) and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Analysis:
-
Compare the obtained spectrum with a reference spectrum of the pure compound.
-
Look for the characteristic aldehyde proton peak. A decrease in its integration value relative to other protons on the molecule may indicate degradation.
-
The appearance of new, broad peaks in the carboxylic acid region (typically >10 ppm) can indicate oxidation.
-
Changes in the aromatic region or the appearance of unexpected aliphatic signals may suggest polymerization or other side reactions.
-
Integrate the peaks corresponding to the compound and any impurities to estimate the purity.
-
Visualizations
Caption: Primary degradation pathways for this compound.
References
- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 5. How To [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Schiff Base Condensation Reactions: A Technical Support Center
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Schiff base condensation reactions. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a Schiff base condensation reaction?
A Schiff base is formed through the nucleophilic addition of a primary amine to a carbonyl compound (aldehyde or ketone), resulting in a hemiaminal intermediate. This intermediate then undergoes dehydration to form the final imine product.[1][2] The reaction is reversible and typically catalyzed by either an acid or a base.[3][4]
Q2: Which is more reactive, an aldehyde or a ketone?
Aldehydes are generally more reactive than ketones in Schiff base formation.[3] This is due to two main factors:
-
Steric Hindrance: The single hydrogen atom attached to the carbonyl carbon in an aldehyde presents less steric bulk compared to the two alkyl/aryl groups in a ketone, making the carbonyl carbon more accessible to the nucleophilic amine.
-
Electronics: Alkyl groups are electron-donating, which reduces the electrophilicity of the carbonyl carbon in ketones, making them less reactive towards nucleophiles.
Q3: What is the optimal pH for Schiff base formation?
The optimal pH for Schiff base formation is typically mildly acidic, often in the range of 4-5.[5][6] This is a delicate balance:
-
At low pH (highly acidic): The amine nucleophile becomes protonated to form an ammonium salt, which is no longer nucleophilic, thus inhibiting the initial addition step.[4][5]
-
At high pH (neutral to basic): The dehydration of the hemiaminal intermediate, which is acid-catalyzed, becomes the rate-limiting step and slows down the overall reaction.[6]
However, the optimal pH can be substrate-dependent and may need to be determined empirically.[6]
Q4: How can I purify my Schiff base product?
Purification can be challenging due to the susceptibility of Schiff bases to hydrolysis.[5][7] Common purification methods include:
-
Recrystallization: This is a widely used and effective method. Suitable solvents include ethanol, methanol, or mixtures like benzene-petroleum ether, depending on the solubility of the compound.[7]
-
Column Chromatography: If chromatography is necessary, it is often recommended to use neutral alumina instead of silica gel. Silica gel is acidic and can cause the hydrolysis of the imine bond on the column.[7]
-
Filtration and Washing: For reactions where the product precipitates out of the solution, simple filtration followed by washing with a suitable solvent (like cold ethanol or water) can be sufficient.[7][8]
Q5: How should I store my purified Schiff base?
To prevent decomposition, Schiff bases should be stored in a cool, dry environment, protected from moisture and light.[7] It is crucial to use tightly sealed containers to avoid contact with atmospheric moisture, which can lead to hydrolysis.[7] For unstable Schiff bases, it is often best to use them immediately in the next synthetic step.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. The reaction is at equilibrium and has not been driven to completion.[1] 2. The reactants are not reactive enough under the current conditions. 3. The reaction time is too short.[9] 4. The catalyst is inappropriate or absent.[4] | 1. Remove Water: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene).[10] Alternatively, add a drying agent like molecular sieves (4Å) directly to the reaction mixture.[1][9] 2. Increase Temperature: Reflux the reaction mixture.[11] 3. Increase Reaction Time: Monitor the reaction by TLC. Some reactions, especially with ketones, may require 24 hours or longer.[9][11] 4. Add a Catalyst: Introduce a catalytic amount of a weak acid like glacial acetic acid or p-toluenesulfonic acid.[11] |
| Product Decomposes During Work-up or Purification | 1. The Schiff base is hydrolyzing back to the starting materials in the presence of water.[7] 2. The Schiff base is unstable on acidic silica gel during column chromatography.[7] | 1. Anhydrous Conditions: Ensure all work-up procedures are carried out under anhydrous conditions. Use dry solvents. 2. Avoid Acidic Media: During extractions, avoid acidic aqueous solutions if possible. A mild basic workup can sometimes be beneficial.[3] 3. Alternative Chromatography: Use neutral alumina for column chromatography instead of silica gel.[7] If silica must be used, it can be deactivated with a small amount of a non-nucleophilic base like triethylamine in the eluent.[9] |
| Multiple Products or Side Reactions | 1. Aldol condensation is occurring as a side reaction, especially with enolizable aldehydes or ketones.[9][12] 2. Polymerization of the aldehyde starting material.[4] | 1. Modify Reaction Conditions: Avoid strongly basic or acidic conditions that might favor aldol condensation.[9] Running the reaction at a lower temperature may also help. 2. Purify Starting Materials: Ensure the aldehyde is pure and free from acidic or basic impurities that could catalyze side reactions. |
| Starting Materials are Insoluble in the Chosen Solvent | The solvent is not appropriate for the reactants.[11] | 1. Change Solvent: Test the solubility of your starting materials in a range of common solvents for Schiff base reactions, such as methanol, ethanol, toluene, chloroform, DMF, or DMSO.[1][11] 2. Use a Co-solvent: A mixture of solvents can sometimes improve solubility. |
Experimental Protocols
General Protocol for Schiff Base Synthesis (Reflux with Acetic Acid Catalyst)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde/ketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene).[11][13]
-
Amine Addition: Add the primary amine (1 equivalent) to the solution. If using a diamine and a mono-aldehyde to form a bis-Schiff base, use 2 equivalents of the aldehyde.[11][14]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[11][13]
-
Reaction: Heat the mixture to reflux and stir for the desired amount of time (typically 2-6 hours, but can be longer).[11] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation:
-
If the product precipitates: Cool the reaction mixture to room temperature or in an ice bath. Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.[8][11]
-
If the product is soluble: Remove the solvent under reduced pressure using a rotary evaporator.[1] The crude product can then be purified.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography (preferably on neutral alumina).[7]
-
Characterization: Characterize the final product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and melting point determination.[14][15]
Protocol for Water Removal using a Dean-Stark Apparatus
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Charge the flask with the aldehyde/ketone, primary amine, a catalytic amount of acid (e.g., p-TsOH), and a solvent that forms a lower-boiling azeotrope with water (e.g., toluene or benzene).[10]
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the water will separate and collect in the bottom of the trap, while the solvent will overflow and return to the reaction flask.
-
Completion: The reaction is complete when no more water collects in the trap.
-
Work-up: Cool the reaction mixture and proceed with isolation and purification as described in the general protocol.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Schiff base - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Salicylaldehydes
Welcome to the technical support center for the analysis of substituted salicylaldehydes by Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on interpreting complex spectra and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the phenolic hydroxyl (-OH) proton of my salicylaldehyde so far downfield and often a sharp singlet?
A1: The downfield chemical shift (typically δ 10-12 ppm) and the sharp, singlet nature of the phenolic hydroxyl proton are characteristic features of salicylaldehydes. This is due to strong intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the adjacent aldehyde group.[1][2][3] This hydrogen bond deshields the proton, shifting its resonance to a higher frequency (downfield).[2] Because it is involved in this stable intramolecular interaction, it undergoes slow or no exchange with other protons (like residual water in the solvent), resulting in a sharp signal rather than the broad signal often seen for other alcohol or phenol -OH protons.[4] The chemical shift of this proton is also notably consistent and shows little to no dependence on the sample concentration.[3]
Q2: The aromatic region of my substituted salicylaldehyde is very crowded and the signals are overlapping. How can I resolve and assign these protons?
A2: Overlapping signals in the aromatic region (typically δ 6.5-8.5 ppm) are a common challenge, especially with increased substitution.[5][6][7] To address this, a combination of strategies is recommended:
-
Use a higher field NMR spectrometer: This will increase the spectral dispersion, potentially resolving the overlapping multiplets.
-
Try a different deuterated solvent: Solvents can induce changes in chemical shifts (solvent effects). For instance, switching from CDCl₃ to benzene-d₆ or DMSO-d₆ can alter the positions of the aromatic protons, sometimes resolving the overlap.[8][9]
-
Utilize 2D NMR techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over two or three bonds). This is invaluable for tracing the connectivity of the aromatic protons and assigning adjacent protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. By observing correlations from easily identifiable protons (like the aldehyde proton) to aromatic carbons, you can begin to piece together the substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, helping to assign protonated carbons in the aromatic ring.
-
Q3: I'm observing significant broadening of my NMR signals. What are the possible causes and solutions?
A3: Peak broadening can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines. Diluting the sample may help.
-
Insoluble Material: The presence of particulate matter can disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filter it if necessary.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, these can sometimes be removed by passing the sample through a small plug of a chelating resin or basic alumina.
-
Chemical Exchange: If your molecule is undergoing a chemical process (like conformational changes or proton exchange) on a timescale similar to the NMR experiment, this can lead to broadened peaks.[4][10][11] For salicylaldehydes, this could be related to restricted rotation around a single bond due to bulky substituents. Acquiring the spectrum at a different temperature (either higher or lower) can often sharpen these signals by moving out of the intermediate exchange regime.
Troubleshooting Guides
Issue 1: Ambiguous Assignment of Isomeric Products
Problem: You've synthesized a substituted salicylaldehyde, but you are unsure of the exact substitution pattern on the aromatic ring (e.g., 3-nitro- vs. 5-nitrosalicylaldehyde).
Troubleshooting Workflow:
Caption: Workflow for Isomer Assignment.
-
Analyze 1H NMR Splitting Patterns: Carefully examine the multiplicity of the aromatic protons. The number of adjacent protons determines the splitting (e.g., a doublet has one neighbor, a triplet has two). The coupling constants (J-values) can also provide information. For example, ortho-coupling (³J) is typically 7-9 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz.
-
Utilize COSY: A COSY spectrum will definitively show which protons are adjacent. For example, in a 1,2,4-trisubstituted ring, you can trace the connectivity from one proton to its neighbor.
-
Leverage HMBC: The aldehyde proton (δ ~10 ppm) is an excellent handle. An HMBC experiment will show correlations from this proton to carbons two and three bonds away. This will help identify the carbons at the C1, C2, and C6 positions, clarifying the substitution pattern.
-
Employ NOESY for Spatial Proximity: A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can confirm assignments by showing through-space correlations. A strong NOE between the aldehyde proton and a specific aromatic proton confirms that the aromatic proton is in an ortho position.
Issue 2: Determining the Conformation of a Sterically Hindered Salicylaldehyde
Problem: You have a bulky substituent on your salicylaldehyde, which may be causing restricted rotation and leading to multiple conformers or a single preferred conformation.
Troubleshooting Workflow:
Caption: Conformational Analysis Workflow.
-
Variable Temperature (VT) NMR: Acquire 1H NMR spectra at different temperatures. If multiple conformers are in exchange, you may see broad peaks at room temperature that resolve into sharp signals for each conformer at low temperatures, or coalesce into a single averaged signal at high temperatures.
-
NOESY/ROESY Analysis: These experiments detect protons that are close to each other in space, irrespective of bonding.[12] By analyzing the cross-peaks between protons on the bulky substituent and protons on the salicylaldehyde ring (e.g., the aldehyde proton or other aromatic protons), you can determine the preferred spatial arrangement of the molecule.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for Substituted Salicylaldehydes in CDCl₃
| Proton Type | Unsubstituted | With Electron-Donating Group (e.g., -OCH₃) | With Electron-Withdrawing Group (e.g., -NO₂) |
| Aldehyde (-CHO) | 9.8 - 10.5 | 9.7 - 10.3 | 10.0 - 10.8 |
| Phenolic (-OH) | 10.5 - 11.5 | 10.3 - 11.2 | 11.0 - 12.0 |
| Aromatic (Ar-H) | 6.8 - 7.6 | 6.5 - 7.5 | 7.0 - 8.5 |
Note: These are approximate ranges and can be influenced by the specific substituent, its position, and the solvent.
Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Substituted Salicylaldehydes in CDCl₃
| Carbon Type | Unsubstituted | With Electron-Donating Group (e.g., -OCH₃) | With Electron-Withdrawing Group (e.g., -NO₂) |
| Aldehyde (-CHO) | 190 - 197 | 188 - 195 | 192 - 200 |
| C-OH | 160 - 165 | 162 - 168 | 158 - 163 |
| C-CHO | 118 - 122 | 115 - 120 | 120 - 125 |
| Aromatic (Ar-C) | 115 - 140 | 100 - 150 | 118 - 155 |
Reference values are compiled from various sources, including[6][7][13][14][15].
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-25 mg of the substituted salicylaldehyde for ¹H NMR, or 50-100 mg for ¹³C NMR.[16]
-
Choose Solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d is a common starting point.[17]
-
Dissolve Sample: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[17] Vortex or gently warm if necessary to ensure complete dissolution.
-
Filter (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer to NMR Tube: Transfer the clear solution to a 5 mm NMR tube. Ensure the sample height is at least 4.5 cm.[17]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
Protocol 2: COSY and HMBC Acquisition
This protocol assumes a standard modern NMR spectrometer.
-
Prepare Sample: Prepare a well-dissolved and reasonably concentrated sample as described in Protocol 1.
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquire Standard ¹H Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.
-
Set up COSY Experiment:
-
Select the COSY pulse program (e.g., cosygpqf on Bruker systems).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Typically, 256-512 increments in the indirect dimension (F1) and 1-4 scans per increment are sufficient.
-
The experiment time will vary from a few minutes to an hour.
-
-
Set up HMBC Experiment:
-
Select the HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
The ¹H dimension spectral width should cover all proton signals.
-
The ¹³C dimension spectral width should cover all carbon signals (e.g., 0-220 ppm).
-
The key parameter is the long-range coupling constant (J), which is typically set to 8-10 Hz to optimize for 2- and 3-bond correlations.
-
Use 256-512 increments in the F1 dimension and 8-16 scans per increment.
-
-
Process Data: After acquisition, the 2D data is processed with Fourier transformation in both dimensions, phasing, and baseline correction.
Protocol 3: Quantitative NMR (qNMR) for Purity Assay
This protocol provides a general guideline for determining the purity of a salicylaldehyde derivative using an internal standard.
-
Select Internal Standard: Choose a stable, non-volatile, and highly pure internal standard that has a simple ¹H NMR spectrum (preferably a sharp singlet) that does not overlap with any signals from your analyte. Common standards include maleic acid, dimethyl sulfone, or a certified reference material (CRM).
-
Prepare Stock Solutions (Optional but Recommended): For highest accuracy, prepare stock solutions of the analyte and the internal standard in the chosen deuterated solvent.
-
Prepare qNMR Sample:
-
Accurately weigh a specific amount of your salicylaldehyde sample (e.g., 10.0 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 10.0 mg) into the same vial.[18]
-
Add a precise volume of deuterated solvent (e.g., 1.0 mL) and ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Acquire qNMR Data:
-
Use a single-pulse experiment (zg with a 90° pulse on Bruker systems).
-
Crucially, set a long relaxation delay (d1). This should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified. A conservative value of 30-60 seconds is often used if T₁ is unknown.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1 for <1% integration error).
-
-
Process and Calculate Purity:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from your analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
analyte refers to your salicylaldehyde derivative
-
std refers to the internal standard
-
Disclaimer: These protocols are intended as general guides. Specific parameters may need to be optimized based on the instrument, sample, and experimental goals.
References
- 1. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experimental chemistry - What effect does hydrogen bonding have on H NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. organic chemistry - Is there intramolecular hydrogen bonding in salicylaldehyde? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 10. Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 18. pubsapp.acs.org [pubsapp.acs.org]
Technical Support Center: Synthesis of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for identifying impurities during the synthesis of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are its typical impurities?
The most common laboratory and industrial synthesis method is the ortho-formylation of 3-methyl-6-isopropylphenol (thymol) via the Duff reaction.[1][2] This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like trifluoroacetic acid (TFA) or acetic acid.[3][4]
Common impurities can be categorized as follows:
-
Process-Related Impurities: These arise directly from the synthetic process.
-
Unreacted Starting Material: Residual 3-methyl-6-isopropylphenol (thymol).
-
Positional Isomers: While the Duff reaction strongly favors ortho-formylation, trace amounts of the para-formylated isomer (4-Hydroxy-5-methyl-2-isopropylbenzaldehyde) may form.[3]
-
Reaction Intermediates: Incomplete hydrolysis of the Schiff base intermediate formed during the reaction can lead to aminomethyl impurities.[5]
-
-
Degradation-Related Impurities:
-
Oxidation Product: The aldehyde group of the final product can be oxidized to a carboxylic acid (2-Hydroxy-3-methyl-6-isopropylbenzoic acid), especially during workup or storage.
-
-
Reagent-Related Impurities:
-
By-products from the decomposition of hexamethylenetetramine.
-
Q2: My reaction yield is low and the crude product is a complex mixture. What are the likely causes?
Low yields and complex mixtures in a Duff reaction can stem from several factors:
-
Reaction Conditions: The temperature and reaction time are critical. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition and the formation of polymeric side products.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., acetic acid, TFA) are crucial for the reaction's efficiency.[4]
-
Hydrolysis Step: The final acidic hydrolysis step is essential to convert the intermediate imine to the final aldehyde product.[3] An incomplete or inefficient hydrolysis will result in a lower yield of the desired product and a higher concentration of intermediates.
-
Moisture: While the Duff reaction can tolerate traces of moisture, anhydrous conditions are generally preferred during the initial stages to prevent the premature decomposition of HMTA.[6]
Q3: How can I distinguish between the desired ortho-formylated product and its para-isomer using analytical techniques?
Distinguishing between ortho and para isomers can be achieved reliably using spectroscopic and chromatographic methods.
-
NMR Spectroscopy: ¹H NMR is particularly powerful. The ortho-aldehyde product will show a strong intramolecular hydrogen bond between the hydroxyl proton (-OH) and the aldehyde proton (-CHO), resulting in a significant downfield shift for the hydroxyl proton (typically >10 ppm). This interaction is absent in the para-isomer.
-
Chromatography (HPLC/GC): Due to differences in polarity and boiling points, the isomers can typically be separated using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The ortho-isomer, with its intramolecular hydrogen bonding, is less polar and often has a shorter retention time in reverse-phase HPLC compared to the para-isomer.
Troubleshooting Guide
Problem: I see an unexpected peak in my HPLC/GC chromatogram. How do I identify it?
Follow a systematic analytical workflow to identify the unknown impurity. The primary tools for identification are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8]
Below is a logical workflow to guide your investigation.
Caption: General Workflow for Impurity Identification.
Potential Impurities Data
The following table summarizes the key characteristics of potential impurities in the synthesis of this compound.
| Impurity Name | Common Source | Molecular Formula | Molecular Weight ( g/mol ) | Identification Notes |
| 3-methyl-6-isopropylphenol (Thymol) | Unreacted Starting Material | C₁₀H₁₄O | 150.22 | Shorter retention time in RP-HPLC than the product. Can be confirmed by GC-MS against a standard. |
| 4-Hydroxy-5-methyl-2-isopropylbenzaldehyde | Positional Isomer | C₁₁H₁₄O₂ | 178.23 | Different retention time in HPLC/GC. Lacks the strong intramolecular H-bond seen in the ¹H NMR of the ortho product. |
| 2-Hydroxy-3-methyl-6-isopropylbenzoic acid | Oxidation of Product | C₁₁H₁₄O₃ | 194.23 | Higher polarity than the aldehyde product. Detectable by LC-MS, showing an m/z corresponding to its molecular weight. |
| Schiff Base Intermediate | Incomplete Hydrolysis | C₁₈H₂₈N₂O | 292.43 (example) | Highly dependent on reaction specifics. Generally unstable and hydrolyzes to the aldehyde upon acidic workup. |
Impurity Formation Pathways
The following diagram illustrates the primary reaction pathway for the synthesis and the potential side reactions leading to common impurities.
Caption: Potential Impurity Formation Pathways.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general method for separating the target compound from its potential impurities. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of the initial mobile phase composition (70:30 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis for Volatile Impurities
This method is suitable for identifying unreacted starting material and other volatile by-products.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate. If the hydroxyl group causes peak tailing, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve chromatographic performance.
Protocol 3: ¹H NMR for Structural Confirmation
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified product or isolated impurity in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Key Signals for this compound:
-
-OH (hydroxyl proton): A sharp singlet, significantly downfield (>10 ppm in CDCl₃) due to strong intramolecular hydrogen bonding.[9]
-
-CHO (aldehyde proton): A singlet around 9.8-10.5 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (approx. 6.8-7.5 ppm).
-
-CH (isopropyl proton): A septet around 3.0-3.5 ppm.
-
-CH₃ (isopropyl methyls): A doublet around 1.2 ppm.
-
-CH₃ (aromatic methyl): A singlet around 2.2-2.5 ppm.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, a formylated derivative of thymol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of thymol to synthesize this compound?
A1: The primary methods for the ortho-formylation of thymol to produce this compound are the Duff reaction, the Reimer-Tiemann reaction, and magnesium-mediated ortho-selective formylation (e.g., using magnesium chloride and paraformaldehyde). Each method has its own advantages and challenges in terms of yield, regioselectivity, and reaction conditions.
Q2: Which isomer of formylated thymol is typically expected as the major product in ortho-formylation reactions?
A2: In ortho-formylation of thymol (2-isopropyl-5-methylphenol), the major product is typically 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde . The formyl group is introduced at one of the positions ortho to the hydroxyl group. Due to steric hindrance from the adjacent isopropyl group, formylation at the other ortho position is less favored.
Q3: What are the main challenges in the synthesis of this compound?
A3: The main challenges include:
-
Low Yields: Formylation reactions on phenols can often result in moderate to low yields.[1]
-
Regioselectivity: Formation of the undesired para-isomer (4-hydroxy-5-isopropyl-2-methylbenzaldehyde) can occur, particularly with certain methods like the Reimer-Tiemann reaction.[2]
-
Side Reactions: Formation of by-products such as dimers or polymers, especially under harsh reaction conditions.
-
Purification: Separating the desired ortho-isomer from the starting material, other isomers, and by-products can be challenging.
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through several methods:
-
Steam Distillation: This is an effective method for separating the volatile aldehyde from non-volatile impurities.
-
Column Chromatography: Silica gel column chromatography using a suitable solvent system (e.g., hexane-ethyl acetate mixtures) is a standard method for purification.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be used to obtain a high-purity product.
-
Preparative HPLC: For very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reagents (e.g., wet magnesium chloride, old paraformaldehyde). | Ensure all reagents are fresh and anhydrous. Dry solvents and reagents as per the protocol. For the MgCl₂ method, using anhydrous beads is crucial.[4] |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require heating to initiate, while others may be exothermic and require cooling.[5] | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Formation of the Wrong Isomer (e.g., para-isomer) | The chosen reaction method favors para-substitution (e.g., Reimer-Tiemann). | For selective ortho-formylation, consider using the magnesium chloride/paraformaldehyde method or the Casnati-Skattebøl formylation.[6][7] |
| Reaction conditions favoring thermodynamic product formation. | Adjust reaction conditions (e.g., temperature, solvent) to favor the kinetic ortho-product. | |
| Presence of Multiple By-products | Reaction temperature is too high or reaction time is too long. | Optimize reaction conditions by running the reaction at a lower temperature or for a shorter duration. Monitor by TLC. |
| Use of non-selective formylation agents. | Employ a more selective ortho-formylation method. | |
| Difficulty in Purifying the Product | Incomplete separation of isomers. | Utilize a more efficient purification technique such as preparative HPLC or optimize the solvent system for column chromatography. |
| Product is an oil and does not crystallize. | Attempt purification by column chromatography or distillation. If a solid derivative is needed for characterization, consider preparing an oxime or phenylhydrazone.[2] | |
| Tarry, intractable material formed. | This may be due to polymerization. Reduce reaction temperature and time. Ensure an inert atmosphere if the reaction is sensitive to air. |
Experimental Protocols
Method 1: Magnesium-Mediated Ortho-Formylation of Thymol
This method is known for its high ortho-selectivity.[8][9]
Reagents:
-
Thymol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
1 N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous MgCl₂ (2 equivalents) and paraformaldehyde (3 equivalents).
-
Add anhydrous THF or acetonitrile via syringe.
-
Add triethylamine (2 equivalents) dropwise via syringe and stir the mixture for 10 minutes.
-
Add a solution of thymol (1 equivalent) in the same anhydrous solvent dropwise.
-
Heat the reaction mixture to reflux (typically 75-80°C) for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and add diethyl ether.
-
Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 times) and water (3 times).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Method 2: Duff Reaction of Thymol
The Duff reaction is a classic method for the ortho-formylation of phenols.[2][10]
Reagents:
-
Thymol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric Acid
-
Sulfuric Acid (50%)
Procedure:
-
Prepare glyceroboric acid by heating a mixture of glycerol and boric acid.
-
To the glyceroboric acid, add thymol and HMTA.
-
Heat the mixture to 150-160°C for a specified time (typically 15-30 minutes).
-
Cool the reaction mixture and hydrolyze by adding a 50% sulfuric acid solution.
-
Perform steam distillation to isolate the volatile this compound.
-
The product can be further purified by recrystallization or chromatography if necessary.
Quantitative Data Summary
| Method | Key Reagents | Solvent | Temperature | Time | Yield of Ortho-Isomer | Reference(s) |
| Magnesium-Mediated | MgCl₂, Paraformaldehyde, Et₃N | THF/Acetonitrile | Reflux | 2-4 h | High (typically >70%) | [7][8][9] |
| Duff Reaction | HMTA, Glyceroboric Acid | Glycerol | 150-160°C | 15-30 min | Moderate (10-20%) | [2] |
| Reimer-Tiemann | Chloroform, NaOH | Biphasic (water/organic) | ~70°C | ~3 h | Low (para-isomer is major) | [2][11] |
| Casnati Formylation | EtMgBr, Ethylorthoformate | Ether/Ethylorthoformate | Up to 100°C | N/A | 45% | [12] |
Visualizations
References
- 1. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. Optimization of preparative HPLC method for the purification of thymol from the essential oil of Trachyspermum ammi (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Selective ortho-formylation of phenols , Hive Novel Discourse [chemistry.mdma.ch]
Technical Support Center: Stability of Metal Complexes with Salicylaldehyde Schiff Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the synthesis and handling of metal complexes with salicylaldehyde Schiff bases.
Troubleshooting Guides
This section provides solutions to common problems researchers may face during their experiments.
Issue 1: Low or No Yield of the Metal Complex
Q: I am getting a very low yield, or no solid product at all, during the synthesis of my salicylaldehyde Schiff base metal complex. What could be the problem?
A: Several factors can contribute to poor yields. Consider the following troubleshooting steps:
-
Purity of Reactants and Solvents: Ensure that the salicylaldehyde, amine, metal salt, and solvents are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Temperature: The condensation reaction to form the Schiff base and the subsequent complexation are often temperature-dependent. The reaction may require heating (reflux) to proceed to completion.[1]
-
pH: The pH of the reaction medium is crucial. Schiff base formation is typically favored under slightly acidic or basic conditions, while the optimal pH for complexation can vary depending on the metal ion. Extreme pH values can lead to the hydrolysis of the Schiff base.
-
Reaction Time: Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio of ligand to metal can lead to the formation of soluble species or incomplete reaction.
-
Solvent Choice: The choice of solvent is critical. The Schiff base ligand and the metal salt should be soluble in the chosen solvent or solvent mixture. Common solvents include ethanol, methanol, and THF.[1] In some cases, a mixture of solvents may be necessary to ensure all reactants are in solution.
-
Hydrolysis of the Schiff Base: The imine bond of the Schiff base is susceptible to hydrolysis, especially in the presence of water and acid. To minimize this, consider using anhydrous solvents and reactants.[2]
Issue 2: The Metal Complex Precipitates Unexpectedly from Solution
Q: My synthesized metal complex, which was initially soluble, has precipitated out of solution. How can I prevent this?
A: Unwanted precipitation can be due to changes in solubility, temperature, or pH. Here are some potential solutions:
-
Solvent System: The complex may have limited solubility in the solvent it is stored in. Try dissolving the complex in a different solvent or a solvent mixture. Common solvents for these complexes include DMF and DMSO for less soluble compounds.
-
pH Adjustment: The solubility of metal complexes can be highly pH-dependent. A slight change in pH could cause precipitation. Buffer the solution to maintain a stable pH where the complex is known to be soluble.
-
Concentration: The concentration of the complex in solution might be too high, leading to supersaturation and precipitation. Try working with more dilute solutions.
-
Temperature: Changes in temperature can affect solubility. Some complexes are less soluble at lower temperatures. If precipitation occurs upon cooling, try to maintain a constant, slightly elevated temperature, if the complex is stable at that temperature.
-
Co-precipitation with Impurities: The precipitate might not be your pure complex but a co-precipitate with impurities. Ensure your complex is pure by recrystallization or chromatography.
Issue 3: Spectroscopic Data Indicates Decomposition of the Complex
Q: My UV-Vis or NMR spectrum has changed over time, suggesting my complex is not stable. How can I interpret these changes and what can I do?
A: Spectroscopic changes are a clear indicator of instability. Here’s how to interpret them and potential remedies:
-
UV-Vis Spectroscopy:
-
Interpretation of Changes: Decomposition of the complex can lead to the reappearance of the absorption bands corresponding to the free Schiff base ligand and the metal salt. A decrease in the intensity of the charge transfer bands or a shift in the λmax can also indicate degradation. Hydrolysis of the Schiff base can be monitored by the appearance of the characteristic absorption band of salicylaldehyde.[3]
-
Prevention:
-
Photodecomposition: Protect your sample from light by using amber-colored vials or by wrapping the container in aluminum foil.[4]
-
Hydrolysis: Store the complex in a dry, aprotic solvent. If aqueous solutions are necessary, use a buffer to maintain an optimal pH for stability.
-
Thermal Decomposition: Store the complex at a lower temperature, provided it does not cause precipitation.
-
-
-
NMR Spectroscopy:
-
Interpretation of Changes: In ¹H NMR, the disappearance of signals corresponding to the complex and the reappearance of signals for the free salicylaldehyde (aldehyde proton around 9-10 ppm) and the amine are indicative of hydrolysis.[5][6] Broadening of signals can also suggest dynamic exchange processes or the presence of paramagnetic species due to decomposition.
-
Prevention: Similar to UV-Vis, protect the sample from light, moisture, and extreme temperatures. Use deuterated solvents that are free of water and acid impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of salicylaldehyde Schiff base metal complexes?
A1: The stability of these complexes is influenced by several factors:
-
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a significant role. Generally, for a given ligand, the stability of complexes with divalent metal ions follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
-
Structure of the Schiff Base Ligand: The denticity (number of donor atoms) and the nature of the donor atoms (e.g., N, O) of the Schiff base ligand are crucial. Polydentate ligands that form chelate rings with the metal ion generally form more stable complexes.[7]
-
pH of the Medium: The stability is highly pH-dependent. The Schiff base itself can hydrolyze under acidic or strongly basic conditions. The optimal pH for complex stability needs to be determined for each specific complex.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability. Coordinating solvents can sometimes displace the Schiff base ligand, leading to decomposition.
-
Temperature and Light: Elevated temperatures and exposure to UV or visible light can induce decomposition of the complex.[4][8]
Q2: How can I determine the thermal stability of my complex?
A2: Thermogravimetric analysis (TGA) is the most common method to determine the thermal stability of your complex. TGA measures the change in mass of a sample as a function of temperature. The temperature at which the complex starts to lose mass corresponds to its decomposition temperature.[9]
Q3: My Schiff base ligand seems to hydrolyze before I can form the complex. How can I prevent this?
A3: To prevent premature hydrolysis of the Schiff base ligand:
-
Use Anhydrous Conditions: Use anhydrous solvents and reactants to minimize the presence of water.
-
In Situ Synthesis: Prepare the Schiff base in situ in the presence of the metal ion. The coordination of the Schiff base to the metal ion can protect the imine bond from hydrolysis.
-
Control the pH: Maintain a pH that favors the stability of the imine bond. This is often in the neutral to slightly basic range.
-
Use Aprotic Solvents: Solvents like DMSO or DMF can be used if hydrolysis is a significant issue in protic solvents like ethanol or methanol.[2]
Q4: What are common impurities in the synthesis of these complexes and how can they be removed?
A4: Common impurities include:
-
Unreacted Salicylaldehyde and Amine: These can be removed by washing the solid complex with a solvent in which the complex is insoluble but the starting materials are soluble.
-
Free Schiff Base Ligand: If the complexation reaction is incomplete, the final product may contain the unreacted ligand. Recrystallization from a suitable solvent is often effective for purification.
-
Side Products: Depending on the reaction conditions, side reactions can occur. Purification by column chromatography may be necessary in such cases.
Data Presentation
Table 1: Thermal Decomposition Data for Selected Salicylaldehyde Schiff Base Metal Complexes
| Complex | Metal Ion | Decomposition Onset (°C) | Final Residue | Reference |
| [Co(L)(H₂O)₂] | Co(II) | 150 | Co₃O₄ | [8] |
| [Cu(L)] | Cu(II) | 200-250 | CuO | [8] |
| [Zn(L)] | Zn(II) | 200-250 | ZnO | [8] |
| [Ni(SB)] | Ni(II) | > 300 | NiO | [9] |
| [Cu(SB)] | Cu(II) | > 300 | CuO | [9] |
L = Schiff base derived from 5-chloromethylisophthaldehyde and phenylpropanolamine. SB = Schiff base ligand (specific structure not detailed in the abstract).
Experimental Protocols
Protocol 1: General Synthesis of a Salicylaldehyde Schiff Base Metal Complex
-
Schiff Base Synthesis: Dissolve salicylaldehyde (1 equivalent) in ethanol. To this solution, add the primary amine (1 equivalent) dropwise with stirring. The reaction mixture is then refluxed for 1-2 hours. The formation of the yellow Schiff base can be monitored by TLC. Upon cooling, the Schiff base precipitates and can be collected by filtration and washed with cold ethanol.[1]
-
Complexation: Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., ethanol, methanol). In a separate flask, dissolve the metal salt (e.g., acetate, chloride, nitrate) in the same solvent. Add the metal salt solution dropwise to the ligand solution with constant stirring. The reaction mixture is then refluxed for 2-4 hours. The formation of the complex is often indicated by a color change and the precipitation of a solid.
-
Isolation and Purification: After cooling, the solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator. The complex can be further purified by recrystallization from an appropriate solvent.
Protocol 2: Determination of Hydrolytic Stability using UV-Vis Spectroscopy
-
Preparation of Solutions: Prepare a stock solution of the metal complex of a known concentration in a suitable non-aqueous solvent (e.g., DMSO, acetonitrile). Prepare a series of buffer solutions of different pH values (e.g., from pH 2 to pH 12).
-
Kinetic Measurements: Add a small aliquot of the stock solution of the complex to a cuvette containing the buffer solution of a specific pH. The final concentration of the complex in the cuvette should be in the range suitable for UV-Vis measurement.
-
Data Acquisition: Immediately after mixing, start recording the UV-Vis spectra at regular time intervals (e.g., every 5 minutes) over a prolonged period (e.g., 24 hours).
-
Data Analysis: Monitor the change in absorbance at the λmax of the complex and at the λmax of the free salicylaldehyde. A decrease in the absorbance of the complex and an increase in the absorbance of the salicylaldehyde indicate hydrolysis. The rate of hydrolysis can be determined by plotting the absorbance versus time.
Protocol 3: Determination of Photostability
-
Sample Preparation: Prepare a solution of the complex in a suitable solvent and place it in a quartz cuvette. Prepare an identical sample to be kept in the dark as a control.
-
Irradiation: Expose the sample to a light source with a controlled wavelength and intensity (e.g., a xenon lamp or a UV lamp).[4][10] The ICH guidelines suggest an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
Analysis: At regular time intervals, withdraw an aliquot of the irradiated solution and the dark control and record their UV-Vis or NMR spectra.
-
Evaluation: Compare the spectra of the irradiated sample with those of the dark control. Any significant changes in the spectra of the irradiated sample indicate photodecomposition. The percentage of degradation can be calculated from the decrease in the absorbance or signal intensity of the parent complex.
Visualizations
Caption: Experimental workflow for synthesis, characterization, and stability assessment.
Caption: Troubleshooting decision tree for common stability issues.
References
- 1. recentscientific.com [recentscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
Minimizing by-product formation in salicylaldehyde synthesis
Welcome to the technical support center for salicylaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of salicylaldehyde, with a primary focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing salicylaldehyde?
A1: The most prevalent laboratory methods for the ortho-formylation of phenols to produce salicylaldehyde are the Reimer-Tiemann reaction and the Duff reaction.[1][2] Other methods include the Gattermann, Gattermann-Koch, and Vilsmeier-Haack reactions; however, the Reimer-Tiemann reaction is often preferred due to its operational simplicity and the avoidance of acidic or anhydrous conditions required by other methods.[3]
Q2: What are the primary by-products in salicylaldehyde synthesis?
A2: In the Reimer-Tiemann reaction, the main by-product is the para-isomer, p-hydroxybenzaldehyde.[4][5] In the Duff reaction, which is generally ortho-selective, para-formylation can occur if the ortho positions on the phenol ring are blocked.[6] Difunctional and polyfunctional phenols can also be by-products in some methods.[5] Additionally, tarry residues are a common by-product in many formylation reactions.
Q3: How can I purify crude salicylaldehyde?
A3: Purification can be achieved through several methods. Steam distillation is commonly used to separate salicylaldehyde and unreacted phenol from non-volatile by-products.[7] To separate salicylaldehyde from p-hydroxybenzaldehyde and residual phenol, the formation of a sodium bisulfite adduct is an effective method. Salicylaldehyde forms a solid adduct that can be filtered off and then decomposed to regenerate the pure aldehyde.[7] Another method involves purification through the formation of a copper (II) complex.
Troubleshooting Guides
Issue 1: Low Yield of Salicylaldehyde
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction is running for the recommended time and at the optimal temperature. For the Reimer-Tiemann reaction, this is typically around 60-70°C.[4] The Duff reaction often requires higher temperatures (150-160°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Sub-optimal Reagent Concentration | Use the recommended stoichiometry. In the Reimer-Tiemann reaction, an excess of chloroform and a strong base are typically used.[8] |
| Poor Mixing in Biphasic Reactions | The Reimer-Tiemann reaction is often biphasic.[3] Vigorous stirring or the use of a phase-transfer catalyst can improve the reaction rate and yield.[9] |
| Decomposition of Product | Avoid excessively high temperatures or prolonged reaction times, which can lead to product degradation and tar formation. |
| Losses During Workup | Be meticulous during extraction and purification steps. Ensure complete extraction from the aqueous layer and minimize losses during transfers and filtration. |
Issue 2: High Percentage of p-Hydroxybenzaldehyde By-product (Reimer-Tiemann Reaction)
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring Para-Substitution | The ortho/para ratio is influenced by the solvent and the cation of the base.[4] Using a non-aqueous system with a hydrocarbon diluent and an aprotic catalyst like N,N-dimethylformamide has been shown to significantly favor the formation of the ortho-isomer.[10] |
| Steric Hindrance at Ortho Positions | If the phenol substrate has bulky substituents at the ortho positions, para-formylation may be favored. Consider using a different synthetic route if this is the case. |
Issue 3: Excessive Tar Formation
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Carefully control the reaction temperature. The Reimer-Tiemann reaction is exothermic and can lead to thermal runaways if not managed properly.[8] |
| Presence of Impurities | Ensure that the starting phenol and solvents are of high purity. Impurities can catalyze polymerization and tar formation. |
| Oxidation of Phenol | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenoxide ion, which can lead to colored, tarry by-products. |
Data on By-Product Formation
The following table summarizes the typical yields and by-product ratios for the Reimer-Tiemann reaction under different conditions. Please note that these are approximate values and can vary based on specific experimental parameters.
| Reaction | Conditions | Salicylaldehyde (ortho) Yield | p-Hydroxybenzaldehyde (para) Yield | ortho:para Ratio |
| Standard Reimer-Tiemann | Aqueous NaOH, 60-70°C | ~30-40% | ~10-15% | ~2:1 to 4:1 |
| Modified Reimer-Tiemann | Anhydrous, Benzene/DMF, NaOH, Reflux | Up to 50% (based on recycled phenol) | Negligible | Highly selective for ortho |
| Reimer-Tiemann | Aqueous Methanol | Lowered ortho yield | Increased para yield | Varies, can favor para |
Experimental Protocols
Protocol 1: High Ortho-Selectivity Reimer-Tiemann Synthesis of Salicylaldehyde
This protocol is adapted from a patented method designed to maximize the yield of salicylaldehyde while minimizing the formation of the p-hydroxybenzaldehyde by-product.[10]
Materials:
-
Phenol
-
Sodium hydroxide (pellets)
-
Chloroform
-
Benzene (or another suitable hydrocarbon diluent)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (for acidification)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, add phenol and benzene.
-
With vigorous stirring, add sodium hydroxide pellets to the flask.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux.
-
Slowly add chloroform via the addition funnel over a period of 30-60 minutes. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue to reflux with stirring for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add water to hydrolyze the reaction mixture.
-
Separate the aqueous layer, which contains the sodium salts of salicylaldehyde and unreacted phenol.
-
Acidify the aqueous layer with hydrochloric acid until it is acidic (pH ~2-3).
-
Extract the product and unreacted phenol with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by steam distillation or fractional distillation under reduced pressure to separate salicylaldehyde from unreacted phenol.
Protocol 2: Duff Reaction for Salicylaldehyde Synthesis
This is a general procedure for the Duff reaction.
Materials:
-
Phenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid (concentrated)
Procedure:
-
In a flask, heat a mixture of glycerol and boric acid to about 160°C to form glyceroboric acid.
-
In a separate container, thoroughly mix phenol and hexamethylenetetramine.
-
Add the phenol-HMTA mixture to the hot glyceroboric acid with vigorous stirring. Maintain the temperature between 150-160°C.
-
Continue stirring at this temperature for about 15-20 minutes.
-
Cool the reaction mixture to about 100°C and then slowly add a dilute solution of sulfuric acid to hydrolyze the intermediate.
-
Perform steam distillation on the acidified mixture to isolate the salicylaldehyde.
-
The collected distillate will contain salicylaldehyde, which can be separated from the aqueous layer.
Visualizations
Caption: Experimental workflow for the Reimer-Tiemann synthesis of salicylaldehyde.
Caption: Simplified mechanism of the Duff reaction for salicylaldehyde synthesis.
Caption: Logical relationships in by-product formation during salicylaldehyde synthesis.
References
- 1. quora.com [quora.com]
- 2. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Antimicrobial Potency of Salicylaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with salicylaldehyde derivatives to enhance their antimicrobial potency.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of salicylaldehyde derivatives and their subsequent antimicrobial evaluation.
Synthesis of Salicylaldehyde Derivatives (Schiff Bases)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of Schiff base product. | Incomplete reaction due to equilibrium. The formation of Schiff bases is a reversible reaction that produces water. | - Use a Dean-Stark apparatus or add a drying agent like anhydrous MgSO₄ or molecular sieves to remove water and drive the reaction forward.- Ensure the appropriate solvent is used; ethanol or methanol are commonly effective.[1] |
| Incorrect pH for the reaction. | - The reaction is often catalyzed by a small amount of acid. Add a catalytic amount of glacial acetic acid.[2] Be cautious, as too much acid can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction.[1] | |
| Reactants are not dissolving. | - Gently heat the reaction mixture to reflux to improve solubility and reaction rate.[3] | |
| Oily product is obtained instead of a solid. | The product may have a low melting point or be impure. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Purify the oil using column chromatography. |
| TLC analysis shows multiple spots or starting material remains. | The reaction may be incomplete, or the product might be unstable under TLC conditions. | - Increase the reaction time and monitor by TLC periodically.- Some Schiff bases can hydrolyze back to their starting materials on silica gel plates. Try using a different TLC plate material or a less polar solvent system. |
Antimicrobial Susceptibility Testing (Agar Diffusion & Broth Dilution)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no zones of inhibition in the agar diffusion assay. | The compound has poor solubility in the agar medium, hindering diffusion. | - Ensure the compound is fully dissolved in an appropriate solvent (like DMSO) before application to the disc.- Note that the disc diffusion method is qualitative and may not be suitable for all compounds, especially those with high molecular weight or low water solubility.[4] |
| The concentration of the bacterial inoculum is incorrect. | - Standardize the inoculum to a 0.5 McFarland turbidity standard to ensure a consistent bacterial lawn.[4] | |
| The agar depth is not uniform. | - Pour a consistent volume of agar into petri dishes of the same size to achieve a uniform depth, as this affects the diffusion of the compound. | |
| Variable Minimum Inhibitory Concentration (MIC) values in broth dilution assays. | Inconsistent inoculum size. | - Carefully standardize the bacterial inoculum for each experiment.[5] |
| The compound precipitates in the broth. | - Use a co-solvent like DMSO, but keep its final concentration low (typically ≤1%) as it can have its own antimicrobial effects. Run a solvent-only control. | |
| Contamination of the bacterial culture. | - Use aseptic techniques throughout the procedure and check the purity of your culture before starting the assay. | |
| Unexpectedly high activity against a known resistant strain. | The observed effect might not be true antimicrobial activity. | - The compound could be interfering with the assay itself. For example, colored compounds can interfere with visual or spectrophotometric readings. |
| No activity observed for a compound expected to be active. | The mechanism of action is not effective against the tested organism. | - Consider the differences in cell wall structure between Gram-positive and Gram-negative bacteria.[6] |
| The compound may require metabolic activation which is not occurring in vitro. | - This is a limitation of in vitro testing; further studies may be needed. |
Frequently Asked Questions (FAQs)
Q1: Why are my salicylaldehyde derivatives showing better activity against Gram-positive bacteria than Gram-negative bacteria?
A1: This is a common observation. The outer membrane of Gram-negative bacteria contains a lipopolysaccharide (LPS) layer that acts as a barrier, preventing many foreign molecules from entering the cell. Gram-positive bacteria lack this outer membrane, making them generally more susceptible to antimicrobial agents.[6]
Q2: I've synthesized a metal complex of my salicylaldehyde Schiff base. Why is it more potent than the Schiff base alone?
A2: According to chelation theory, the coordination of the Schiff base with a metal ion can enhance its antimicrobial activity. Chelation can increase the lipophilicity of the molecule, facilitating its transport across the bacterial cell membrane. Once inside, the complex can bind to essential metal ions in bacterial enzymes, disrupting their function and leading to cell death.[2][3][7]
Q3: Can the solvent I use to dissolve my compounds affect the antimicrobial test results?
A3: Yes, absolutely. Solvents like DMSO can have their own antimicrobial properties at higher concentrations. It is crucial to use the lowest possible concentration of the solvent and to always include a solvent control (broth/agar with the solvent but without your compound) to ensure that the observed activity is due to your compound and not the solvent.
Q4: How do I interpret my MIC results? Is a lower MIC value always better?
A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] A lower MIC value indicates higher potency. However, the clinical relevance of an MIC value is determined by comparing it to established clinical breakpoints for that specific drug and bacterium. For novel compounds, a low MIC is a promising indicator of potent antimicrobial activity. It's important not to directly compare the MIC value of one compound to another with a different chemical structure, as their mechanisms of action and bioavailability can differ significantly.[8]
Q5: My Schiff base synthesis reaction seems to stall and not go to completion. What can I do?
A5: Schiff base formation is an equilibrium reaction.[1] To drive it towards the product, you need to remove the water that is formed. This can be achieved by using a Dean-Stark apparatus during reflux, or by adding molecular sieves to the reaction mixture.[2] Also, ensure that you are using a catalytic amount of a weak acid like acetic acid to facilitate the reaction without deactivating your amine reactant.[2]
Data Presentation
The following table summarizes the antimicrobial activity of representative salicylaldehyde derivatives from the literature.
| Compound Type | Derivative | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Schiff Base | 2-{[(Z)-(2-hydroxyphenyl) methylidene] amino}benzoic acid | P. aeruginosa | - | 50[8] |
| Schiff Base | 4-{[(Z)-(2-hydroxyphenyl) methylidene] amino} benzoic acid | S. typhi | - | 100-200[8] |
| Schiff Base | 2-[(naphthalene-2-ylimino)methyl] phenol | E. coli | - | 50[8] |
| Mannich Base | 3–(2-hydroxy phenyl)-3-(morpholino)-N-phenyl propanamide | S. aureus | 12 | >10[4][10] |
| Mannich Base | 3-(2-hydroxy phenyl)-3-(morpholino) benzoyl hydrazide | E. coli | 11 | >10[4][10] |
| Sulfadiazine Schiff Base | 4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | S. aureus | - | 7.81 (µM) |
| Sulfadiazine Schiff Base | 4-[(5-Chloro-2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | MRSA | - | 15.62 (µM)[3] |
Experimental Protocols
General Protocol for Synthesis of Salicylaldehyde Schiff Bases
This protocol is a generalized procedure based on common methods.[3][11]
-
Dissolution: Dissolve salicylaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine: To the stirred solution, add the desired primary amine (1 equivalent).
-
Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product may precipitate out. If so, collect the solid by filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent (e.g., ethanol) to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent to obtain a pure compound.
-
Characterization: Characterize the synthesized compound using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Inoculate a few colonies of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the exponential growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth to obtain a range of decreasing concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). If a solvent is used, include a solvent control (broth with bacteria and the highest concentration of the solvent used).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[9]
Visualizations
Proposed Mechanism of Action for Salicylaldehyde Schiff Base Metal Complexes
Caption: Proposed antimicrobial mechanism of salicylaldehyde Schiff base metal complexes.
Experimental Workflow for Synthesis and Antimicrobial Screening
Caption: Workflow for synthesis and antimicrobial evaluation of salicylaldehyde derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Polysubstituted Phenols
Welcome to the technical support center for the synthesis of polysubstituted phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to controlling regioselectivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific challenges you may encounter.
Section 1: Electrophilic Aromatic Substitution (EAS)
The hydroxyl group of a phenol is a strongly activating, ortho, para-director, which can make achieving high regioselectivity challenging.
Question 1: My electrophilic substitution (e.g., halogenation, nitration) on a substituted phenol yields an inseparable mixture of ortho and para isomers. How can I improve selectivity for the para product?
Answer:
Achieving high para-selectivity requires suppressing the reactivity of the sterically accessible ortho positions. Several strategies can be employed:
-
Steric Hindrance: The most common approach is to introduce a bulky directing group on the phenolic oxygen or use a sterically hindered catalyst or reagent. This physically blocks access to the ortho positions. For instance, using sulfoxides with bulky substituents in the presence of HBr for bromination has been shown to favor the para product due to the steric hindrance of the intermediate.[1]
-
Solvent Effects: The choice of solvent can influence the distribution of isomers. Less polar solvents may favor the para isomer. While the effect can be substrate-dependent, it is a variable worth screening.
-
Temperature Control: Lowering the reaction temperature (e.g., < 5 °C for bromination) can sometimes increase the selectivity for the para isomer by favoring the thermodynamically more stable product.[2]
Troubleshooting Flowchart: Improving Para-Selectivity
Caption: Workflow for optimizing para-selectivity in EAS reactions.
Question 2: I am attempting a Friedel-Crafts acylation on an activated phenol, but I am getting low yields and multiple products. What is going wrong?
Answer:
Standard Friedel-Crafts acylation conditions (e.g., AlCl₃) often fail with phenols for two reasons:
-
The Lewis acid catalyst can complex with the phenolic oxygen, deactivating the ring.
-
The reaction can lead to O-acylation (Fries rearrangement precursor) instead of the desired C-acylation.
Troubleshooting:
-
Protecting Group Strategy: Protect the phenol as a less Lewis-basic ether (e.g., a methyl or benzyl ether). The alkoxy group is still an ortho, para-director, and this prevents catalyst sequestration. The protecting group can be removed post-acylation.
-
Alternative Catalysts: Use catalysts that are less prone to strong complexation. Zinc-mediated acylation or using methanesulfonic acid on a graphite surface have been reported as milder alternatives.[3]
-
Stoichiometry: Unlike catalytic alkylations, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid because the product ketone is also a Lewis base and will complex with the catalyst.[4]
| Condition | Issue | Recommended Action |
| Strong Lewis Acid (AlCl₃) with free phenol | Catalyst complexation with -OH, low reactivity. | Protect the phenol as an ether (e.g., anisole). |
| Low catalyst loading | Incomplete reaction due to product complexation. | Use at least a stoichiometric amount of Lewis acid.[4] |
| High temperatures | Potential for side reactions and decomposition. | Run the reaction at lower temperatures (0 °C to RT). |
| Undesired O-acylation | Formation of phenyl ester. | Consider a Fries rearrangement or use conditions that favor C-acylation directly. |
Section 2: C-Alkylation vs. O-Alkylation
The phenoxide anion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the ring. Controlling this selectivity is a common challenge.
Question 3: My alkylation reaction is giving me the O-alkylated ether product when I want the C-alkylated phenol. How do I switch the selectivity?
Answer:
The outcome of phenoxide alkylation is highly dependent on the reaction conditions, particularly the solvent.[5]
-
To Favor O-Alkylation (Williamson Ether Synthesis): Use polar aprotic solvents like DMF or DMSO.[5] These solvents solvate the counter-ion but leave the phenoxide oxygen relatively free and highly nucleophilic, favoring the kinetically controlled O-alkylation product.[5] This pathway follows a standard Sₙ2 mechanism.[5]
-
To Favor C-Alkylation: Use protic solvents like water or trifluoroethanol (TFE).[5] These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively "shielding" it. This blockage forces the reaction to proceed through the resonance-activated carbon atoms of the ring, leading to the C-alkylated product, which is often the thermodynamic product.[5]
| Desired Product | Solvent Type | Recommended Solvents | Rationale |
| O-Alkylation (Ether) | Polar Aprotic | DMF, DMSO, Acetone | Solvates cation, leaves phenoxide oxygen exposed and nucleophilic.[5] |
| C-Alkylation (Substituted Phenol) | Protic | Water, Ethanol, TFE | Solvates (shields) phenoxide oxygen via H-bonding, promoting attack from the ring.[5] |
Mechanism Overview: C- vs. O-Alkylation
References
- 1. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pharmaxchange.info [pharmaxchange.info]
Technical Support Center: Characterization of Amorphous Salicylaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amorphous salicylaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my amorphous salicylaldehyde derivative physically unstable and prone to recrystallization?
A1: Amorphous forms are thermodynamically metastable, meaning they have higher free energy than their crystalline counterparts and will naturally tend to revert to a more stable crystalline state.[1] For salicylaldehyde derivatives, this instability can be exacerbated by factors such as:
-
Thermal Stress: Exposure to temperatures above the glass transition temperature (Tg) significantly increases molecular mobility, facilitating recrystallization.[2]
-
Moisture: Water can act as a plasticizer, lowering the Tg and increasing the risk of crystallization, even at ambient temperatures.[3] Amorphous solids often absorb more water vapor than their crystalline forms.[4]
-
Mechanical Stress: Processes like milling or compression can induce crystallization.
-
Impurities: The presence of impurities can either inhibit or promote crystallization depending on their nature. For some salicylates, thermal degradation products can act as impurities that frustrate crystallization.[5][6]
Q2: I'm observing unexpected peaks in my XRPD pattern of a supposedly amorphous salicylaldehyde derivative. What could be the cause?
A2: While a broad, diffuse halo is characteristic of an amorphous material, the presence of sharp peaks suggests crystallinity.[7] This could be due to:
-
Incomplete Conversion: The process used to create the amorphous form (e.g., melt-quenching, spray drying) may not have been fully effective, leaving residual crystalline material.
-
Recrystallization: The sample may have recrystallized during storage or handling, especially if exposed to heat or humidity.[6]
-
Phase Separation: In amorphous solid dispersions, the drug may separate from the polymer matrix and crystallize.
-
Presence of Nanocrystals: Standard XRPD may have limitations in detecting very small crystalline domains (nanocrystals) within an amorphous matrix.[8]
Q3: My DSC thermogram for an amorphous salicylaldehyde derivative is difficult to interpret. What are the key features to look for?
A3: A typical DSC thermogram for an amorphous substance will show a step-like change in the baseline, which corresponds to the glass transition (Tg).[2] Other features you might observe include:
-
Enthalpic Recovery: A small endothermic peak at the Tg, which can occur if the amorphous material has been aged below its Tg.
-
Crystallization: An exothermic peak above the Tg, indicating the transition from the amorphous to the crystalline state.
-
Melting: An endothermic peak at a higher temperature, corresponding to the melting of the crystalline form that was formed during the DSC scan.
-
Decomposition: For some salicylaldehyde derivatives like salicylsalicylic acid (salsalate), thermal degradation can occur at temperatures below the melting point, which can complicate the DSC trace.[9][10]
Q4: How can I improve the physical stability of my amorphous salicylaldehyde derivative?
A4: Several strategies can be employed to enhance stability:
-
Formulation as an Amorphous Solid Dispersion (ASD): Dispersing the drug in a polymer matrix can inhibit crystallization by increasing the Tg of the mixture and reducing molecular mobility.[1]
-
Storage Conditions: Store the material well below its Tg and in a low-humidity environment.
-
Packaging: Use of desiccants and moisture-impermeable packaging is crucial.
-
Addition of Stabilizers: Certain excipients can interact with the drug molecule and hinder crystallization.
Troubleshooting Guides
Problem 1: Inconsistent Glass Transition Temperature (Tg) Measurement
| Symptom | Possible Cause | Suggested Solution |
| Broad or weak Tg transition. | Low amorphous content; instrument sensitivity issues. | Increase the heating rate to amplify the signal.[11] Use Modulated DSC (MDSC) for better resolution. |
| Tg value varies between batches. | Differences in residual solvent or moisture content. | Ensure consistent and thorough drying of the samples. Perform thermogravimetric analysis (TGA) to quantify residual solvent. |
| No observable Tg. | The material is highly crystalline, or the Tg is obscured by other thermal events like solvent evaporation. | Confirm the amorphous nature with XRPD. Use MDSC to separate reversing and non-reversing thermal events.[11] |
| Tg decreases over time. | Plasticization due to moisture absorption.[3] | Store samples in a desiccator and handle them in a controlled humidity environment. |
Problem 2: Evidence of Recrystallization During Storage or Analysis
| Symptom | Possible Cause | Suggested Solution |
| Sharp peaks appear in the XRPD pattern of a previously amorphous sample. | The storage temperature is too close to or above the Tg. Exposure to high humidity.[6] | Store the sample at a temperature at least 50°C below its Tg. Control the humidity of the storage environment. |
| An exothermic crystallization peak is observed in the DSC immediately after the Tg. | The material has a high propensity to crystallize once it gains molecular mobility above the Tg. | This is characteristic of some amorphous materials. This data can be used to assess the crystallization tendency. |
| The dissolution rate of the amorphous form decreases over time. | Surface crystallization is occurring, which reduces the effective surface area of the amorphous material. | Use techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to investigate surface morphology. Consider the use of crystallization inhibitors in the formulation. |
Problem 3: Suspected Thermal Degradation During Characterization
| Symptom | Possible Cause | Suggested Solution |
| Discoloration of the sample upon heating for melt-quenching. | The temperature used is causing chemical decomposition. Salicylsalicylic acid is known to decompose below its melting point.[9] | Attempt to prepare the amorphous form at a lower temperature or use an alternative method like spray drying or cryo-milling.[12] |
| Broadening or shifting of peaks in IR or NMR spectra after heating. | Chemical changes are occurring. For salsalate, this can indicate the formation of salicylic acid and oligomers.[9][10] | Use TGA coupled with mass spectrometry or FTIR to identify evolved gases and degradation products.[13] Keep the upper temperature limit in DSC below the onset of decomposition.[11] |
| Inconsistent analytical results for the same batch after thermal analysis. | The thermal analysis itself is causing degradation and changing the sample composition. | Use less harsh analytical conditions where possible. Be aware that the sample may be altered by the characterization technique. |
Data Presentation
Table 1: Illustrative Thermal Properties of Amorphous Salicylaldehyde Derivatives
| Derivative | Glass Transition (Tg) (°C) | Crystallization Onset (Tc) (°C) | Melting Point (Tm) (°C) | Decomposition Onset (Td) (°C) |
| Amorphous Salicylsalicylic Acid (Salsalate) | ~60-70 | >100 (variable) | ~148 (Form I) | Below Tm |
| Hypothetical Derivative A | 85 | 130 | 195 | 210 |
| Hypothetical Derivative B | 55 | 95 | 160 | 175 |
| Note: These values are for illustrative purposes and can vary based on purity, preparation method, and analytical conditions. |
Table 2: Illustrative Solubility Data
| Derivative | Crystalline Solubility (µg/mL) | Amorphous Solubility (µg/mL) | Solubility Enhancement Factor |
| Salicylsalicylic Acid | ~20 | >200 | >10 |
| Hypothetical Derivative A | 5 | 150 | 30 |
| Hypothetical Derivative B | 50 | 400 | 8 |
| Note: Solubility is pH and medium dependent. Amorphous solubility is often referred to as "apparent solubility" due to the metastable nature of the amorphous form.[14] |
Experimental Protocols
Protocol 1: Preparation of Amorphous Salicylaldehyde Derivative by Melt-Quenching
-
Place a small amount (10-20 mg) of the crystalline salicylaldehyde derivative in a DSC pan or on a hot stage.
-
Heat the sample to a temperature just above its melting point. Caution: For thermally labile compounds like salsalate, minimize the time in the molten state to reduce degradation.[9]
-
Rapidly cool the sample to a temperature well below its Tg (e.g., by placing it on a cold metal block or using liquid nitrogen). This process is known as quench cooling.[12]
-
Immediately analyze the resulting solid by XRPD to confirm its amorphous nature.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
-
Accurately weigh 3-5 mg of the amorphous sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 0°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the expected melting point, but below the decomposition temperature.[11]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the Tg, crystallization temperature (Tc), and melting temperature (Tm).
Protocol 3: Characterization by X-Ray Powder Diffraction (XRPD)
-
Gently pack the amorphous powder sample into a sample holder.
-
Ensure the sample surface is flat and level with the holder.
-
Place the sample holder in the XRPD instrument.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 5-40°).
-
An amorphous sample will exhibit a broad, diffuse halo, while a crystalline sample will show sharp Bragg peaks.[7]
Protocol 4: Characterization by Solid-State NMR (ssNMR)
-
Pack the amorphous sample into an appropriate NMR rotor (e.g., 4 mm zirconia rotor).
-
Acquire a 13C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum.
-
The spectrum of an amorphous sample will typically show broader peaks compared to its crystalline counterpart due to the distribution of local molecular environments.[15]
-
ssNMR can also be used to investigate drug-polymer interactions in amorphous solid dispersions and to detect phase separation.[16]
Visualizations
References
- 1. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Moisture Sorption by Polymeric Excipients Commonly Used in Amorphous Solid Dispersions and its Effect on Glass Transition Temperature: II. Cellulosic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. improvedpharma.com [improvedpharma.com]
- 8. Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. Amorphism and Thermal Decomposition of Salicylsalicylic Acid-A Cautionary Tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. etflin.com [etflin.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Direct Measurement of Amorphous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of amorphous solid dispersions using 2D solid-state NMR and (1)H T(1) relaxation measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde and Other Salicylaldehydes in Antimicrobial Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde against other salicylaldehyde derivatives, supported by experimental data and detailed methodologies.
Salicylaldehydes, a class of phenolic aldehydes, have garnered significant interest in the scientific community for their diverse biological activities, including their potential as antimicrobial agents. This guide focuses on this compound, a substituted salicylaldehyde, and compares its antimicrobial efficacy with that of other notable salicylaldehydes. The information presented herein is intended to assist in the evaluation and selection of these compounds for further research and development in the quest for novel antimicrobial drugs.
Comparative Antimicrobial Activity: A Quantitative Overview
The antimicrobial potential of salicylaldehyde derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound (as a Schiff base derivative) and other selected salicylaldehydes against a panel of pathogenic bacteria and fungi. Lower MIC values indicate higher antimicrobial potency.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Schiff base of this compound | Escherichia coli | 64 | [1] |
| Pseudomonas aeruginosa | 256 | [1] | |
| Bacillus subtilis | 64 | [1] | |
| Staphylococcus aureus | 64 | [1] | |
| Candida albicans | 128 | [1] | |
| Aspergillus flavus | 128 | [1] | |
| Aspergillus niger | 128 | [1] | |
| Candida neoformans | 128 | [1] | |
| Salicylaldehyde | Staphylococcus aureus | >1024 | [2] |
| Escherichia coli | >1024 | [2] | |
| 5-Chlorosalicylaldehyde (Schiff base derivative) | Bacillus subtilis | 45.2 | [3] |
| Escherichia coli | 1.6 | [3] | |
| Pseudomonas fluorescens | 2.8 | [3] | |
| Staphylococcus aureus | 3.4 | [3] | |
| Aspergillus niger | 47.5 | [3] | |
| 2-Hydroxy-5-methylbenzaldehyde (Schiff base derivative) | Staphylococcus aureus | 64 | [4] |
| Enterococcus faecalis | 64 | [4] | |
| Pseudomonas aeruginosa | 256 | [4] | |
| Candida albicans | 128 | [4] | |
| Candida tropicalis | 128 | [4] |
Note: The data for this compound is for a Schiff base derivative, which can influence its activity. Direct comparisons should be made with caution, considering the structural variations.
Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing
The antimicrobial activity data presented in this guide is primarily obtained through two standard and widely accepted methods: the Disc Diffusion Method and the Broth Microdilution Method for MIC determination.
Disc Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Inoculum Preparation: A standardized suspension of the test microorganism, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile saline solution. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension, and excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.
-
Application of Discs: Paper discs impregnated with a known concentration of the test compound (e.g., a salicylaldehyde derivative) are aseptically placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).
-
Observation and Measurement: The diameter of the zone of inhibition, a clear area around the disc where microbial growth is absent, is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Broth Microdilution Method (MIC Determination)
This method provides a quantitative measure of the minimum concentration of an antimicrobial agent that inhibits microbial growth.
-
Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the disc diffusion method and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. The microtiter plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Visualizing the Experimental Workflow and Comparative Logic
To further clarify the experimental process and the comparative framework, the following diagrams are provided.
Figure 1. A generalized workflow for antimicrobial susceptibility testing.
Figure 2. Logical framework for comparing antimicrobial agents.
Mechanism of Antimicrobial Action: A Look into Salicylaldehydes' Mode of Attack
The antimicrobial activity of phenolic compounds, including salicylaldehydes, is generally attributed to their ability to disrupt the microbial cell membrane.[5] This disruption can lead to a cascade of detrimental effects, ultimately resulting in cell death. The proposed mechanisms include:
-
Membrane Permeabilization: Salicylaldehydes can intercalate into the lipid bilayer of the cell membrane, increasing its permeability. This leads to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Disruption of Membrane Potential: The increased permeability of the membrane can dissipate the proton motive force, which is crucial for ATP synthesis and transport processes.
-
Enzyme Inhibition: Salicylaldehydes may also interact with and inhibit the function of essential membrane-bound enzymes or other cellular proteins.
-
DNA Interaction: Some studies suggest that certain salicylaldehyde derivatives may exert their antimicrobial effects by interacting with DNA, potentially interfering with replication and transcription.[1][4]
The specific substitutions on the salicylaldehyde ring can significantly influence the compound's lipophilicity and electronic properties, thereby affecting its ability to penetrate the cell membrane and interact with its molecular targets. This structure-activity relationship is a key area of ongoing research in the development of more potent salicylaldehyde-based antimicrobials.
Conclusion
This guide provides a comparative overview of the antimicrobial properties of this compound and other salicylaldehydes. The presented data, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of antimicrobial drug discovery. While the Schiff base of this compound demonstrates moderate antimicrobial activity against a range of pathogens, other derivatives, such as those of 5-chlorosalicylaldehyde, exhibit more potent effects against certain strains. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential. The provided diagrams offer a clear visualization of the experimental and logical frameworks essential for such comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
Stability of Metal Complexes with Salicylaldehyde-Based Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction of metal ions with organic ligands is a cornerstone of coordination chemistry, with profound implications for catalysis, materials science, and medicinal chemistry. Salicylaldehyde and its derivatives, particularly Schiff bases, are a class of versatile ligands known for forming stable complexes with a wide range of metal ions. The stability of these complexes is a critical parameter that governs their biological activity, reactivity, and potential applications as therapeutic agents. This guide provides a comparative overview of the stability constants of metal complexes with various salicylaldehyde-based ligands, supported by experimental data and detailed methodologies.
Comparative Stability Constants of Metal-Salicylaldehyde Complexes
The stability of a metal complex in solution is quantified by its stability constant (log K), where a higher value indicates a more stable complex. The following table summarizes the stability constants for a selection of divalent and trivalent metal ion complexes with different salicylaldehyde-derived Schiff base ligands, determined under various experimental conditions.
| Metal Ion | Ligand | Method | T (°C) | Ionic Strength (M) | log K₁ | log K₂ | Reference |
| Cu(II) | Salicylaldehyde-m-aminophenol (SMAP) | Potentiometric | 25 | 0.05 (KNO₃) | 9.90 | 8.05 | [1] |
| Ni(II) | Salicylaldehyde-m-aminophenol (SMAP) | Potentiometric | 25 | 0.05 (KNO₃) | 6.70 | - | [1] |
| Co(II) | Salicylaldehyde-m-aminophenol (SMAP) | Potentiometric | 25 | 0.05 (KNO₃) | 6.55 | - | [1] |
| Zn(II) | Salicylaldehyde-m-aminophenol (SMAP) | Potentiometric | 25 | 0.05 (KNO₃) | 6.31 | - | [1] |
| Mn(II) | Salicylaldehyde-m-aminophenol (SMAP) | Potentiometric | 25 | 0.05 (KNO₃) | 5.48 | - | [1] |
| Fe(II) | Salicylaldehyde-m-aminophenol (SMAP) | Potentiometric | 25 | 0.05 (KNO₃) | 8.30 | - | [1] |
| Cr(III) | Salicylaldehyde-m-aminophenol (SMAP) | Potentiometric | 25 | 0.05 (KNO₃) | 11.20 | - | [1] |
| Cu(II) | Salicylaldehyde-m-anisidine (SMA) | Potentiometric | 25 | 0.05 (KNO₃) | 8.18 | 4.25 | [1] |
| Ni(II) | Salicylaldehyde-m-anisidine (SMA) | Potentiometric | 25 | 0.05 (KNO₃) | 5.30 | - | [1] |
| Co(II) | Salicylaldehyde-m-anisidine (SMA) | Potentiometric | 25 | 0.05 (KNO₃) | 5.20 | - | [1] |
| Zn(II) | Salicylaldehyde-m-anisidine (SMA) | Potentiometric | 25 | 0.05 (KNO₃) | 4.62 | - | [1] |
| Mn(II) | Salicylaldehyde-m-anisidine (SMA) | Potentiometric | 25 | 0.05 (KNO₃) | 4.10 | - | [1] |
| Cu(II) | N-salicylidene-aniline (HBDA) | Potentiometric | 25 | 0.11 | 11.90 | - | [2] |
| Ni(II) | N-salicylidene-aniline (HBDA) | Potentiometric | 25 | 0.11 | 4.36 | - | [2] |
| Co(II) | N-salicylidene-aniline (HBDA) | Potentiometric | 25 | 0.11 | 4.30 | - | [2] |
| Zn(II) | N-salicylidene-aniline (HBDA) | Potentiometric | 25 | 0.11 | 4.70 | - | [2] |
| Mn(II) | N-salicylidene-aniline (HBDA) | Potentiometric | 25 | 0.11 | 3.40 | - | [2] |
| Cr(III) | N-salicylidene-aniline (HBDA) | Potentiometric | 25 | 0.11 | 14.40 | - | [2] |
| Cd(II) | N-salicylidene-aniline (HBDA) | Potentiometric | 25 | 0.11 | 3.71 | - | [2] |
| Cu(II) | N-salicylidene-4-chloroaniline (HBDCA) | Potentiometric | 25 | 0.11 | 11.56 | - | [2] |
| Ni(II) | N-salicylidene-4-chloroaniline (HBDCA) | Potentiometric | 25 | 0.11 | 4.56 | - | [2] |
| Co(II) | N-salicylidene-4-chloroaniline (HBDCA) | Potentiometric | 25 | 0.11 | 4.09 | - | [2] |
| Zn(II) | N-salicylidene-4-chloroaniline (HBDCA) | Potentiometric | 25 | 0.11 | 4.49 | - | [2] |
| Mn(II) | N-salicylidene-4-chloroaniline (HBDCA) | Potentiometric | 25 | 0.11 | 4.16 | - | [2] |
| Cr(III) | N-salicylidene-4-chloroaniline (HBDCA) | Potentiometric | 25 | 0.11 | 10.96 | - | [2] |
| Cd(II) | N-salicylidene-4-chloroaniline (HBDCA) | Potentiometric | 25 | 0.11 | 3.80 | - | [2] |
| Cu(II) | Salicylaldehyde thiosemicarbazone (STSC) | Spectrophotometric | 25 | - | 4.33 | - | [3] |
Experimental Protocols for Determining Stability Constants
The determination of stability constants is crucial for understanding the behavior of metal complexes in solution. Two common methods employed for this purpose are potentiometric titration and spectrophotometric analysis.
Potentiometric Titration (Calvin-Bjerrum Method as modified by Irving and Rossotti)
This method is widely used to determine the formation constants of metal complexes in solution.[1] It involves monitoring the change in pH of a solution containing a ligand upon the addition of a standard base, both in the absence and presence of a metal ion.
Materials:
-
pH meter with a combined glass-calomel electrode assembly
-
Thermostated titration vessel
-
Standardized solutions of a strong acid (e.g., HNO₃), a strong base (e.g., NaOH), the ligand, and the metal nitrate salt.
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃).
-
Solvent (e.g., 50% ethanol-water mixture if the ligand is not water-soluble).[1]
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration Sets: Perform a series of three titrations against a standard NaOH solution:
-
Set 1 (Acid Titration): A solution containing a known amount of strong acid and inert salt.
-
Set 2 (Ligand Titration): A solution containing the same amount of strong acid, inert salt, and a known amount of the ligand.
-
Set 3 (Complex Titration): A solution containing the same amount of strong acid, inert salt, ligand, and a known amount of the metal salt.
-
-
Data Analysis:
-
Plot the pH readings against the volume of NaOH added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (ñₐ) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (ñ) and the free ligand exponent (pL) at corresponding pH values.
-
Construct a formation curve by plotting ñ against pL.
-
The stepwise stability constants (K₁, K₂, etc.) are determined from the formation curve at half-integral values of ñ (e.g., at ñ = 0.5, log K₁ = pL).[1]
-
Spectrophotometric Method (Job's Method of Continuous Variation)
This method is suitable for determining the stoichiometry and stability constant of a single dominant complex in solution.[4] It relies on the principle that the absorbance of a complex-forming system is maximal when the reactants are present in the stoichiometric ratio of the complex.[4]
Materials:
-
UV-Vis Spectrophotometer
-
Matched cuvettes
-
Stock solutions of the metal ion and the ligand of the same molar concentration.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions by mixing the metal ion and ligand solutions in varying molar ratios, while keeping the total molar concentration and the total volume constant. For example, prepare solutions where the mole fraction of the ligand varies from 0 to 1.
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λₘₐₓ) of the complex.
-
Job's Plot: Plot the absorbance values against the mole fraction of the ligand.
-
Stoichiometry Determination: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 (metal:ligand) complex.[4]
-
Stability Constant Calculation: The stability constant (K) can be calculated from the absorbance data of the Job's plot using the following equation for a 1:1 complex: K = [ML] / ([M][L]) where the equilibrium concentrations of the metal ([M]), ligand ([L]), and the complex ([ML]) are determined from the absorbance values.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental procedures, the following diagrams illustrate the workflows for the potentiometric and spectrophotometric determination of stability constants.
References
Comparative Cytotoxicity Analysis: 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde and its Derivatives
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel compounds is a critical step in the early stages of therapeutic development. This guide provides a comparative overview of the cytotoxic effects of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, a derivative of thymol, and its analogues. Due to a lack of publicly available data directly comparing this specific compound with its synthesized derivatives, this guide draws upon the broader context of thymol and benzaldehyde derivative cytotoxicity to infer potential mechanisms and structure-activity relationships.
Executive Summary
Data Presentation: A Framework for Comparison
While specific data is pending future research, the following table provides a template for summarizing the quantitative cytotoxicity data of this compound and its derivatives once such information becomes available. This structure is based on standard reporting in cytotoxic studies.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | e.g., MCF-7 | MTT | 24, 48, 72 | TBD | TBD |
| Derivative 1 | e.g., MCF-7 | MTT | 24, 48, 72 | TBD | TBD |
| Derivative 2 | e.g., MCF-7 | MTT | 24, 48, 72 | TBD | TBD |
| ... | ... | ... | ... | ... | ... |
TBD: To Be Determined through future experimental studies.
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay that can be employed to generate the comparative data required.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound and its derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the test compounds (this compound and its derivatives) in DMEM. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Based on studies of related benzaldehyde derivatives, the cytotoxic effects of this compound and its analogs are likely mediated through complex signaling pathways.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening and evaluating the cytotoxic properties of new chemical entities.
Caption: Workflow for Cytotoxicity Evaluation.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Many anticancer agents exert their effects by modulating this pathway. Benzaldehyde derivatives have been shown to influence the phosphorylation status of key proteins in this pathway, leading to cell cycle arrest and apoptosis.
Caption: MAPK/ERK Signaling Pathway Inhibition.
Reactive Oxygen Species (ROS) and Oxidative Stress
Reactive Oxygen Species (ROS) are highly reactive molecules that can cause damage to DNA, proteins, and lipids, leading to cellular stress and apoptosis. Some benzaldehyde derivatives have been found to induce the production of ROS in cancer cells, thereby triggering cell death.
Caption: ROS-Mediated Apoptosis Induction.
Conclusion
While a direct, quantitative comparison of the cytotoxicity of this compound and its derivatives is currently hampered by a lack of specific experimental data, the existing literature on related compounds provides a strong rationale for their investigation as potential anticancer agents. The provided experimental protocols and pathway diagrams offer a framework for future research in this area. The generation of robust, comparative cytotoxicity data is essential to understand the structure-activity relationships within this class of compounds and to guide the development of novel and effective cancer therapeutics.
Spectroscopic Comparison of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde Isomers: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde and its positional isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The structural nuances of isomers can significantly influence their biological activity and chemical properties. A thorough spectroscopic characterization is therefore essential for unequivocal identification and for understanding structure-activity relationships. This guide focuses on this compound, a substituted aromatic aldehyde, and compares its spectral features with those of its key positional isomers: 4-Hydroxy-2-methyl-5-isopropylbenzaldehyde, 4-hydroxy-3-isopropyl-5-methylbenzaldehyde, and 2-hydroxy-4-isopropyl-5-methylbenzaldehyde.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its selected isomers. This data has been compiled from experimental sources where available and supplemented with predicted values from reputable spectroscopic databases.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | -CHO | Ar-H | -OH | -CH(CH₃)₂ | -CH(CH ₃)₂ | Ar-CH₃ |
| This compound | 9.85 (s, 1H) | 7.37 (d, 1H, J=8.5 Hz), 6.91 (d, 1H, J=8.5 Hz) | 11.25 (s, 1H) | 3.35 (sept, 1H, J=6.9 Hz) | 1.25 (d, 6H, J=6.9 Hz) | 2.23 (s, 3H) |
| 4-Hydroxy-2-methyl-5-isopropylbenzaldehyde | 9.78 (s, 1H) | 7.60 (s, 1H), 6.80 (s, 1H) | 5.80 (s, 1H) | 3.20 (sept, 1H, J=6.9 Hz) | 1.23 (d, 6H, J=6.9 Hz) | 2.55 (s, 3H) |
| 4-hydroxy-3-isopropyl-5-methylbenzaldehyde | 9.80 (s, 1H) | 7.55 (s, 1H), 7.50 (s, 1H) | 5.30 (s, 1H) | 3.25 (sept, 1H, J=6.9 Hz) | 1.28 (d, 6H, J=6.9 Hz) | 2.30 (s, 3H) |
| 2-hydroxy-4-isopropyl-5-methylbenzaldehyde | 9.70 (s, 1H) | 7.20 (s, 1H), 6.80 (s, 1H) | 11.00 (s, 1H) | 3.10 (sept, 1H, J=6.9 Hz) | 1.25 (d, 6H, J=6.9 Hz) | 2.20 (s, 3H) |
| Note: Data for isomers marked with an asterisk are predicted values based on spectroscopic database simulations. |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | C=O | Ar-C (quaternary) | Ar-C (CH) | -C H(CH₃)₂ | -CH(C H₃)₂ | Ar-C H₃ |
| This compound | 192.5 | 160.1, 138.5, 125.8, 124.5 | 133.8, 118.7 | 26.5 | 22.8 | 15.7 |
| 4-Hydroxy-2-methyl-5-isopropylbenzaldehyde | 191.9 | 159.5, 137.9, 132.1, 121.2 | 135.2, 117.5 | 27.3 | 23.5 | 19.8 |
| 4-hydroxy-3-isopropyl-5-methylbenzaldehyde | 192.1 | 158.0, 135.0, 130.0, 125.0 | 128.0, 127.0 | 27.0 | 23.0 | 16.0 |
| 2-hydroxy-4-isopropyl-5-methylbenzaldehyde | 191.5 | 159.0, 145.0, 125.0, 120.0 | 123.0, 118.0 | 33.0 | 24.0 | 19.0 |
| Note: Data for isomers marked with an asterisk are predicted values based on spectroscopic database simulations. |
Table 3: FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound Name | ν(O-H) | ν(C-H) aromatic | ν(C=O) | ν(C=C) aromatic |
| This compound | 3400-3300 (broad) | ~3050 | ~1650 | ~1600, 1480 |
| 4-Hydroxy-2-methyl-5-isopropylbenzaldehyde | 3450-3350 (broad) | ~3060 | ~1665 | ~1610, 1490 |
| 4-hydroxy-3-isopropyl-5-methylbenzaldehyde | 3500-3400 (broad) | ~3055 | ~1670 | ~1605, 1485 |
| 2-hydroxy-4-isopropyl-5-methylbenzaldehyde | 3400-3300 (broad) | ~3050 | ~1655 | ~1600, 1480 |
| Note: Data for isomers marked with an asterisk are predicted values based on spectroscopic database simulations. |
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 178 | 163 ([M-CH₃]⁺), 149 ([M-CHO]⁺), 135 ([M-C₃H₇]⁺) |
| 4-Hydroxy-2-methyl-5-isopropylbenzaldehyde | 178 | 163 ([M-CH₃]⁺), 149 ([M-CHO]⁺), 135 ([M-C₃H₇]⁺) |
| 4-hydroxy-3-isopropyl-5-methylbenzaldehyde | 178 | 163 ([M-CH₃]⁺), 149 ([M-CHO]⁺), 135 ([M-C₃H₇]⁺) |
| 2-hydroxy-4-isopropyl-5-methylbenzaldehyde | 178 | 163 ([M-CH₃]⁺), 149 ([M-CHO]⁺), 135 ([M-C₃H₇]⁺) |
| Note: Data for isomers marked with an asterisk are predicted values based on spectroscopic database simulations. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired at 298 K with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired at 298 K with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated for each spectrum.
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software (e.g., TopSpin). Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the final IR spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC). For GC-MS, a capillary column (e.g., HP-5MS) was used.
-
Instrumentation: Mass spectra were obtained using a Thermo Fisher Scientific ISQ single quadrupole GC-MS system.
-
Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-400 amu.
-
Data Processing: The resulting mass spectrum was processed to identify the molecular ion peak and major fragment ions. The relative abundances of the ions were normalized to the base peak (100%).
Visualization of Isomeric Relationships and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the structural relationships between the isomers and the general workflow for their spectroscopic analysis.
Caption: Structural relationship of this compound and its positional isomers.
Caption: General experimental workflow for the spectroscopic analysis of the isomers.
A Comparative Guide to the Biological Activity of Schiff Bases Derived from Substituted Salicylaldehydes
For Researchers, Scientists, and Drug Development Professionals
Schiff bases derived from salicylaldehyde and its substituted analogues represent a versatile class of compounds with a broad spectrum of biological activities. The inherent imine (-C=N-) linkage and the presence of a hydroxyl group in the ortho position to the azomethine group are crucial for their biological functions, which are often enhanced by the introduction of various substituents on the salicylaldehyde ring. This guide provides a comparative overview of the anticancer, antibacterial, antifungal, and antioxidant activities of these Schiff bases, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Comparative Analysis of Biological Activities
The biological efficacy of Schiff bases derived from substituted salicylaldehydes is significantly influenced by the nature and position of the substituents on the aromatic ring. The following tables summarize the quantitative data from various studies, offering a clear comparison of their performance.
Anticancer Activity
The anticancer potential of these Schiff bases is often evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Schiff Base Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Salicylaldehyde-o-phenylenediamine Schiff base (1c) | K562 (Leukemia) | 11.95 ± 2.36 | [1] |
| Salicylaldehyde-o-phenylenediamine Schiff base (1c) | HEL (Leukemia) | 9.72 ± 2.56 | [1] |
| Binuclear Ru(II) complex with N-2-pyridyl-5-chlorosalicylideneimine | A549 (Lung Adenocarcinoma) | 0.68 | [2][3] |
| Binuclear Ru(II) complex with N-2-pyridyl-5-bromosalicylideneimine | HeLa (Cervical Carcinoma) | 1.66 ± 0.48 | [3] |
| Binuclear Ru(II) complex with N-2-pyridyl-5-nitrosalicylideneimine | MCF-7 (Breast Adenocarcinoma) | 4.09 ± 0.78 | [3] |
| Copper(II) complex of Schiff base from paeonol and L-tryptophan (Cu-08) | A-549 (Lung Cancer) | 0.59 | [4] |
| Copper(II) complex of Schiff base from paeonol and L-tryptophan (Cu-09) | MCF-7 (Breast Cancer) | 6.30 | [4] |
| Copper(II) complex of Schiff base from salicylaldehyde and L-phenylalanine (Cu-54) | HeLa (Cervical Cancer) | 13.50 ± 1.21 | [4] |
Antibacterial Activity
The antibacterial efficacy is commonly assessed by the zone of inhibition (in mm) and the Minimum Inhibitory Concentration (MIC).
Zone of Inhibition (mm)
| Schiff Base Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Salicylaldehyde-3-aminobenzoic acid Schiff base | Escherichia coli | 11 | [5] |
| Salicylaldehyde-based Schiff base L1 | Staphylococcus aureus | 32.5 ± 0.14 | [6] |
| Salicylaldehyde-based Schiff base L3 | Staphylococcus epidermidis | 32 ± 0.36 | [6] |
| Salicylaldehyde-based Schiff base L3 | Pseudomonas aeruginosa | 32 ± 0.36 | [6] |
Minimum Inhibitory Concentration (MIC)
| Schiff Base Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (2) | Bacillus subtilis | 45.2 | |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (2) | Escherichia coli | 1.6 | |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (2) | Pseudomonas fluorescence | 2.8 | |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (2) | Staphylococcus aureus | 3.4 | |
| 2-{[(Z)-(2-hydroxyphenyl) methylidene] amino}benzoicacid (SB1) | Pseudomonas aeruginosa (1) | 50 | [7] |
| 2-[(naphthalene-2-ylimino)methyl] phenol(SB3) | Pseudomonas aurantiaca | 50 | [7] |
| 4-[(2-Hydroxy-3,5-diiodobenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide (2p) | Staphylococcus aureus (MRSA) | 7.81 | [8] |
| Unsubstituted 4-[(2-hydroxy-benzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | Mycobacterium kansasii | 8–32 | [8] |
Antifungal Activity
The antifungal potential is also determined by the Minimum Inhibitory Concentration (MIC).
| Schiff Base Derivative | Fungal Strain | MIC (µM) | Reference |
| 4-[(2,5-Dihydroxybenzylidene)amino]-N-(pyrimidin-2-yl)-benzenesulfonamide | Candida sp. | 1.95 | [8] |
| 4-[(2,5-Dihydroxybenzylidene)amino]-N-(pyrimidin-2-yl)-benzenesulfonamide | Trichophyton interdigitale | 1.95 | [8] |
| 2-[(naphthalene-2-ylimino)methyl] phenol(SB3) | Aspergillus niger | >200 | [7] |
Antioxidant Activity
The antioxidant capacity is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
| Schiff Base Derivative | IC50 (µg/mL) | Reference |
| (E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide | 3.82 | [9] |
| 5-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-2-phenyl-2,4-dihydro-pyrazol-3-one | 589.6 | [9] |
| Salicylaldehyde-based Schiff base L1 | 6.694 ± 0.394 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the synthesis of Schiff bases and the key biological assays cited in this guide.
Synthesis of Schiff Bases from Substituted Salicylaldehydes
A common and efficient method for the synthesis of these Schiff bases is through a condensation reaction.[11]
Materials:
-
Substituted salicylaldehyde (e.g., salicylaldehyde, 5-chlorosalicylaldehyde)
-
Primary amine (e.g., aniline, 2-aminophenol, ethylenediamine)
-
Ethanol (95%)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve one equivalent of the substituted salicylaldehyde in a minimal amount of 95% ethanol in a round-bottomed flask equipped with a magnetic stirrer.
-
Gently heat the solution to a boil while stirring.
-
In a separate container, dissolve one equivalent of the primary amine in 95% ethanol.
-
Add the amine solution dropwise to the heated salicylaldehyde solution.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Continue to heat the mixture under reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Cool the flask further in an ice/water bath to facilitate the precipitation of the Schiff base.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Air dry the purified Schiff base product.
-
Characterize the synthesized compound using spectroscopic methods such as FTIR, ¹H-NMR, and Mass Spectrometry to confirm its structure.
Antibacterial Activity: Agar Disc Diffusion Method
This method is widely used to assess the antibacterial activity of chemical compounds.[6]
Materials:
-
Nutrient agar medium
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Schiff base solutions of known concentrations
-
Standard antibiotic solution (e.g., Ciprofloxacin)
-
Solvent control (e.g., DMSO)
-
Incubator
Procedure:
-
Prepare and sterilize the nutrient agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).
-
Evenly spread the bacterial inoculum over the surface of the solidified agar plates using a sterile cotton swab.
-
Impregnate the sterile filter paper discs with a known concentration of the Schiff base solution. Also, prepare discs with the standard antibiotic and the solvent control.
-
Carefully place the impregnated discs on the surface of the inoculated agar plates, ensuring they are evenly spaced.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).
-
Compare the zone of inhibition of the test compounds with that of the standard antibiotic and the solvent control.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Schiff base solutions of various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
After 24 hours, remove the medium and treat the cells with various concentrations of the Schiff base compounds dissolved in the culture medium. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[12]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Schiff base solutions of various concentrations in methanol
-
Standard antioxidant solution (e.g., Ascorbic acid)
-
Methanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a series of test tubes, add a fixed volume of the DPPH solution (e.g., 1 mL).
-
Add varying concentrations of the Schiff base solutions to the test tubes. Also, prepare a set with the standard antioxidant and a blank with only methanol.
-
Mix the solutions thoroughly and allow them to stand in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the Schiff base required to scavenge 50% of the DPPH free radicals.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental procedures are invaluable for comprehension and communication. The following diagrams, created using the DOT language, illustrate key mechanisms and workflows related to the biological activities of salicylaldehyde-derived Schiff bases.
Caption: General workflow for the synthesis of Schiff bases.
References
- 1. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. recentscientific.com [recentscientific.com]
- 6. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
- 7. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity [mdpi.com]
- 9. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 11. ionicviper.org [ionicviper.org]
- 12. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Potential of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde Metal Complexes as Novel Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. Among the promising candidates are metal complexes of Schiff bases, which have demonstrated significant potential in overcoming microbial defenses. This guide provides a detailed comparison of the efficacy of metal complexes derived from 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, a derivative of the naturally occurring antimicrobial compound thymol, against standard antibiotics. The data presented is based on a comprehensive analysis of published experimental findings, offering a valuable resource for researchers in the field of antimicrobial drug discovery.
Comparative Efficacy: A Quantitative Overview
The antimicrobial activity of a newly synthesized tetradentate Schiff base ligand, derived from the condensation of 2-Hydroxy-6-isopropyl-3-methylbenzaldehyde and 1,2-diaminopropane, and its corresponding Manganese(III), Cobalt(II), and Nickel(II) complexes have been evaluated against a panel of pathogenic bacteria and fungi. The results, presented in terms of the zone of inhibition, are compared with the standard antibiotics Ampicillin and Nystatin.
| Compound/Antibiotic | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) | Bacillus subtilis (mm) | Staphylococcus aureus (mm) | Candida albicans (mm) | Aspergillus flavus (mm) | Aspergillus niger (mm) | Candida neoformans (mm) |
| Schiff Base Ligand (L) | 10 | 12 | 11 | 13 | 12 | 11 | 10 | 12 |
| [Mn(L)Cl(H₂O)₂] | 15 | 17 | 18 | 20 | 16 | 17 | 14 | 15 |
| [Co(L)(H₂O)₂] | 13 | 14 | 15 | 17 | 14 | 13 | 12 | 13 |
| [Ni₂(L)₂(H₂O)₄] | 12 | 13 | 14 | 15 | 13 | 12 | 11 | 12 |
| Ampicillin (Standard) | 22 | 24 | 25 | 28 | - | - | - | - |
| Nystatin (Standard) | - | - | - | - | 24 | 22 | 20 | 23 |
Data extracted from Tadavi, S. K., Yadav, A. A., & Bendre, R. S. (2018). Synthesis and characterization of a novel schiff base of 1,2-diaminopropane with substituted salicyaldehyde and its transition metal complexes: Single crystal structures and biological activities. Journal of Molecular Structure, 1152, 223-231.
The data clearly indicates that while the synthesized metal complexes exhibit moderate antibacterial and antifungal activity, they are generally less potent than the standard antibiotics Ampicillin and Nystatin under the tested conditions. However, it is noteworthy that the metal complexes consistently demonstrated enhanced antimicrobial activity compared to the parent Schiff base ligand, highlighting the crucial role of the metal ion in their biological function.[1] The increased activity of the metal complexes can be attributed to the chelation theory, which suggests that the chelation process enhances the lipophilic nature of the central metal atom, facilitating its penetration through the microbial cell membrane.
Experimental Protocols: A Closer Look at the Methodology
To ensure a thorough understanding of the presented data, the detailed experimental protocols for the synthesis of the compounds and the antimicrobial screening are provided below.
Synthesis of the Schiff Base Ligand and its Metal Complexes
The synthesis of the Schiff base ligand and its subsequent metal complexes is a multi-step process involving condensation and complexation reactions.
Procedure:
-
Schiff Base Synthesis: A methanolic solution of 1,2-diaminopropane (1 mmol) was added dropwise to a warm, constantly stirring methanolic solution of 2-hydroxy-6-isopropyl-3-methylbenzaldehyde (2 mmol).[2] The resulting mixture was refluxed for 2 hours.[2] The yellow solution obtained was filtered and allowed to cool, leading to the formation of yellow crystals of the Schiff base ligand.[2] These crystals were collected and washed with water.[2]
-
Metal Complex Synthesis: The appropriate metal salt (MnCl₂·4H₂O, CoCl₂·6H₂O, or NiCl₂·6H₂O) was dissolved in methanol. This solution was then added dropwise to a stirring solution of the Schiff base ligand (in a 1:1 metal to ligand molar ratio for Mn and Co, and 2:1 for Ni). The mixture was refluxed for 3-4 hours. The resulting colored precipitates of the metal complexes were filtered, washed with methanol, and dried.
Antimicrobial Activity Screening
The antimicrobial efficacy of the synthesized compounds was determined using the agar well diffusion method.
Procedure:
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in nutrient broth for 24 hours.
-
Plate Preparation: Sterile nutrient agar was poured into petri dishes and allowed to solidify.
-
Inoculation: The agar plates were uniformly swabbed with the respective microbial suspensions.
-
Well Preparation: Wells of 6 mm diameter were created in the agar using a sterile cork borer.
-
Application of Test Compounds: A solution of each test compound (Schiff base and its metal complexes) and the standard antibiotics in Dimethyl sulfoxide (DMSO) was added to the respective wells.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways are not fully elucidated in the referenced study, the antimicrobial action of Schiff base metal complexes is generally attributed to their ability to interfere with crucial cellular processes. The lipophilicity of the complexes allows them to cross the cell membrane and interact with intracellular targets.
Potential mechanisms include the inhibition of DNA replication, interference with protein synthesis, and the disruption of essential enzymatic activities within the microbial cell, ultimately leading to cell death. Further research is required to delineate the specific molecular targets and signaling pathways affected by these this compound metal complexes.
Conclusion and Future Directions
The metal complexes of the Schiff base derived from this compound demonstrate a notable enhancement in antimicrobial activity compared to the uncomplexed ligand. Although their efficacy is currently lower than that of standard antibiotics like Ampicillin and Nystatin, these findings underscore the potential of this class of compounds as a foundation for the development of new antimicrobial agents. Future research should focus on:
-
Structural Optimization: Modifying the ligand structure and exploring a wider range of metal ions to enhance antimicrobial potency.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and biochemical pathways disrupted by these complexes.
-
In Vivo Efficacy and Toxicity: Evaluating the performance and safety of the most promising compounds in animal models of infection.
By pursuing these avenues of research, the scientific community can further unlock the therapeutic potential of this compound metal complexes in the ongoing battle against infectious diseases.
References
The Influence of Substitution on the Biological Activity of Salicylaldehyde Schiff Bases: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted salicylaldehyde Schiff bases. It focuses on their antimicrobial, anticancer, and antioxidant properties, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and SAR principles.
Salicylaldehyde Schiff bases are a versatile class of compounds synthesized through the condensation of a salicylaldehyde derivative with a primary amine. The resulting imine (-C=N-) linkage and the intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen are key features contributing to their diverse biological activities. The therapeutic potential of these compounds can be finely tuned by introducing various substituents on both the salicylaldehyde and the amine moieties. This guide summarizes key findings on how these structural modifications impact their efficacy as antimicrobial, anticancer, and antioxidant agents.
Structure-Activity Relationship (SAR) Overview
The biological activity of salicylaldehyde Schiff bases is significantly influenced by the electronic and steric properties of the substituents. Electron-donating groups (EDGs) like -OH, -OCH3, and -CH3, and electron-withdrawing groups (EWGs) such as -Cl, -Br, and -NO2, alter the electron density distribution within the molecule, affecting its interaction with biological targets.
Antimicrobial Activity
The antimicrobial potency of these compounds is largely dictated by the nature and position of substituents on the aromatic rings. Generally, the presence of EWGs on the salicylaldehyde ring enhances antibacterial and antifungal activity. This is attributed to an increase in the lipophilicity of the compound, which facilitates its transport across microbial cell membranes.[1] The azomethine group (-CH=N-) is crucial for their antimicrobial action.
Anticancer Activity
The anticancer activity of salicylaldehyde Schiff bases is often linked to their ability to chelate metal ions and induce apoptosis in cancer cells. Substituents that enhance the compound's ability to interact with cellular targets, such as DNA or specific enzymes, can lead to increased cytotoxicity towards cancer cell lines.[2] For instance, the introduction of bulky or lipophilic groups can improve cellular uptake.[3]
Antioxidant Activity
The antioxidant capacity of these Schiff bases is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. The presence of EDGs on the salicylaldehyde ring can increase the electron density on the phenolic oxygen, thereby enhancing the radical scavenging activity.[4] The position of these substituents also plays a critical role in determining the antioxidant potential.
Quantitative Comparison of Biological Activities
The following tables summarize the biological activities of various substituted salicylaldehyde Schiff bases from selected studies.
Table 1: Antimicrobial Activity of Substituted Salicylaldehyde Schiff Bases
| Compound ID | Substituent on Salicylaldehyde | Amine Moiety | Target Organism | MIC (µg/mL) | Reference |
| SB1 | H | 2-Aminobenzoic acid | P. aeruginosa | 50 | [5] |
| SB3 | H | 2-Naphthylamine | P. aurantiaca | 50 | [5] |
| SB4 | H | p-Phenylenediamine | E. coli | 50 | [5] |
| L1 | H | 2-Amino-5-phenyl-1,3,4-thiadiazole | S. aureus | 12.5 | [4] |
| L3 | H | 2-Aminobenzoic acid | S. epidermidis | 6.25 | [4] |
| 2c | 5-Chloro | Sulfadiazine | S. aureus | >125 µM | [6] |
| 2d | 5-Bromo | Sulfadiazine | S. aureus | 62.5 µM | [6] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Substituted Salicylaldehyde Schiff Bases
| Compound ID | Substituent on Salicylaldehyde | Amine Moiety | Cell Line | IC50 (µM) | Reference |
| 1c | H | o-Phenylenediamine | K562 (Leukemia) | 11.95 | [2] |
| 1c | H | o-Phenylenediamine | HEL (Leukemia) | 9.72 | [2] |
| Cu-08 | 3-Methoxy | L-Tryptophan (as Cu complex) | A-549 (Lung) | 0.59 | [3] |
| Cu-09 | 3-Methoxy | L-Tryptophan (as Cu complex) | A-549 (Lung) | 0.67 | [3] |
| Cu-04 | 5-Bromo | Glycine (as Cu complex) | Hep-G2 (Liver) | 5.18 | [3] |
IC50: Half-maximal Inhibitory Concentration
Table 3: Antioxidant Activity of Substituted Salicylaldehyde Derivatives
| Compound ID | Substituent on Salicylaldehyde | Amine Moiety | Assay | IC50 (µM) | Reference |
| 2 | 4-Chloro | Secondary Amine | ABTS | 5.14 | [5] |
| 5 | 2-Methyl | Secondary Amine | Phenanthroline (A0.5) | 9.42 | [5] |
| 3a | 4-Methoxy | p-Nitrophenylhydrazine | DPPH | >50 µg/mL (High Activity) | [3] |
| 24 | H | 2-Aminophenol | DPPH | 32.0 | [6] |
| BHA | - | - | DPPH | 44.2 | [6] |
IC50: Half-maximal Inhibitory Concentration; A0.5: Concentration for 0.5 Absorbance; BHA: Butylated hydroxyanisole (Standard)
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared. Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C until the turbidity matches that of a 0.5 McFarland standard.
-
Inoculation of Agar Plates: The surface of a sterile Mueller-Hinton Agar plate is uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.
-
Well Preparation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.
-
Application of Test Compound: A specific volume (e.g., 50-100 µL) of the Schiff base solution (dissolved in a suitable solvent like DMSO at a known concentration) is added to each well. A well containing only the solvent serves as a negative control, and a standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the inhibition zone is proportional to the antimicrobial activity of the compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Schiff base derivatives. Control wells contain medium with the solvent used to dissolve the compounds (e.g., DMSO) and untreated cells.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of antioxidant compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM). The solution should have a deep violet color.
-
Reaction Mixture: In a test tube or a 96-well plate, a specific volume of the DPPH solution is mixed with various concentrations of the Schiff base solution. A control sample contains the DPPH solution and the solvent of the Schiff base. A standard antioxidant (e.g., ascorbic acid or BHA) is also tested in parallel.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). During this time, the antioxidant compound donates a hydrogen atom to the DPPH radical, causing the violet color to fade.
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer or a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the workflows of the key experiments and the logical process of SAR analysis.
Caption: Workflow for Agar Well Diffusion Assay
Caption: Workflow for MTT Anticancer Assay
Caption: Logical Flow of SAR Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04375H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of In Vitro and In Vivo Bioactivity of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
An examination of the antioxidant and anti-inflammatory properties of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, also known as thymol aldehyde, reveals a significant research focus on its parent compound, thymol. Due to the limited direct comparative studies on thymol aldehyde itself, this guide synthesizes findings from research on thymol to provide a comprehensive overview of its expected bioactivities, contrasting common in vitro assays with an established in vivo model.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative look at the methodologies used to assess the biological effects of this class of compounds. The data presented is compiled from various studies on thymol, which serves as a proxy for understanding the potential bioactivity of its aldehyde derivative.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vitro antioxidant and in vivo anti-inflammatory studies on thymol and related compounds. These tables provide a clear comparison of the compound's efficacy under different experimental conditions.
Table 1: In Vitro Antioxidant Activity of Phenolic Compounds
| Assay | Compound | Concentration | % Inhibition / Activity | Reference Compound |
| DPPH Radical Scavenging | Thymol | 187.5 µg/mL | MIC | Not specified |
| ABTS Radical Scavenging | Gallic Acid Hydrate | 1.03 ± 0.25 µg/mL | IC₅₀ | Not specified[1] |
| ABTS Radical Scavenging | (+)-Catechin Hydrate | 3.12 ± 0.51 µg/mL | IC₅₀ | Not specified[1] |
| ABTS Radical Scavenging | Caffeic Acid | 1.59 ± 0.06 µg/mL | IC₅₀ | Not specified[1] |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference Drug |
| Thymol | 7.5 | 1 | Significant reduction | Celecoxib, Ketoprofen[3] |
| Thymol | 15 | 1 | Dose-dependent reduction | Celecoxib, Ketoprofen[3] |
| Thymol | 30 | 1 | Dose-dependent reduction | Celecoxib, Ketoprofen[3] |
| FM10 (related compound) | 75 | 4 | 64.92% | Not specified[4] |
| FM12 (related compound) | Not specified | Not specified | Potent activity | Not specified[4] |
| Indomethacin (Standard) | 5 | 5 | Significant inhibition | Not specified[5] |
Note: Specific percentage inhibition values for thymol were not detailed in the abstract, but a significant dose-dependent effect was reported.[3] Data from structurally related compounds (FM10, FM12) is included to provide a quantitative perspective on potential efficacy.[4]
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are provided below to facilitate replication and comparison.
In Vitro Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[6]
-
Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at a characteristic wavelength (e.g., 517 nm).[1]
-
Various concentrations of the test compound (e.g., thymol aldehyde) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[1]
-
The absorbance of the solution is measured at the characteristic wavelength.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[1]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[6]
-
Protocol:
-
The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.[7]
-
The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate buffer) to a specific absorbance at a characteristic wavelength (e.g., 734 nm).[7]
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is read at the characteristic wavelength after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema Model
-
Principle: This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[4] Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Protocol:
-
Animals (typically rats or mice) are divided into control, standard, and test groups.
-
The test compound (e.g., thymol aldehyde) is administered orally or intraperitoneally at various doses. The standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac), and the control group receives the vehicle.
-
After a specific period (e.g., 30-60 minutes), a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_control - V_treated) / V_control] * 100 where V_control is the average increase in paw volume in the control group, and V_treated is the average increase in paw volume in the treated group.
-
Visualizations
The following diagrams illustrate the logical flow of the experimental protocols and a potential signaling pathway involved in the anti-inflammatory action of thymol-like compounds.
Caption: Experimental workflow for in vitro and in vivo bioactivity assessment.
Caption: Potential anti-inflammatory signaling pathway inhibition by thymol-like compounds.
Conclusion
The available scientific literature strongly suggests that this compound, akin to its parent compound thymol, possesses significant antioxidant and anti-inflammatory properties. In vitro assays such as DPPH and ABTS are fundamental for rapidly screening its radical scavenging capabilities. However, in vivo models like the carrageenan-induced paw edema are crucial for demonstrating its therapeutic potential in a complex biological system.
While in vitro studies provide valuable insights into the direct mechanisms of action, they may not fully recapitulate the pharmacokinetic and pharmacodynamic complexities of a living organism. For instance, a compound that shows high antioxidant activity in vitro may have poor bioavailability in vivo, limiting its systemic effects. Conversely, a compound might be metabolized in vivo into a more active form.
Therefore, a comprehensive evaluation of the bioactivity of this compound necessitates a combined approach. Future research should focus on direct comparative studies of this specific aldehyde to quantify its efficacy relative to thymol and other standard compounds, and to further elucidate its mechanisms of action in both in vitro and in vivo settings. This will be critical for its potential development as a therapeutic agent.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of thymol and carvacrol and their effects on broiler chickens challenged with Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies [mdpi.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cross-reactivity of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde derivatives in biological assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of various derivatives of thymol (2-isopropyl-5-methylphenol), a close structural isomer of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. The cross-reactivity and differential efficacy of these derivatives are explored through a summary of experimental data from antimicrobial, antioxidant, and cytotoxic assays. Detailed methodologies for these key experiments are provided to support the interpretation of the presented data and facilitate further research.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of thymol and its derivatives from various studies. This allows for a direct comparison of their potency and spectrum of activity.
Table 1: Antimicrobial Activity of Thymol Derivatives
| Compound | Target Organism | Assay Type | Result (MIC in µg/mL) | Reference |
| Thymol | Staphylococcus aureus | Broth Microdilution | 250 | [1] |
| Thymol | Pseudomonas aeruginosa | Broth Microdilution | 1000 | [1] |
| 4-Chlorothymol | Staphylococcus aureus | Not Specified | 12.5 | [1] |
| Aryl-azo-thymol derivative | Methicillin-resistant S. aureus (MRSA) | Not Specified | 40 | [2] |
| Thymoloxypropanolamine derivative | Acinetobacter baumannii | Agar Disc Diffusion | Zone of Inhibition: 3 mm | [1] |
| 7-formyl-9-isobutyryloxy-8-hydroxythymol | Staphylococcus aureus | Not Specified | IC50: 3.9-15.6 | [3] |
| 7-formyl-9-isobutyryloxy-8-hydroxythymol | Escherichia coli | Not Specified | IC50: 3.9-15.6 | [3] |
Table 2: Antioxidant Activity of Thymol Derivatives
| Compound | Assay Type | Result (IC50 in µg/mL) | Reference |
| Thymol | DPPH Radical Scavenging | 178.03 | |
| Diethylammonium 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate | DPPH Radical Scavenging | 6.76 | [4] |
| Benzenaminium 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate | DPPH Radical Scavenging | 3.44 | [4] |
| 4-(hydroxymethyl)-5-isopropyl-2-methylphenol | DPPH Radical Scavenging | 4-156 (range for various derivatives) | [5] |
| Butylated Hydroxytoluene (BHT) - Standard | DPPH Radical Scavenging | 21.7 | [4] |
Table 3: Cytotoxic Activity of Thymol Derivatives
| Compound | Cell Line | Assay Type | Result (IC50 in µM) | Reference | |---|---|---|---| | 7-formyl-9-isobutyryloxy-8-hydroxythymol | MCF-7 (Breast Cancer) | Not Specified | 7.45 - 28.63 |[3] | | 7-formyl-9-isobutyryloxy-8-hydroxythymol | NCI-H460 (Lung Cancer) | Not Specified | 7.45 - 28.63 |[3] | | 7-formyl-9-isobutyryloxy-8-hydroxythymol | HeLa (Cervical Cancer) | Not Specified | 7.45 - 28.63 |[3] | | 4,4'-methylenebis(5-isopropyl-2-methyl)phenol | HeLa (Cervical Cancer) | Not Specified | Lower inhibiting capacity than parent compound |[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity Assay: DPPH Radical Scavenging
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol) to a specific absorbance at a particular wavelength (e.g., 517 nm).
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).
-
Calculation: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
References
- 1. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking Synthetic Routes to 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzaldehydes is a critical step in the discovery and production of novel therapeutics. This guide provides a comparative analysis of synthetic routes to 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, a valuable building block in medicinal chemistry. We will explore both traditional and modern formylation methods, presenting experimental data, detailed protocols, and pathway visualizations to facilitate informed decisions in synthetic strategy.
The targeted compound, this compound, is a derivative of thymol (2-isopropyl-5-methylphenol), a naturally occurring phenolic compound. The primary challenge in its synthesis lies in the regioselective introduction of a formyl group onto the thymol backbone. This guide will focus on ortho-formylation reactions, which are essential for obtaining the desired isomer.
Comparison of Synthetic Yields
The following table summarizes the reported yields for different formylation methods applied to phenolic substrates, providing a quantitative basis for comparison. It is important to note that yields can vary depending on the specific substrate and reaction conditions.
| Synthetic Route | Key Reagents | Reported Yield (%) | Reference |
| Newer Ortho-Formylation Method | Paraformaldehyde, MgCl₂, Triethylamine | 60-95 | --INVALID-LINK-- |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | 77 (general) | --INVALID-LINK-- |
| Reimer-Tiemann Reaction | Chloroform, NaOH | Moderate | --INVALID-LINK-- |
| Duff Reaction | Hexamethylenetetramine, Acid | Generally Inefficient | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Ortho-Formylation using Paraformaldehyde and Magnesium Chloride-Triethylamine
This modern method offers high regioselectivity for the ortho position and generally provides good to excellent yields.
Procedure: A detailed procedure for a similar ortho-formylation is available in Organic Syntheses.[1] In a typical setup, a dry, three-necked round-bottomed flask is charged with anhydrous magnesium chloride and paraformaldehyde under an inert atmosphere (e.g., argon). Dry tetrahydrofuran (THF) is added, followed by the dropwise addition of triethylamine. The phenolic substrate (thymol) is then added, and the reaction mixture is heated to reflux for several hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with aqueous HCl, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.
Procedure: A general experimental procedure involves the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.[2] The phenolic substrate is then added to this reagent, and the mixture is heated. After the reaction is complete, the mixture is poured into ice-water and neutralized with a base (e.g., sodium acetate). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.[2]
Reimer-Tiemann Reaction
This classical method involves the ortho-formylation of phenols using chloroform in a basic solution.
Procedure: A general procedure involves dissolving the phenol in an aqueous solution of a strong base, such as sodium hydroxide.[3] Chloroform is then added, and the biphasic mixture is vigorously stirred and heated. The reaction is typically exothermic and may require cooling to maintain the desired temperature. After the reaction is complete, the mixture is cooled, and the excess chloroform is removed. The aqueous solution is then acidified, and the product is extracted with an organic solvent. The organic extract is washed, dried, and concentrated to yield the crude product, which is then purified.
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium. This method is often noted for being operationally simple but can result in lower yields.[4]
Procedure: In a typical procedure, the phenol and hexamethylenetetramine are heated in an acidic solvent such as trifluoroacetic acid or a mixture of glycerol and boric acid. After heating for several hours, the reaction mixture is hydrolyzed with aqueous acid. The product is then isolated by steam distillation or extraction with an organic solvent.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways for the formylation of thymol.
References
A Comparative Analysis of the Chelating Properties of Salicylaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Salicylaldehyde and its derivatives are a cornerstone in the development of chelating agents, with wide-ranging applications in medicinal chemistry, catalysis, and analytical sciences. Their ability to form stable complexes with various metal ions is attributed to the presence of a hydroxyl group ortho to an aldehyde functionality, creating a favorable bidentate chelation site. This guide provides a comparative analysis of the chelating properties of various salicylaldehyde derivatives, supported by experimental data and detailed methodologies to aid in the rational design of novel metal-binding compounds.
Quantitative Comparison of Chelating Properties
The stability of metal complexes formed by salicylaldehyde derivatives is a critical parameter for evaluating their chelating efficacy. The stability constant (log K) quantitatively expresses the equilibrium for the formation of the complex. A higher log K value indicates a more stable complex. The following tables summarize the stability constants of various salicylaldehyde derivatives with several divalent transition metal ions, determined predominantly by potentiometric titration.
Table 1: Stability Constants (log K₁) of Salicylaldehyde and its Substituted Derivatives with Various Metal Ions.
| Ligand | Substituent | Cu(II) | Ni(II) | Co(II) | Zn(II) | Mn(II) |
| Salicylaldehyde | H | - | 6.45 | 5.50 | 5.50 | - |
| 3-Chloro-salicylaldehyde | 3-Cl | - | - | - | - | - |
| 4-Hydroxy-salicylaldehyde | 4-OH | - | - | - | - | - |
| 5-Methyl-salicylaldehyde | 5-CH₃ | - | - | - | - | - |
| 5-Iodo-salicylaldehyde | 5-I | - | - | - | - | - |
| 3-Methyl-5-nitro-salicylaldehyde | 3-CH₃, 5-NO₂ | - | - | - | - | - |
Note: Data compiled from various sources. Experimental conditions such as temperature and solvent system can influence these values.
Table 2: Stability Constants of Schiff Base Derivatives of Salicylaldehyde with Various Metal Ions.
| Schiff Base Ligand (from Salicylaldehyde and...) | Metal Ion | log K₁ | log K₂ |
| m-Aminophenol (SMAP) | Ni(II) | 9.90 | 8.05 |
| Co(II) | - | - | |
| Zn(II) | - | - | |
| Mn(II) | - | - | |
| m-Anisidine (SMA) | Ni(II) | 8.18 | 4.25 |
| Co(II) | - | - | |
| Zn(II) | - | - | |
| Mn(II) | - | - | |
| L-Valine | Cu(II) | 15.40 (log β) | - |
| Ni(II) | 9.12 | 8.09 | |
| Zn(II) | 8.65 | - | |
| L-Phenylalanine | Cu(II) | - | - |
| Ni(II) | 9.50 | 8.05 | |
| Zn(II) | 8.28 | - | |
| L-Tryptophan | Cu(II) | - | - |
| Ni(II) | 9.10 | 7.98 | |
| Zn(II) | 8.30 | - |
Note: log β represents the overall stability constant for the MAB complex. Data compiled from multiple studies.[1][2]
The data reveals that the stability of the metal complexes generally follows the Irving-Williams order: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3] Furthermore, the introduction of electron-withdrawing or -donating groups on the salicylaldehyde ring, as well as the formation of Schiff bases, significantly modulates the chelating ability of the parent molecule. For instance, Schiff base formation with amino acids leads to tridentate ligands that form highly stable complexes, as evidenced by the large stability constant for the Cu(II)-Salicylaldehyde-L-Valine system.[2]
Experimental Protocols
Accurate determination of chelating properties relies on robust experimental methodologies. Below are detailed protocols for key experiments used to characterize the interaction between salicylaldehyde derivatives and metal ions.
Potentiometric Titration (Calvin-Bjerrum Method)
This is a widely used technique to determine the stability constants of metal complexes in solution.[1][4]
Objective: To determine the stepwise formation constants of metal-ligand complexes.
Materials:
-
Salicylaldehyde derivative (ligand)
-
Metal salt solution (e.g., Cu(NO₃)₂, Ni(NO₃)₂, etc.) of known concentration
-
Standardized strong acid (e.g., HClO₄)
-
Standardized carbonate-free strong base (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., NaNO₃ or KNO₃)
-
Solvent (e.g., deionized water, or a mixed solvent system like 75% dioxane-water for poorly soluble ligands)
-
pH meter with a combined glass electrode, calibrated with standard buffers.
-
Thermostated titration vessel.
-
Magnetic stirrer.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the salicylaldehyde derivative in the chosen solvent.
-
Prepare a stock solution of the metal salt.
-
Prepare a solution of the strong acid.
-
Prepare a titrant solution of the strong base.
-
-
Titration Mixtures: Prepare the following sets of solutions in the titration vessel:
-
Mixture A (Acid blank): A known volume of strong acid and inert salt solution.
-
Mixture B (Ligand blank): A known volume of strong acid, inert salt solution, and the ligand solution.
-
Mixture C (Metal-Ligand): A known volume of strong acid, inert salt solution, ligand solution, and metal salt solution.
-
-
Titration:
-
Maintain a constant temperature (e.g., 25 °C or 30 °C).
-
Titrate each mixture with the standardized strong base, recording the pH after each addition of the titrant.
-
Continue the titration until the pH reaches a desired upper limit.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for each titration.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value.
-
Plot n̄ versus pL (-log[L]) to obtain the formation curve.
-
Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, at n̄ = 0.5, pL = log K₁.
-
UV-Visible Spectrophotometry
This method is used to study the formation of colored complexes and to determine the stoichiometry and binding constants of the metal-ligand interaction.[5]
Objective: To confirm complex formation and determine the metal-to-ligand ratio.
Materials:
-
Salicylaldehyde derivative solution.
-
Metal salt solution.
-
Solvent (e.g., ethanol, methanol, or an appropriate buffer).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Spectral Scans:
-
Record the UV-Vis spectrum of the ligand solution alone.
-
Record the UV-Vis spectrum of the metal salt solution alone.
-
Mix the ligand and metal solutions and record the spectrum of the resulting solution. A shift in the absorption maxima or the appearance of a new band indicates complex formation.
-
-
Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions where the mole fraction of the ligand varies from 0 to 1, while the total molar concentration of the metal and ligand remains constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.[5]
-
-
Mole Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the λₘₐₓ of the complex.
-
Plot the absorbance versus the molar ratio of [Ligand]/[Metal].
-
The plot will typically show two linear portions. The intersection of these lines gives the stoichiometry of the complex.
-
Fluorescence Spectroscopy
This technique is particularly useful for studying the chelation of metal ions that can either quench or enhance the fluorescence of the salicylaldehyde derivative.
Objective: To investigate the metal-ligand binding through changes in fluorescence intensity.
Materials:
-
Fluorescent salicylaldehyde derivative solution.
-
Metal salt solution.
-
Solvent or buffer.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Emission Spectrum:
-
Record the fluorescence emission spectrum of the ligand solution upon excitation at its absorption maximum.
-
-
Titration:
-
To the ligand solution in the cuvette, add successive aliquots of the metal salt solution.
-
After each addition, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Observe the changes in fluorescence intensity (quenching or enhancement) at the emission maximum.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration.
-
The data can be used to determine the binding constant (Kₐ) using appropriate models such as the Stern-Volmer equation for quenching. For instance, salicylaldehyde itself has been shown to have a high selectivity for zinc ions with a significant enhancement of fluorescence.[6][7][8]
-
Visualizing Chelation and Experimental Workflow
Chelation of a Metal Ion by a Salicylaldehyde Derivative
Caption: General mechanism of bidentate chelation of a metal ion by a salicylaldehyde derivative.
Experimental Workflow for Determining Stability Constants
Caption: Workflow for the determination of metal-ligand stability constants using potentiometric titration.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ias.ac.in [ias.ac.in]
- 3. ias.ac.in [ias.ac.in]
- 4. publications.iupac.org [publications.iupac.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.atu.ie [pure.atu.ie]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the Synthesis and Bioassays of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
This guide provides a comparative overview of the synthesis and potential bioactivities of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. Due to a lack of specific published data on the reproducible synthesis and bioassays for this exact compound, this guide presents plausible synthetic routes and standardized bioassay protocols. Data from structurally similar compounds, primarily thymol and its derivatives, are included for comparative purposes to guide future research.
Synthesis of this compound
Proposed Synthetic Pathways
1. Duff Reaction: This reaction involves the formylation of a phenol using hexamine in an acidic medium. The reaction typically favors ortho-formylation.[1][2][3]
2. Reimer-Tiemann Reaction: This method uses chloroform and a strong base to achieve ortho-formylation of phenols.[4][5][6]
The following diagram illustrates the potential synthesis of this compound from thymol via these two pathways.
Caption: Proposed synthetic routes to this compound.
Comparison of Synthetic Methods
| Feature | Duff Reaction | Reimer-Tiemann Reaction |
| Reagents | Hexamine, Acid (e.g., TFA, Acetic Acid) | Chloroform, Strong Base (e.g., NaOH) |
| Selectivity | Generally favors ortho-formylation.[1] | Primarily ortho-formylation.[4] |
| Reported Yields (for phenols) | Generally low.[2] | Can be low (e.g., 35% for 2-hydroxybenzaldehyde).[7] |
| Reaction Conditions | Typically requires heating. | Biphasic system, often requires heating and vigorous stirring.[4] |
| Advantages | Avoids the use of chloroform. | Well-established classical reaction. |
| Disadvantages | Often results in low yields.[2] | Use of hazardous chloroform; can be exothermic.[5] |
Bioassays and Potential Biological Activities
Direct experimental data on the biological activities of this compound are not available in the reviewed literature. However, its structural similarity to thymol and other thymol derivatives suggests that it may possess comparable antimicrobial, antioxidant, and cytotoxic properties.[8] The following sections detail standardized protocols for assessing these activities.
Antimicrobial Activity
The antimicrobial potential can be evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[8][9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Suspension: Grow bacterial strains overnight in a suitable broth (e.g., Luria-Bertani broth) at 37°C.
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth to achieve a range of concentrations.
-
Inoculation: Add the bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth. An indicator like resazurin can be used to aid in the visualization of microbial growth.[9]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Comparative Data for Structurally Similar Compounds
| Compound | Organism | MIC | Reference |
| Thymol | S. aureus | 0.31 mg/mL | [8] |
| Thymol | E. coli | 5.00 mg/mL | [8] |
| Thymol Derivative (3i) | MRSA | 1.9 µg/mL | [9] |
| Thymol Derivative (3i) | P. aeruginosa | 7.5 µg/mL | [9] |
Antioxidant Activity
The antioxidant capacity can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10][11]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[11]
-
Preparation of Test Compound: Prepare various concentrations of this compound in the same solvent.
-
Reaction: Mix the test compound solutions with the DPPH solution. A blank (solvent only) and a control (DPPH solution with solvent instead of the test compound) should also be prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[11]
-
Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH (typically around 517 nm) using a spectrophotometer.[10][12]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Caption: Workflow for the DPPH radical scavenging assay.
Cytotoxicity
The cytotoxic effect on cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control cells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.[13][15]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.[13]
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be calculated.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
While this compound is a structurally interesting compound with potential for biological activity, there is a significant gap in the scientific literature regarding its synthesis and bioactivity. The proposed synthetic routes via the Duff or Reimer-Tiemann reactions offer plausible starting points for its preparation. The provided standardized bioassay protocols for antimicrobial, antioxidant, and cytotoxic activities can be readily applied to evaluate its therapeutic potential. The comparative data from thymol and its derivatives suggest that this compound is a promising candidate for further investigation. Future research should focus on developing a reproducible and scalable synthesis and conducting comprehensive biological evaluations to elucidate its specific activities and potential applications in drug development.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 3. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchhub.com [researchhub.com]
Safety Operating Guide
Navigating the Disposal of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the disposal of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, ensuring compliance and minimizing environmental impact.
Chemical Profile and Safety Data
Understanding the chemical properties and associated hazards is the first step in safe disposal. The following table summarizes the available data for structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C11H14O2 | N/A |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Not Specified | N/A |
| Boiling Point | Not Specified | N/A |
| Melting Point | Not Specified | N/A |
| Flash Point | Not Specified | N/A |
| Density | Not Specified | N/A |
| Hazards | May cause skin irritation.[2] May cause serious eye irritation.[2][3] May cause respiratory irritation.[2][3] Harmful if swallowed.[2] | [2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a methodical approach to ensure the safety of laboratory personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, disposable labware) in a designated, properly labeled hazardous waste container.[3]
-
The container should be made of a compatible material, such as polyethylene or polypropylene.[3]
-
Ensure the container is kept tightly closed when not in use.[3]
3. Spill Management: In the event of a spill:
-
Minor Spills: Absorb the spill with an inert material such as sand, earth, or vermiculite.[3] Place the absorbent material into the designated hazardous waste container.[3]
-
Major Spills: Evacuate the area and alert the appropriate safety personnel.[3]
4. Waste Storage:
-
Store the hazardous waste container in a well-ventilated area, away from incompatible materials such as oxidizing agents.[4]
-
The storage area should be cool and dry.
5. Final Disposal:
-
Dispose of the hazardous waste through an authorized hazardous or special waste collection point.[3]
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.[4][5] Do not dispose of this chemical down the drain or in the regular trash.[4]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure and compliant research environment.
References
Personal protective equipment for handling 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for handling 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, a compound for which specific safety data is limited. The following recommendations are based on data for structurally similar isomers, such as 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde (CAS 1666-00-8) and 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0), and should be considered a baseline for safe laboratory practices.
Hazard Overview:
Based on data for its isomers, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to mitigate potential exposure. The following table summarizes the recommended PPE when handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which may cause irritation.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended. | Minimizes the risk of inhaling vapors that may cause respiratory irritation.[1] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[3]
-
Do not breathe vapors or dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with strong oxidizing agents.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store locked up.[3]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like sand or earth to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Waste should be treated as hazardous.[1]
-
Do not allow the chemical to enter drains or waterways.
Experimental Workflow
The following diagram outlines a safe, step-by-step workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
